Product packaging for Diisobutylamine hydrochloride(Cat. No.:CAS No. 18251-82-6)

Diisobutylamine hydrochloride

Cat. No.: B096849
CAS No.: 18251-82-6
M. Wt: 165.7 g/mol
InChI Key: HDSBLUHKYYCLEZ-UHFFFAOYSA-N
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Description

Diisobutylamine hydrochloride is a valuable reagent in advanced environmental and materials science research, primarily for its role in carbon capture and mineralization processes. It acts as a regenerable mediator in novel CO2 mineralization techniques, where it facilitates the conversion of carbon dioxide into stable carbonate minerals using alkaline industrial wastes, such as municipal solid waste incineration fly ash, as a raw ingredient . This process is a promising route for carbon capture, utilization, and storage (CCUS), turning CO2 into value-added products like precipitated calcium carbonate (PCC) with various industrial applications . In related two-phase system research, the free base form of this compound is recognized for its ability to enhance the carbonation of calcium and magnesium-rich aqueous solutions, efficiently converting these ions into carbonate precipitates . The compound also finds utility in corrosion inhibition. Its highly basic nature allows it to react preferentially with mineral acids in hydrocarbon streams, forming less corrosive salts and thereby protecting industrial equipment . Furthermore, in polymer science, chemicals in this family have been investigated for creating reworkable materials, where they aid in the decrosslinking of polymer networks, suggesting potential for developing degradable and recyclable plastics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20ClN B096849 Diisobutylamine hydrochloride CAS No. 18251-82-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSBLUHKYYCLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939593
Record name 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

165.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18251-82-6
Record name 1-Propanamine, 2-methyl-N-(2-methylpropyl)-, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1)
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Record name Diisobutylamine Hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Diisobutylamine hydrochloride is the salt formed from the reaction of the secondary amine diisobutylamine with hydrochloric acid.[1][2] This conversion to the hydrochloride salt enhances the compound's stability and solubility, particularly in aqueous solutions, making it a versatile reagent and intermediate in various chemical applications.[3] Diisobutylamine itself is a colorless liquid with a characteristic amine odor, and its hydrochloride salt is typically a white to off-white crystalline solid.[3][4] The steric hindrance provided by the two isobutyl groups, coupled with the basicity of the nitrogen atom, defines the reactivity and utility of this compound in organic synthesis.[5] This guide provides a detailed overview of the chemical properties, synthesis, analysis, and applications of this compound, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

General Properties

A summary of the key physicochemical properties of diisobutylamine and its hydrochloride salt is presented in the table below. It is important to distinguish between the free base (diisobutylamine) and its salt form, as their properties can differ significantly.

PropertyDiisobutylamineThis compoundReference(s)
Molecular Formula C₈H₁₉NC₈H₂₀ClN[4][6]
Molecular Weight 129.24 g/mol 165.70 g/mol [4][6]
Appearance Colorless liquidWhite to off-white crystalline solid[3][4]
Melting Point -77 °CNot available[4]
Boiling Point 139 °CNot available[4]
Solubility in water 5 g/L (20 °C)Soluble[3][4]
pKa of Conjugate Acid ~10.9-11.07Not applicable[7]
Basicity and Reactivity

The chemical behavior of diisobutylamine is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts its basicity.[8] As a secondary amine, it readily reacts with acids to form the corresponding ammonium salts, such as this compound.[8] This basicity also allows it to be used as a catalyst in various organic transformations.[5] The steric bulk of the isobutyl groups can influence the regioselectivity and stereoselectivity of reactions in which it participates.[5]

Synthesis and Purification

This compound is typically prepared by the straightforward acid-base neutralization of diisobutylamine with hydrochloric acid.[2] The synthesis of the parent amine, diisobutylamine, can be achieved through several industrial and laboratory-scale methods.

Industrial Production of Diisobutylamine

The primary industrial route to diisobutylamine is the catalytic amination of isobutanol.[9] This process involves the reaction of isobutanol with ammonia at elevated temperatures and pressures over a heterogeneous catalyst.[9] By controlling the reaction conditions, the formation of the secondary amine can be favored over the primary (isobutylamine) and tertiary (triisobutylamine) amines.[9]

An alternative industrial method is the reductive amination of isobutyraldehyde.[9]

Laboratory Synthesis of this compound

A general protocol for the laboratory-scale synthesis of this compound is as follows:

  • Dissolution: Dissolve diisobutylamine in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Acidification: Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like diethyl ether) to the stirred diisobutylamine solution. The reaction is exothermic.

  • Precipitation: The this compound salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

  • Drying: Dry the purified this compound under vacuum to remove residual solvents.

Spectral Analysis

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The proton NMR spectrum would be expected to show characteristic signals for the isobutyl groups, including a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the nitrogen. The proton attached to the nitrogen may appear as a broad signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad and strong band in the region of 2400-3000 cm⁻¹ is indicative of the N-H stretching vibration of the ammonium salt. C-H stretching vibrations of the isobutyl groups will be observed around 2870-2960 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the cation. The mass spectrum would show a peak corresponding to the protonated diisobutylamine molecule.

Applications in Organic Synthesis

Diisobutylamine and its hydrochloride salt are valuable in organic synthesis, primarily as a building block and a base catalyst.

Precursor for Agrochemicals

Diisobutylamine is a key starting material for the synthesis of the herbicide Butylate.[8]

Base Catalyst

The basicity and steric hindrance of diisobutylamine make it a potentially useful catalyst in various organic reactions.[5] While specific, well-documented examples in the synthesis of pharmaceuticals are not abundant in the literature, its application in fundamental carbon-carbon bond-forming reactions has been explored.[5] These include:

  • Henry (Nitroaldol) Reaction: Diisobutylamine can act as a base to deprotonate a nitroalkane, which then adds to an aldehyde or ketone.[5]

  • Michael Addition: It can catalyze the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5]

  • Knoevenagel Condensation: Diisobutylamine can facilitate the condensation of an active methylene compound with an aldehyde or ketone.[5]

The use of the hydrochloride salt allows for the in-situ generation of the free base by the addition of a stronger base, providing a convenient and solid form for handling and storage.

Caption: Potential catalytic applications of diisobutylamine.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is known to cause skin and eye irritation.[6] The parent compound, diisobutylamine, is a flammable liquid and can cause severe skin burns and eye damage.[4] Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when working with this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a stable and soluble form of the sterically hindered secondary amine, diisobutylamine. Its well-defined chemical and physical properties make it a useful reagent and intermediate in organic synthesis. While its primary documented application is as a precursor in the agrochemical industry, its potential as a base catalyst in various carbon-carbon bond-forming reactions suggests broader utility in fine chemical and pharmaceutical synthesis. This guide provides a foundational understanding of the key characteristics of this compound to support its safe and effective use in research and development.

References

An In-Depth Technical Guide to the Molecular Structure of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutylamine hydrochloride, with the chemical formula C₈H₂₀ClN, is the hydrochloride salt of the secondary amine diisobutylamine.[1][2] It presents as a white to off-white crystalline solid that is soluble in water and polar organic solvents.[2] This property enhances its utility in a variety of chemical applications, particularly as a reagent in organic synthesis. Its primary applications are in the production of pharmaceuticals, agrochemicals, and surfactants.[2] The formation of the hydrochloride salt from its parent amine, diisobutylamine, increases its stability and solubility, facilitating its use in aqueous reaction conditions.[2] This guide provides a comprehensive technical overview of the molecular structure of this compound, supported by spectroscopic data, synthesis protocols, and safety information.

Molecular Structure and Properties

The molecular structure of this compound consists of a diisobutylammonium cation and a chloride anion. The cation features a central nitrogen atom bonded to two isobutyl groups and two hydrogen atoms. The IUPAC name for this compound is 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride.[1]

While a publicly available crystal structure from X-ray crystallography is not available for this compound, its molecular geometry can be inferred from standard bond lengths and angles observed in similar protonated secondary amine structures. The isobutyl groups, with their branched methyl substituents, create a sterically hindered environment around the nitrogen atom.

Key Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₂₀ClN[1]
Molecular Weight165.70 g/mol [1]
IUPAC Name2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride[1]
CAS Number18251-82-6[1]
AppearanceWhite to off-white crystalline solid[2]
SolubilitySoluble in water and polar organic solvents[2]
Melting Point260-265 °C[3]

Diisobutylamine_Hydrochloride_Structure Molecular Structure of this compound cluster_cation Diisobutylammonium Cation cluster_anion Chloride Anion N N+ C1 CH2 N->C1 C5 CH2 N->C5 H1 H N->H1 H2 H N->H2 C2 CH C1->C2 C3 CH3 C2->C3 C4 CH3 C2->C4 C6 CH C5->C6 C7 CH3 C6->C7 C8 CH3 C6->C8 Cl Cl-

Caption: 2D representation of the diisobutylammonium cation and chloride anion.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of diisobutylamine with hydrochloric acid. The parent diisobutylamine can be synthesized via several industrial methods, including the catalytic amination of isobutanol.[4]

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound from diisobutylamine.

G Synthesis Workflow cluster_synthesis Reaction Setup cluster_reaction Acidification cluster_workup Isolation and Purification Dissolve Diisobutylamine Dissolve diisobutylamine in a suitable solvent (e.g., diethyl ether). Cool Solution Cool the solution in an ice bath. Dissolve Diisobutylamine->Cool Solution Add HCl Slowly add concentrated HCl dropwise with stirring. Cool Solution->Add HCl Monitor pH Monitor the pH to ensure complete salt formation. Add HCl->Monitor pH Precipitation Observe the precipitation of the hydrochloride salt. Monitor pH->Precipitation Filter Precipitate Filter the precipitate under vacuum. Precipitation->Filter Precipitate Wash Solid Wash the solid with cold diethyl ether. Filter Precipitate->Wash Solid Dry Solid Dry the solid in a vacuum oven. Wash Solid->Dry Solid

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve diisobutylamine (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or isopropanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Acidification: While stirring vigorously, slowly add a stoichiometric amount of concentrated hydrochloric acid (1.0 equivalent) dropwise to the cooled diisobutylamine solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Precipitation: As the hydrochloric acid is added, a white precipitate of this compound will form.

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes after the acid addition is complete to ensure full conversion.

  • Isolation: Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted diisobutylamine and other impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Spectroscopic Characterization

The molecular structure of this compound can be elucidated and confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides characteristic signals for the different types of protons in the molecule. The protonation of the nitrogen atom causes a downfield shift of the adjacent protons compared to the free amine.

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
-CH₃ (Methyl)~1.11Doublet12H
-CH- (Methine)~2.30Multiplet2H
-CH₂- (Methylene)~2.81Doublet4H
-NH₂⁺- (Ammonium)~9.3Broad Singlet2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[5]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows three distinct signals corresponding to the three non-equivalent carbon atoms in the isobutyl groups.

Carbon EnvironmentChemical Shift (δ) ppm
-CH₃ (Methyl)~20
-CH- (Methine)~28
-CH₂- (Methylene)~58

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the presence of broad and strong absorption bands associated with the ammonium group (-NH₂⁺-).

Wavenumber (cm⁻¹)Vibrational Mode
2800-3200N-H stretching (broad)
1560-1620N-H bending (asymmetric)
~1470C-H bending
~1370C-H bending (gem-dimethyl)

The broadness of the N-H stretching band is a hallmark of amine salts and is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves the analysis of the free base, diisobutylamine, as the hydrochloride salt is not volatile. The electron ionization (EI) mass spectrum of diisobutylamine shows a characteristic fragmentation pattern.

m/zRelative Abundance (%)Assignment
129~7[M]⁺ (Molecular Ion of free base)
86100[M - C₃H₇]⁺ (Base Peak)
57~25[C₄H₉]⁺
30~55[CH₂NH₂]⁺

The base peak at m/z 86 corresponds to the loss of a propyl radical, a common fragmentation pathway for secondary amines.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions. It may cause irritation to the skin, eyes, and respiratory system.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[2]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound. While the absence of a public crystal structure limits a precise description of its solid-state geometry, a comprehensive understanding of its molecular features can be achieved through the analysis of its spectroscopic data. The provided protocols for its synthesis and the detailed interpretation of its NMR, FTIR, and mass spectra serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Introduction: Diisobutylamine Hydrochloride and its Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Diisobutylamine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, compares common synthetic strategies, and offers detailed, field-tested protocols for laboratory-scale preparation and characterization.

This compound (C₈H₂₀ClN) is the salt formed from the reaction of the secondary amine, diisobutylamine, with hydrochloric acid.[1] It presents as a white to off-white crystalline solid, a form that confers greater stability and solubility in water and polar organic solvents compared to its free base counterpart.[1] This property is particularly advantageous for its use in aqueous reaction media.

With a molecular weight of approximately 165.70 g/mol , this compound serves as a valuable intermediate and reagent in a variety of chemical applications.[2][3] It is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, surfactants, and other specialty chemicals.[1] The parent amine, diisobutylamine, is also recognized as a corrosion inhibitor.[4] A thorough understanding of its synthesis is therefore crucial for professionals engaged in chemical manufacturing and development.

Core Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is fundamentally a two-stage process. The initial and more complex stage involves the formation of the diisobutylamine free base. The second stage is a straightforward acid-base neutralization to produce the final hydrochloride salt. This approach allows for the purification of the free base before conversion to the more stable and easily handled salt form.

cluster_0 Stage 1: Free Base Synthesis cluster_1 Stage 2: Salt Formation Precursors Precursors Diisobutylamine (Free Base) Diisobutylamine (Free Base) Precursors->Diisobutylamine (Free Base) Reductive Amination (or other methods) This compound This compound Diisobutylamine (Free Base)->this compound Acid-Base Reaction HCl HCl HCl->this compound

Caption: High-level overview of the two-stage synthesis process.

Part I: Synthesis of Diisobutylamine (Free Base) - A Comparative Analysis

The selection of a synthetic route for diisobutylamine depends heavily on the desired scale of production, available starting materials, and required purity. Below is an analysis of the most prominent methods.

Method A: Reductive Amination of Isobutyraldehyde

For laboratory-scale synthesis, reductive amination is arguably the most versatile and controlled method.[5] This "one-pot" reaction involves the formation of an imine from isobutyraldehyde and an amine source, followed by the in-situ reduction of the imine to the target secondary amine.[6]

Mechanism Causality: The reaction proceeds via two potential pathways:

  • Two-step sequence: Isobutyraldehyde first reacts with isobutylamine to form an N-isobutylideneisobutylamine intermediate.

  • Three-step sequence: Isobutyraldehyde can react with ammonia to first form isobutylamine, which then reacts with a second molecule of isobutyraldehyde.[5]

In both cases, a reducing agent present in the reaction mixture reduces the carbon-nitrogen double bond of the imine intermediate as it is formed. This drives the equilibrium towards the final product and prevents unwanted side reactions. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting aldehyde.[6] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Raney Nickel) is also a highly effective, "greener" alternative.[7]

Method B: Catalytic Amination of Isobutanol

This is the dominant industrial method for producing diisobutylamine due to its cost-effectiveness and scalability.[5][8] The process involves passing a vaporized mixture of isobutanol and ammonia, often with hydrogen, over a heated catalyst bed at high temperature and pressure.[8][9]

Mechanism Causality: The reaction typically proceeds over a dehydration or dehydrogenation catalyst.[5]

  • Dehydrogenation Route: The catalyst (e.g., Cobalt-based) first dehydrogenates isobutanol to isobutyraldehyde.[9] The aldehyde then reacts with ammonia and is subsequently hydrogenated in a series of steps to yield diisobutylamine.[5]

  • Dehydration Route: This pathway involves the direct reaction of isobutanol with ammonia, eliminating a molecule of water to form the amine.[8]

Method C: Alkylation of Isobutylamine

This classical approach follows the principles of Hofmann alkylation, where isobutylamine (a primary amine) acts as a nucleophile and attacks an isobutyl halide (e.g., isobutyl chloride) in an Sₙ2 reaction.[5] A base is required to neutralize the hydrogen halide byproduct.

Causality and Limitations: While mechanistically straightforward, this method is difficult to control. The product, diisobutylamine, is also nucleophilic and can compete with the starting isobutylamine for the alkyl halide. This leads to over-alkylation, producing triisobutylamine and even quaternary ammonium salts, resulting in a mixture that is challenging to separate and lowers the yield of the desired secondary amine.[5]

Isobutyraldehyde Isobutyraldehyde Diisobutylamine Diisobutylamine Isobutyraldehyde->Diisobutylamine + Isobutylamine + Reducing Agent (Method A: Reductive Amination) Isobutanol Isobutanol Isobutanol->Diisobutylamine + Ammonia + Catalyst, Heat, Pressure (Method B: Catalytic Amination) Isobutylamine_start Isobutylamine Isobutylamine_start->Diisobutylamine + Isobutyl Halide + Base (Method C: Alkylation)

Caption: Comparison of primary synthetic routes to Diisobutylamine.

Data Presentation: Comparison of Synthesis Methods
MethodScaleKey AdvantagesKey Disadvantages
A: Reductive Amination LaboratoryHigh selectivity, good yields, mild conditions, one-pot procedure.[5][6]Higher cost of reagents (e.g., borohydrides) compared to industrial methods.
B: Catalytic Amination IndustrialUses inexpensive bulk starting materials, suitable for continuous processing.[8]Requires specialized high-pressure equipment and catalysts; high energy input.[9]
C: Alkylation LaboratoryConceptually simple.Poor control, leads to over-alkylation and difficult purification.[5]

Part II: Detailed Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. Each step has a clear purpose, and checkpoints for reaction monitoring are included. Adherence to safety protocols is paramount.

Protocol 1: Synthesis of Diisobutylamine via Reductive Amination

Materials:

  • Isobutyraldehyde (Reagent Grade, ≥98%)

  • Isobutylamine (Reagent Grade, ≥99%)

  • Methanol (Anhydrous)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutylamine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen).

  • Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add isobutyraldehyde (1.0 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C and allow the mixture to stir for 30 minutes after the addition is complete.

  • Reduction: While still at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 30-45 minutes. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Completion: After the addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting aldehyde.

  • Workup: Carefully quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2) to neutralize excess borohydride. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Basify the remaining aqueous solution with 1 M NaOH to pH >11. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield crude diisobutylamine as an oil.

  • Purification: The crude product can be purified by fractional distillation.[5]

Protocol 2: Formation and Isolation of this compound

Materials:

  • Crude or purified diisobutylamine

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolution: Dissolve the diisobutylamine (1.0 eq) in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask.

  • Precipitation: Cool the solution in an ice bath. While stirring, slowly add a solution of hydrochloric acid (1.05 eq) dropwise. A white precipitate of this compound will form immediately. Causality: The salt is insoluble in nonpolar diethyl ether, causing it to precipitate out of the solution.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities.

  • Drying: Dry the resulting white solid under vacuum to yield pure this compound.

Characterization and Quality Control

The identity and purity of the synthesized product must be confirmed through rigorous analytical methods.

Data Presentation: Key Analytical Parameters
TechniquePurposeExpected Result / Observation
¹H NMR Structural ConfirmationSignals corresponding to methyl (-CH₃), methine (-CH-), methylene (-CH₂-), and amine (-NH₂⁺-) protons with appropriate chemical shifts, multiplicity, and integration.[10]
¹³C NMR Structural ConfirmationSignals corresponding to the three chemically distinct carbon environments (methyl, methine, methylene).[10]
FTIR Spectroscopy Functional Group IDBroad absorption band around 2400-2700 cm⁻¹ (amine salt N-H stretch), C-H stretching below 3000 cm⁻¹, and N-H bending around 1600 cm⁻¹.[2]
Melting Point Purity AssessmentA sharp melting point range consistent with literature values indicates high purity.
GC/HPLC Purity QuantificationUsed to determine the purity of the free base before salt formation.[11] A single major peak should be observed.

Safety and Handling

Both diisobutylamine and its hydrochloride salt must be handled with appropriate safety precautions.

  • Hazards: Diisobutylamine is a flammable liquid and is toxic if swallowed. It causes severe skin burns and eye damage.[12] The hydrochloride salt is a skin and eye irritant.[2][13]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]

  • Handling: Keep away from heat, sparks, and open flames.[12] Avoid breathing vapors or dust. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[14]

Conclusion

The synthesis of this compound is most effectively achieved in a laboratory setting through a two-stage process: reductive amination of isobutyraldehyde to form the free base, followed by a simple acid-base reaction with hydrochloric acid to precipitate the final salt. This approach offers high control and yields a pure, stable product. Industrial production favors the more economical catalytic amination of isobutanol. Rigorous analytical characterization and strict adherence to safety protocols are essential for ensuring the quality of the final product and the safety of the researcher.

References

Diisobutylamine hydrochloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diisobutylamine Hydrochloride for Researchers and Drug Development Professionals

Chemical Identity and Nomenclature

The precise identification of chemical compounds is fundamental to scientific research. This compound is the salt formed from the reaction of the secondary amine, diisobutylamine, with hydrochloric acid. This conversion to a hydrochloride salt significantly enhances the compound's stability and solubility in aqueous solutions, a critical factor for its utility in various synthetic protocols.[1]

IUPAC Name

The systematic name for this compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride .[2]

Synonyms and Identifiers

In literature and commercial listings, this compound is known by several names. Recognizing these synonyms is crucial for exhaustive literature searches and procurement.

Identifier Type Identifier
Common Synonyms Diisobutylamine HCl, diisobutylamineHCl[1][3]
CAS Number 18251-82-6[2][3][4][5][6][7]
Parent Compound Diisobutylamine (CAS: 110-96-3)[2][8]
EC Number 678-397-0[2]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective handling in a laboratory setting.

Key Properties

This compound is typically a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized below, providing researchers with the necessary data for experimental design.

Property Value
Molecular Formula C₈H₂₀ClN[1][2][3][5][6][7]
Molecular Weight 165.70 g/mol [2][3]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and polar organic solvents[1]
GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthesis and Mechanism

The synthesis of this compound is a straightforward acid-base reaction. This process is fundamental to its production and illustrates a common strategy for improving the handling characteristics of amine compounds.

General Synthesis Protocol

This compound is formed by the reaction of diisobutylamine with hydrochloric acid.[1] The lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor (a Lewis base), while hydrochloric acid acts as the proton donor.

Step-by-Step Methodology:

  • Dissolution: Diisobutylamine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

  • Acidification: A solution of hydrochloric acid (either gaseous or dissolved in a compatible solvent) is added dropwise to the diisobutylamine solution, typically with cooling to manage the exothermic reaction.

  • Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under a vacuum to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

G cluster_start Starting Materials cluster_process Reaction & Isolation cluster_end Final Product Diisobutylamine Diisobutylamine in Organic Solvent Reaction Acid-Base Reaction (Exothermic) Diisobutylamine->Reaction HCl Hydrochloric Acid Solution HCl->Reaction Precipitation Precipitation of Salt Reaction->Precipitation Cooling Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct This compound (Crystalline Solid) Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

The utility of this compound stems from its role as a versatile reagent and intermediate in organic synthesis.

Pharmaceutical and Agrochemical Synthesis

This compound is frequently utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its parent amine, diisobutylamine, is a known precursor to the herbicide butylate, highlighting its relevance in the agrochemical sector.[9] The amine functional group provides a reactive site for the formation of C-N bonds, a common structural motif in many biologically active compounds.

Corrosion Inhibition

The parent compound, diisobutylamine, is employed as a corrosion inhibitor, particularly in hydrocarbon streams that may contain acidic residues.[9] Being a base, it neutralizes acids like HCl, forming the less corrosive this compound salt.[9] This application is critical for maintaining the integrity of industrial equipment.

Other Industrial Uses

This compound also finds use in the production of surfactants and other specialty chemicals, demonstrating its broad applicability in the chemical industry.[1]

Conclusion

This compound is a compound of significant industrial and research importance. Its well-defined chemical identity, straightforward synthesis, and versatile applications make it a valuable tool for chemists and drug development professionals. A comprehensive understanding of its properties and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory and beyond.

References

An In-depth Technical Guide on the Physical Properties of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical and chemical properties of diisobutylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential data and experimental methodologies necessary for the effective application and understanding of this compound.

Introduction

This compound is the salt formed from the reaction of the secondary amine, diisobutylamine, with hydrochloric acid.[1] This conversion to a hydrochloride salt significantly enhances the compound's stability and solubility in aqueous solutions, making it a versatile reagent in various chemical syntheses.[1] It is frequently utilized in the production of pharmaceuticals, agrochemicals, and surfactants.[1] A thorough understanding of its physical properties is paramount for its effective use in these applications, ensuring predictable behavior in reaction media and formulation processes.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. These values are critical for designing experiments, developing formulations, and ensuring safe handling.

PropertyValueSource
Molecular Formula C₈H₂₀ClN[1][2][3][4][5][6]
Molecular Weight 165.70 g/mol [2][3][4][6]
Appearance White to off-white crystalline solid[1]
Melting Point Not explicitly available in search results. The parent amine has a melting point of -77 °C.[7][8]
Boiling Point The parent amine has a boiling point of 137-139 °C.[7][8]
Solubility Soluble in water and polar organic solvents.[1] The parent amine is sparingly soluble in water (5 g/L at 20 °C).[7][9]

Experimental Protocols for Property Determination

The accurate determination of physical properties is the bedrock of reproducible scientific research. This section details the methodologies for measuring key parameters of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[10] Pure crystalline solids exhibit a sharp melting point range, typically within 1-2°C.[11] Impurities tend to lower and broaden the melting range.[10][11]

Methodology: Capillary Method

The capillary method is a straightforward and widely adopted technique for melting point determination.[12]

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[12]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of 2-4 mm.[13]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[12]

  • Approximate Melting Point: Heat the sample rapidly to get an approximate melting range.[10][13]

  • Accurate Melting Point: Allow the apparatus to cool to about 10-15°C below the approximate melting point.[13] Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).[13]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[13]

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow A Dry and Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heat for Approx. MP C->D E Cool and Slow Heat for Accurate MP D->E F Record Melting Range E->F

Caption: Workflow for melting point determination using the capillary method.

Solubility Determination

Solubility is a fundamental property that dictates a compound's behavior in different solvent systems, which is critical for reaction setup and drug formulation.[14] As an amine hydrochloride, this compound is expected to be soluble in polar solvents.[1][15]

Methodology: Isothermal Equilibrium Method

This method determines the equilibrium solubility of a compound in various solvents at a controlled temperature.[14]

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial.[14]

  • Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25°C) and agitate for an extended period (24-72 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[14]

  • Sample Analysis: Carefully withdraw a clear aliquot of the supernatant, filter it through a syringe filter (0.22 µm), and dilute it with a suitable solvent.[14]

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).[14]

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Repeat the experiment multiple times to ensure reproducibility.[14]

Diagram: Solubility Determination Workflow

SolubilityWorkflow A Add Excess Solute to Solvent B Equilibrate in Shaker Bath A->B C Centrifuge for Phase Separation B->C D Filter and Dilute Supernatant C->D E Analyze by HPLC D->E F Calculate Solubility E->F

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[16] For this compound, both ¹H and ¹³C NMR would provide characteristic signals.[2][17]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different proton environments in the isobutyl groups and the proton on the nitrogen.[17] The protonation of the amine nitrogen upon forming the hydrochloride salt would lead to a downfield shift of the protons adjacent to the nitrogen.[18]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon atoms in the molecule.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16] The IR spectrum of this compound would exhibit characteristic absorption bands.[2][3][19][20] Key expected absorptions include N-H stretching vibrations, which are affected by the hydrochloride formation, and C-H stretching and bending vibrations of the isobutyl groups.

Safety and Handling

This compound is classified as a skin and eye irritant.[2][21] The parent compound, diisobutylamine, is a flammable liquid and is toxic if swallowed, causing severe skin burns and eye damage.[8][22] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8][21] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[1][22]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, along with the standard experimental protocols for their determination. A thorough understanding and application of this knowledge are crucial for researchers and professionals in leveraging this compound's full potential in scientific and industrial applications.

References

An In-depth Technical Guide to Diisobutylamine Hydrochloride (CAS No. 18251-82-6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: It is important to clarify that the CAS number 18251-82-6 corresponds to Diisobutylamine hydrochloride. The chemical name "1-(2-Oxopyrrolidin-1-yl)pyrrolidine-2,5-dione" is not associated with this CAS number. This guide will focus exclusively on the properties and applications of this compound.

Introduction

This compound, a secondary amine salt, is a versatile and valuable reagent in modern organic and medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its utility as a synthetic intermediate and basic catalyst makes it a compound of significant interest to scientists in drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and key applications of this compound, with a focus on its relevance to the pharmaceutical industry.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is soluble in water and polar organic solvents.[1] Its hydrochloride form enhances its stability and solubility in aqueous media compared to the free base, Diisobutylamine.[1]

PropertyValueSource(s)
CAS Number 18251-82-6[2]
Molecular Formula C₈H₂₀ClN[2]
Molecular Weight 165.70 g/mol [2]
Appearance White to off-white crystalline solid[1]
pKa (of the conjugate acid) ~10.91[3]
Solubility Soluble in water and polar organic solvents[1]

Spectroscopic Characterization

A thorough understanding of the spectroscopic profile of this compound is essential for its unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in a suitable deuterated solvent is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • -CH₃ (Methyl) protons: A doublet due to coupling with the adjacent methine proton.

  • -CH (Methine) proton: A multiplet resulting from coupling with the methyl and methylene protons.

  • -CH₂- (Methylene) protons: A doublet arising from coupling with the methine proton.

  • -NH₂⁺- (Ammonium) protons: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will exhibit three distinct signals for the three unique carbon environments:

  • -CH₃ (Methyl) carbon

  • -CH (Methine) carbon

  • -CH₂- (Methylene) carbon

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. Key absorption bands include:

  • N-H stretching: A broad and strong band in the region of 2400-3200 cm⁻¹, characteristic of the ammonium salt.

  • C-H stretching: Strong bands just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

  • N-H bending: A band around 1500-1600 cm⁻¹.

  • C-H bending: Bands in the 1350-1470 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometric analysis, typically of the free base Diisobutylamine, is used to confirm the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of Diisobutylamine would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the C-N and C-C bonds.

Synthesis of this compound

This compound is typically prepared by reacting Diisobutylamine with hydrochloric acid. The synthesis of the parent Diisobutylamine can be achieved through several routes, with reductive amination being a common laboratory-scale method.

Experimental Protocol: Synthesis of Diisobutylamine via Reductive Amination

This protocol outlines a general procedure for the synthesis of Diisobutylamine, which can then be converted to its hydrochloride salt.

Materials:

  • Isobutyraldehyde

  • Isobutylamine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (e.g., 1 M in diethyl ether)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 equivalent) and isobutylamine (1.1 equivalents) in anhydrous methanol.

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly and portion-wise add sodium borohydride (1.5 equivalents) to the stirred solution, controlling any effervescence.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Diisobutylamine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude Diisobutylamine in a minimal amount of diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (1.0 equivalent) with stirring.

    • The this compound will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Diagram of the Synthetic Workflow:

G cluster_imine Imine Formation cluster_reduction Reduction cluster_salt Salt Formation isobutyraldehyde Isobutyraldehyde imine Imine Intermediate isobutyraldehyde->imine + Isobutylamine (cat. Acetic Acid) isobutylamine Isobutylamine isobutylamine->imine diisobutylamine Diisobutylamine imine->diisobutylamine + NaBH4 nabh4 NaBH4 nabh4->diisobutylamine hydrochloride Diisobutylamine HCl diisobutylamine->hydrochloride + HCl hcl HCl hcl->hydrochloride

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

The primary role of Diisobutylamine and its hydrochloride salt in a pharmaceutical context is as a synthetic building block and a non-nucleophilic, sterically hindered base.[1] Its basicity and steric bulk can be advantageous in various organic transformations.

Catalysis in Carbon-Carbon Bond Forming Reactions

Diisobutylamine can serve as a basic catalyst in several important carbon-carbon bond-forming reactions that are fundamental in the synthesis of complex molecules, including pharmaceutical intermediates.[4]

  • Henry (Nitroaldol) Reaction: Diisobutylamine can act as a base to deprotonate a nitroalkane, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting β-nitro alcohol is a versatile synthetic intermediate.

  • Michael Addition: It can catalyze the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).

  • Knoevenagel Condensation: Diisobutylamine can facilitate the condensation of an aldehyde or ketone with an active methylene compound.

Diagram of Catalytic Cycle (Generic Base Catalysis):

G Substrate Substrate (e.g., Nitroalkane) Nucleophile Activated Nucleophile Substrate->Nucleophile Deprotonation Base Diisobutylamine Base->Nucleophile Product Product Nucleophile->Product Nucleophilic Attack Electrophile Electrophile (e.g., Aldehyde) Electrophile->Product RegeneratedBase Diisobutylamine (Regenerated) Product->RegeneratedBase Proton Transfer

Caption: Generalized catalytic cycle for Diisobutylamine.

While direct citation of CAS 18251-82-6 in the synthesis of specific commercial drugs is not readily found in publicly available literature, its utility as a hindered secondary amine suggests its potential application in process chemistry for the synthesis of complex APIs where control of basicity and steric hindrance is crucial.

Analytical Methodologies

Robust analytical methods are essential for the quality control of this compound, ensuring its identity, purity, and strength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of the free base, Diisobutylamine. Due to the polar nature of amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.[5]

Experimental Protocol: GC-MS Analysis with Derivatization

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • For analysis, an aliquot of the sample solution is taken, and the solvent is evaporated.

  • Derivatization:

    • The dried residue is reconstituted in a suitable solvent (e.g., ethyl acetate), and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added.

    • The mixture is heated to facilitate the derivatization of the amine.

  • GC-MS Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injector: Splitless injection at an elevated temperature (e.g., 250 °C).

    • Oven Program: A temperature gradient is used to ensure good separation (e.g., initial temperature of 60°C, ramped to 280°C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Electron Ionization (EI) at 70 eV, with the mass spectrometer operated in full scan or selected ion monitoring (SIM) mode for quantification.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC analysis of this compound can be challenging due to its lack of a strong UV chromophore. Therefore, pre-column derivatization is often necessary.

Experimental Protocol: HPLC Analysis with Pre-column Derivatization

  • Derivatization:

    • The sample containing this compound is reacted with a derivatizing agent that introduces a chromophore, such as dansyl chloride, in a buffered solution (e.g., sodium bicarbonate buffer at pH 9.5).

    • The reaction is typically carried out at a slightly elevated temperature (e.g., 40°C).

  • HPLC Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an acid modifier like formic acid.

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for dansyl chloride) or fluorescence detection for enhanced sensitivity.

Safety and Handling

This compound is classified as a skin and eye irritant.[2] The free base, Diisobutylamine, is a corrosive and flammable liquid.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Handling: Handle in a well-ventilated area, such as a fume hood. Avoid breathing dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.

Conclusion

This compound (CAS No. 18251-82-6) is a valuable synthetic tool for researchers and professionals in drug development. Its utility as a sterically hindered base and a synthetic intermediate in various organic reactions underscores its importance in the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures is crucial for its effective and safe use in the laboratory and in process development. While not a therapeutic agent itself, its role in enabling the synthesis of potentially life-saving medicines makes it a noteworthy compound in the pharmaceutical sciences.

References

Diisobutylamine Hydrochloride: A Technical Guide on its Chemical Action and Industrial Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutylamine hydrochloride, the salt of the secondary amine diisobutylamine, is a compound of significant interest in various industrial and chemical contexts. While a specific pharmacological mechanism of action has not been identified for this molecule, its utility as a chemical intermediate, corrosion inhibitor, and reagent in organic synthesis is well-documented. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on the underlying chemical principles of its function. Detailed protocols for its synthesis and its application as a catalyst are provided, alongside critical safety and handling information for laboratory and industrial settings.

Introduction: Characterizing Diisobutylamine and its Hydrochloride Salt

Diisobutylamine is a secondary amine with the chemical formula C8H19N. It presents as a colorless, flammable liquid with a characteristic ammonia-like odor[1][2]. Due to the presence of a lone pair of electrons on the nitrogen atom, diisobutylamine acts as a weak base.

The hydrochloride salt is formed through the reaction of diisobutylamine with hydrochloric acid[3]. This reaction protonates the nitrogen atom of the amine, forming the diisobutylammonium ion, which then associates with the chloride ion. The resulting this compound is a more stable, water-soluble, white to off-white crystalline solid, which enhances its ease of handling and use in various applications[3].

Table 1: Physicochemical Properties of Diisobutylamine and this compound

PropertyDiisobutylamineThis compound
Molecular Formula C8H19NC8H20ClN[4]
Molecular Weight 129.24 g/mol [5]165.70 g/mol [4]
Appearance Clear, colorless liquid[1]White to off-white crystalline solid[3]
Odor Ammonia-like[1]Not specified
Boiling Point 139 °C[6]Not applicable (decomposes)
Melting Point -77 °C[6]Not specified
Solubility Insoluble in water[1]Soluble in water[3]

"Mechanism of Action": A Chemical Perspective

In the absence of a known pharmacological target, the "mechanism of action" of this compound is best understood through its chemical reactivity and properties.

Basicity and Nucleophilicity

The core of diisobutylamine's chemical action lies in the nucleophilic and basic nature of its nitrogen atom. The lone pair of electrons on the nitrogen allows it to donate to electrophiles, making it a competent nucleophile and a Brønsted-Lowry base. The steric hindrance provided by the two isobutyl groups can modulate its reactivity, making it a useful non-nucleophilic base in certain synthetic contexts.

Role as a Corrosion Inhibitor

Diisobutylamine is utilized as a corrosion inhibitor, particularly in hydrocarbon streams containing acidic impurities like HCl[6]. Its mechanism of action in this application is twofold:

  • Neutralization: Being a base, diisobutylamine preferentially reacts with and neutralizes mineral acids present in the stream[6].

  • Film Formation: The protonated diisobutylammonium ions can adsorb onto metal surfaces, forming a protective film that isolates the metal from the corrosive environment.

Catalytic Activity in Organic Synthesis

Diisobutylamine can function as a base catalyst in various carbon-carbon bond-forming reactions, such as the Henry, Michael, and Knoevenagel reactions[7]. In these reactions, it acts as a Brønsted-Lowry base to deprotonate a carbon acid, generating a nucleophilic carbanion (e.g., a nitronate ion in the Henry reaction or an enolate in the Michael reaction) that then attacks an electrophilic carbonyl compound or Michael acceptor.

Synthesis and Purification

The synthesis of diisobutylamine is a foundational process, with the hydrochloride salt being readily prepared from the free base.

Synthesis of Diisobutylamine

Several industrial and laboratory-scale methods exist for the synthesis of diisobutylamine, with reductive amination of isobutyraldehyde being a common and versatile approach[8].

Experimental Protocol: Reductive Amination of Isobutyraldehyde

Materials:

  • Isobutyraldehyde

  • Isobutylamine

  • Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

  • Solvent (e.g., methanol, ethanol)

  • Acid for pH adjustment (e.g., acetic acid)

Procedure:

  • In a round-bottom flask, dissolve isobutyraldehyde (1.0 equivalent) and isobutylamine (1.0 equivalent) in a suitable solvent.

  • If necessary, adjust the pH of the solution to the optimal range for imine formation (typically pH 4-6) using a mild acid.

  • Stir the mixture at room temperature to facilitate the formation of the intermediate N-isobutylideneisobutylamine.

  • Once imine formation is complete (monitored by techniques like TLC or GC), introduce the reducing agent in a controlled manner. For sodium borohydride, add it portion-wise while maintaining a low temperature. For catalytic hydrogenation, introduce a suitable catalyst (e.g., Pd/C) and pressurize the reaction vessel with hydrogen gas.

  • After the reduction is complete, quench the reaction appropriately (e.g., by adding water for sodium borohydride).

  • Perform a workup to isolate the crude diisobutylamine. This typically involves extraction with an organic solvent and washing to remove impurities.

  • Purify the crude product by fractional distillation to obtain pure diisobutylamine[8].

G isobutyraldehyde Isobutyraldehyde imine N-isobutylideneisobutylamine isobutyraldehyde->imine isobutylamine Isobutylamine isobutylamine->imine diisobutylamine Diisobutylamine imine->diisobutylamine + [H] reducing_agent Reducing Agent (e.g., NaBH₄, H₂/Pd-C) reducing_agent->diisobutylamine G diisobutylamine Diisobutylamine ndiba N-Nitrosodiisobutylamine diisobutylamine->ndiba nitrosating_agent Nitrosating Agent (e.g., NaNO₂/HCl) nitrosating_agent->ndiba

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for understanding and calculating the theoretical yield of diisobutylamine hydrochloride. The synthesis is presented as a two-stage process: the formation of diisobutylamine via reductive amination, followed by its conversion to the hydrochloride salt. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and field-proven insights to ensure robust and reproducible outcomes. We will delve into the stoichiometry of the reactions, provide detailed experimental protocols, and present a clear, step-by-step methodology for calculating the theoretical yield, a critical parameter for reaction optimization and process validation.

Introduction: The Significance of Diisobutylamine and its Hydrochloride Salt

Diisobutylamine, a secondary aliphatic amine, serves as a crucial intermediate in the synthesis of various fine chemicals, including agrochemicals and pharmaceuticals.[1][2] Its hydrochloride salt is often preferred in laboratory and industrial settings due to its enhanced stability, water solubility, and ease of handling compared to the free base, which is a colorless, flammable liquid with a potent ammonia-like odor.[1][3] The conversion of diisobutylamine to its hydrochloride salt is a straightforward acid-base neutralization reaction.[4] A precise calculation of the theoretical yield is fundamental to assessing the efficiency of the synthesis, identifying potential sources of product loss, and ensuring the economic viability of the process.[5]

Foundational Chemistry: Synthesis of this compound

The synthesis of this compound is conceptually approached in two primary stages:

  • Synthesis of Diisobutylamine Free Base: Among various methods, reductive amination of isobutyraldehyde with isobutylamine is a common and versatile laboratory-scale approach due to its high yield potential.[6]

  • Formation of the Hydrochloride Salt: The synthesized diisobutylamine is subsequently treated with hydrochloric acid in a simple acid-base neutralization reaction to precipitate the hydrochloride salt.[1][4]

Stage 1: Reductive Amination for Diisobutylamine Synthesis

Reductive amination involves the reaction of a carbonyl compound (isobutyraldehyde) with an amine (isobutylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine (diisobutylamine).[6][7]

The overall balanced chemical equation for this stage is:

(CH₃)₂CHCHO + (CH₃)₂CHCH₂NH₂ + [Reducing Agent] → ((CH₃)₂CHCH₂)₂NH + [Oxidized Reducing Agent]

A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[6] The reaction is typically catalyzed by a small amount of acid to facilitate imine formation.[8]

Stage 2: Acid-Base Neutralization for Hydrochloride Salt Formation

Diisobutylamine, being a secondary amine, possesses a lone pair of electrons on the nitrogen atom, rendering it basic.[2][4] It readily reacts with a strong acid like hydrochloric acid (HCl) in an exothermic reaction to form the corresponding ammonium salt, this compound.[3][4]

The balanced chemical equation for this stage is:

((CH₃)₂CHCH₂)₂NH + HCl → [((CH₃)₂CHCH₂)₂NH₂]⁺Cl⁻

This reaction proceeds with a clear 1:1 stoichiometric ratio.[4]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints and rationale for each step.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )PuritySupplier
IsobutyraldehydeC₄H₈O72.11>98%e.g., Sigma-Aldrich
IsobutylamineC₄H₁₁N73.14>99%e.g., Sigma-Aldrich
Sodium BorohydrideNaBH₄37.83>98%e.g., Sigma-Aldrich
Methanol (Anhydrous)CH₃OH32.04>99.8%e.g., Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12ACS Gradee.g., VWR
Hydrochloric Acid (conc.)HCl36.4637% w/we.g., VWR
DiisobutylamineC₈H₁₉N129.24[3][9]-Synthesized in situ
Diisobutylamine HClC₈H₂₀ClN165.70[10]-Final Product
Detailed Synthesis Workflow

The workflow is designed to ensure a logical progression from starting materials to the final, purified product.

G cluster_0 Stage 1: Diisobutylamine Synthesis cluster_1 Stage 2: Hydrochloride Salt Formation A 1. Imine Formation: Dissolve Isobutyraldehyde (1.0 eq) & Isobutylamine (1.1 eq) in Methanol B 2. In-situ Reduction: Cool to 0°C (ice bath) Add NaBH4 (1.2 eq) portion-wise A->B C 3. Reaction Quench: Slowly add water to decompose excess NaBH4 B->C D 4. Extraction & Drying: Extract with Diethyl Ether Dry organic layer (e.g., MgSO4) C->D E 5. Isolation of Free Base: Concentrate under reduced pressure D->E F 6. Salt Formation: Dissolve crude Diisobutylamine in Diethyl Ether E->F Proceed to Salt Formation G 7. Precipitation: Add concentrated HCl dropwise with stirring F->G H 8. Isolation of Salt: Collect precipitate by vacuum filtration G->H I 9. Purification: Wash with cold Diethyl Ether H->I J 10. Final Product: Dry the salt under vacuum I->J

Caption: Experimental workflow for the two-stage synthesis of this compound.

Step-by-Step Methodology

Stage 1: Synthesis of Diisobutylamine [6]

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 eq) and isobutylamine (1.1 eq) in anhydrous methanol. A slight excess of the amine is used to drive the imine formation to completion.

  • Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C to control the exothermic reaction.

  • Reaction Monitoring & Quenching: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow addition of water to decompose any unreacted NaBH₄.

  • Work-up and Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with diethyl ether. The use of an organic solvent is necessary to separate the non-polar amine product from the aqueous phase.[11]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude diisobutylamine as an oil.

Stage 2: Synthesis of this compound

  • Dissolution: Dissolve the crude diisobutylamine obtained from Stage 1 in a minimal amount of a suitable organic solvent, such as diethyl ether. The solvent choice is critical; it must dissolve the free base but not the hydrochloride salt, allowing for precipitation.

  • Acidification: While stirring vigorously, add concentrated hydrochloric acid dropwise to the solution. The immediate formation of a white precipitate (this compound) should be observed.[1]

  • Isolation: Continue stirring for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials or non-salt impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Theoretical Yield Calculation: A Step-by-Step Guide

The theoretical yield is the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[12][13] The calculation hinges on identifying the limiting reactant.[12][14]

The Stoichiometric Pathway

The calculation follows the stoichiometric relationships from the initial reactants to the final product.

Caption: Stoichiometric pathway for theoretical yield calculation.

Sample Calculation

Let's assume we start with 10.0 g of isobutyraldehyde and an excess of isobutylamine and other reagents.

Step 1: Calculate the moles of the limiting reactant. The reaction proceeds through diisobutylamine as an intermediate. The limiting reactant in the first stage will determine the maximum amount of diisobutylamine that can be formed, and thus the maximum amount of the final hydrochloride salt.

  • Molar Mass of Isobutyraldehyde (C₄H₈O): 72.11 g/mol

  • Moles of Isobutyraldehyde:

    • Moles = Mass / Molar Mass = 10.0 g / 72.11 g/mol = 0.1387 mol

Step 2: Determine the moles of the intermediate product (Diisobutylamine). The stoichiometry between isobutyraldehyde and diisobutylamine in the reductive amination is 1:1.

  • Moles of Diisobutylamine:

    • 0.1387 mol Isobutyraldehyde × (1 mol Diisobutylamine / 1 mol Isobutyraldehyde) = 0.1387 mol Diisobutylamine

Step 3: Determine the moles of the final product (this compound). The reaction of diisobutylamine with HCl is also a 1:1 stoichiometric reaction.[4]

  • Moles of this compound:

    • 0.1387 mol Diisobutylamine × (1 mol Diisobutylamine HCl / 1 mol Diisobutylamine) = 0.1387 mol Diisobutylamine HCl

Step 4: Calculate the theoretical yield of this compound. Convert the moles of the final product back to mass using its molar mass.

  • Molar Mass of this compound (C₈H₂₀ClN): 165.70 g/mol [10]

  • Theoretical Yield:

    • Mass = Moles × Molar Mass = 0.1387 mol × 165.70 g/mol = 22.98 g

Summary of Calculation
ParameterValueRationale
Starting Mass of Limiting Reactant (Isobutyraldehyde) 10.0 gGiven
Molar Mass of Isobutyraldehyde 72.11 g/mol From Formula
Moles of Isobutyraldehyde 0.1387 molMass / Molar Mass
Stoichiometric Ratio (Reactant to Product) 1:1From balanced equations
Moles of this compound 0.1387 molBased on stoichiometry
Molar Mass of this compound 165.70 g/mol From Formula[10]
Theoretical Yield 22.98 g Moles of Product × Molar Mass of Product

Conclusion: Beyond the Numbers

The theoretical yield represents an idealized maximum. In practice, the actual yield obtained experimentally will almost always be lower due to factors such as incomplete reactions, side-product formation, and mechanical losses during work-up and purification.[5] The ratio of the actual yield to the theoretical yield, expressed as a percentage, gives the percent yield, which is the ultimate measure of a reaction's efficiency. A rigorous and accurate calculation of the theoretical yield is the essential, non-negotiable baseline against which the success of any chemical synthesis is measured.

References

An In-depth Technical Guide to the Discovery and History of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of diisobutylamine hydrochloride. While the formal discovery of the parent amine, diisobutylamine, is a natural extension of foundational 19th-century amine chemistry, its hydrochloride salt has its own distinct relevance, particularly in applications requiring enhanced stability and solubility. This document traces the historical context from the pioneering work on amines by August Wilhelm von Hofmann to the modern industrial-scale production methods. Key synthetic pathways to diisobutylamine, including catalytic amination of isobutanol, reductive amination of isobutyraldehyde, and classical alkylation, are detailed. The subsequent straightforward conversion to the hydrochloride salt is also described. This guide includes detailed experimental protocols, comparative quantitative data, and visualizations of reaction pathways to provide a thorough understanding for research, development, and application.

Historical Context and Discovery

The conceptual origins of this compound are intrinsically linked to the foundational work on amines in the mid-19th century. The pioneering research by August Wilhelm von Hofmann on the reactions of alkyl halides with ammonia established the fundamental principles of amine synthesis, demonstrating the sequential formation of primary, secondary, and tertiary amines.[1] This process, now known as Hofmann alkylation, provided the first logical and systematic approach to synthesizing a wide array of amines, including what would eventually be diisobutylamine.

While a singular publication heralding the first synthesis of diisobutylamine is not readily identifiable, its preparation was a logical and expected extension of Hofmann's foundational work.[1] The industrial-scale production of diisobutylamine, however, did not gain significant traction until the latter half of the 20th century. This surge in production was largely driven by its utility as a key intermediate in the manufacturing of agricultural chemicals, such as the herbicide butylate, and other specialty chemicals.[1][2] Early industrial methods predominantly relied on the reaction of isobutanol with ammonia at high temperatures and pressures over various catalysts.[1][3] By 1976, the annual production of diisobutylamine had reached an impressive 18,000 tons, highlighting its commercial significance.[3]

The preparation of this compound is a standard and logical subsequent step, achieved through the reaction of the basic diisobutylamine with hydrochloric acid. This conversion to the salt form offers several advantages, including increased stability, crystallinity, and solubility in aqueous media, which are often desirable properties in various industrial and pharmaceutical applications.[4] An early characterization of this compound is documented in the NIST WebBook, which includes an infrared spectrum of the compound dating back to June 29, 1959.[5]

Synthesis of Diisobutylamine and its Hydrochloride Salt

The synthesis of diisobutylamine has evolved from the early principles of amine chemistry to highly optimized industrial processes. For laboratory and industrial-scale production, several key methods are employed.

Catalytic Amination of Isobutanol

This is the most prevalent industrial method for producing diisobutylamine. The process involves passing a mixture of isobutanol and ammonia over a heated catalyst bed. The reaction can be categorized based on the type of catalyst used:

  • Dehydrogenation Catalysis : In this approach, isobutanol is first dehydrogenated to isobutyraldehyde. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to isobutylamine. The isobutylamine can then react with another molecule of isobutyraldehyde to ultimately yield diisobutylamine.[1]

  • Dehydration Catalysis : This method involves the direct reaction of isobutanol and ammonia at high temperature and pressure over a dehydration catalyst to produce diisobutylamine.[3][6]

A "borrowing hydrogen" mechanism is widely accepted for the catalytic amination of isobutanol, involving a sequence of dehydrogenation, condensation, and hydrogenation steps on a multifunctional catalyst surface.[3]

Reductive Amination of Isobutyraldehyde

Reductive amination provides a versatile route for the laboratory-scale synthesis of diisobutylamine. This two-step, one-pot reaction involves the initial formation of an imine from isobutyraldehyde and a nitrogen source (such as ammonia or isobutylamine), followed by the in-situ reduction of the imine to the corresponding amine.[1]

Alkylation of Isobutylamine

Following the classical Hofmann alkylation principle, this method involves the reaction of isobutylamine with an isobutyl halide (e.g., isobutyl chloride or bromide) to form diisobutylamine.[1] This is a classic SN2 reaction where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the hydrogen halide formed during the reaction. However, this method can be prone to over-alkylation, leading to the formation of triisobutylamine and the quaternary ammonium salt.[1]

Formation of this compound

The synthesis of this compound is a straightforward acid-base reaction. Diisobutylamine, a weak base, is reacted with hydrochloric acid to form the corresponding ammonium salt.[4] This reaction is typically carried out by dissolving diisobutylamine in a suitable organic solvent and then adding a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like isopropanol or ether). The resulting salt often precipitates from the solution and can be isolated by filtration.

G cluster_synthesis Synthesis of Diisobutylamine cluster_salt_formation Formation of Hydrochloride Salt Isobutanol Isobutanol Reductive_Amination Reductive_Amination Isobutanol->Reductive_Amination Catalytic Amination Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Reductive_Amination Reductive Amination Isobutylamine Isobutylamine Alkylation Alkylation Isobutylamine->Alkylation Alkylation Diisobutylamine Diisobutylamine Reductive_Amination->Diisobutylamine Alkylation->Diisobutylamine Diisobutylamine_Base Diisobutylamine Diisobutylamine_HCl Diisobutylamine Hydrochloride Diisobutylamine_Base->Diisobutylamine_HCl HCl Hydrochloric Acid HCl->Diisobutylamine_HCl G Start Start Mix_Aldehyde_Ammonia Mix Isobutyraldehyde and Ammonia in Methanol Start->Mix_Aldehyde_Ammonia 1. Reactants End End Imine_Formation Allow Imine Formation (1-2 hours) Mix_Aldehyde_Ammonia->Imine_Formation 2. Stir Cool_and_Reduce Cool and Add Reducing Agent Imine_Formation->Cool_and_Reduce 3. Cool Stir_Overnight Stir at Room Temperature (12-18 hours) Cool_and_Reduce->Stir_Overnight 4. Reduce Quench_and_Extract Quench with Water and Extract Stir_Overnight->Quench_and_Extract 5. Workup Dry_and_Concentrate Dry Organic Layer and Concentrate Quench_and_Extract->Dry_and_Concentrate 6. Isolate Purify Fractional Distillation Dry_and_Concentrate->Purify 7. Purify Purify->End

References

Diisobutylamine hydrochloride reactivity with acids and bases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Diisobutylamine Hydrochloride with Acids and Bases

Abstract

This compound is the salt formed from the reaction of the secondary amine, diisobutylamine, with hydrochloric acid.[1][2] As a protonated amine, its reactivity is dominated by fundamental acid-base chemistry. This guide provides a detailed exploration of the reactions of this compound with basic and acidic reagents. The core focus is on the deprotonation reaction with bases to liberate the free diisobutylamine, a critical step in many synthetic workflows. We will discuss the principles governing the choice of base, provide detailed experimental protocols, and explain the underlying chemical causality. Conversely, the guide will address the compound's relative inertness to most acids and the equilibrium dynamics involved. This document is intended for researchers, chemists, and drug development professionals who utilize amine salts in organic synthesis.

Introduction to Diisobutylamine and its Hydrochloride Salt

Diisobutylamine is a secondary amine characterized by two bulky isobutyl groups attached to a nitrogen atom.[3] The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule.[1][4] In the presence of hydrochloric acid, this lone pair accepts a proton, forming a stable, water-soluble crystalline salt: this compound.[2] This salt form enhances the compound's stability and ease of handling compared to the volatile and flammable free amine.[2][5]

The conversion between the free amine and its salt form is a pivotal technique in organic chemistry, often used for purification, storage, and reaction setup.[6] this compound is frequently used as a reagent or intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Physicochemical Properties

A clear understanding of the properties of both the free amine and its salt is essential for experimental design.

PropertyDiisobutylamineThis compound
Molecular Formula C₈H₁₉N[7]C₈H₂₀ClN[8]
Molecular Weight 129.24 g/mol [7]165.70 g/mol [8]
Appearance Colorless liquid[3]White to off-white crystalline solid[2]
Boiling Point 137-139 °C[4]Not Applicable
pKa (of Conjugate Acid) ~10.9 - 11.07[4][6][7]~10.9 - 11.07[4][6][7]
Water Solubility 5 g/L (20 °C)[4]Soluble[2]
Organic Solvents Soluble in ethanol, ether, acetone[4]Soluble in polar organic solvents[2]

Reactivity with Bases: Liberation of the Free Amine

The most significant reaction of this compound is its interaction with bases. The diisobutylammonium ion is a weak acid (pKa ≈ 11) that will donate its proton to a stronger base, regenerating the free diisobutylamine.[6][7]

Principle: [(i-Bu)₂NH₂]⁺Cl⁻ + B ⇌ (i-Bu)₂NH + [BH]⁺Cl⁻

For the reaction to proceed to completion (i.e., for the equilibrium to lie far to the right), the base (B) must be significantly stronger than diisobutylamine. In practice, this means the pKa of the conjugate acid of the base ([BH]⁺) should be higher than the pKa of the diisobutylammonium ion (~11).

Mechanism of Deprotonation

The reaction is a straightforward Brønsted-Lowry acid-base neutralization. The base uses its lone pair of electrons to abstract the acidic proton from the protonated nitrogen atom of the diisobutylammonium ion.

References

Spectroscopic data for Diisobutylamine hydrochloride (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Characterization of Diisobutylamine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the spectroscopic profile of this compound (CAS: 18251-82-6). The structural elucidation of this secondary amine salt is paramount for its application in organic synthesis, including the production of pharmaceuticals and agrochemicals.[1] Herein, we leverage a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to provide an unambiguous structural confirmation. This document is structured to not only present the data but also to explain the causality behind the analytical choices, ensuring a self-validating and authoritative framework for analysis.

Molecular Structure and Foundational Data

This compound is the salt formed from the reaction of the secondary amine, diisobutylamine, with hydrochloric acid. This conversion to a salt form often enhances stability and solubility in polar solvents, which is advantageous for various applications.

  • Molecular Formula: C₈H₂₀ClN[2][3]

  • Molecular Weight: 165.70 g/mol [2][4]

  • IUPAC Name: 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride[2]

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework.

Expertise & Experience: The "Why" Behind the Protocol

For a hydrochloride salt, the choice of deuterated solvent is critical. While Chloroform-d (CDCl₃) can be used, the acidic N-H protons may exchange with residual water or exhibit broad signals.[5] Deuterium oxide (D₂O) is an alternative, but would result in the exchange of the N-H protons for deuterium, causing their signals to disappear. The data presented here from CDCl₃ provides a more complete picture of the proton environment. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for proton and carbon NMR in organic solvents due to its chemical inertness and single, sharp signal that does not overlap with most analyte signals.

Experimental Protocol: ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound.

  • Solubilization: Dissolve the sample in ~0.7 mL of Chloroform-d (CDCl₃) in a clean, dry vial.

  • Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Gently mix the solution until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

¹H NMR Data (90 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.3Broad Singlet2HNH₂
2.81Multiplet4HN-CH₂
2.30Multiplet2HCH (CH₃)₂
1.11Doublet12HCH(CH₃ )₂

Data sourced from ChemicalBook.[5]

¹³C NMR Data
Data Interpretation

The ¹H NMR spectrum is highly informative. The broad signal at 9.3 ppm is characteristic of the two acidic protons on the positively charged nitrogen atom. The signal at 2.81 ppm corresponds to the four methylene (CH₂) protons adjacent to the nitrogen. The multiplet at 2.30 ppm represents the two methine (CH) protons, and the prominent doublet at 1.11 ppm corresponds to the twelve equivalent methyl (CH₃) protons. The integration values (2:4:2:12) perfectly match the number of protons in each unique environment, confirming the molecule's symmetric structure.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The "Why" Behind the Protocol

For a solid sample like this compound, the KBr (Potassium Bromide) pellet technique is a common and effective method.[2] KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and, when pressed into a thin, transparent disk with the sample, provides high-quality spectra. The key diagnostic feature for this compound is the N-H stretching vibration of the secondary ammonium ion (R₂NH₂⁺), which is distinctly different from the N-H stretch of a free secondary amine.

Experimental Protocol: KBr Pellet Preparation
  • Grinding: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry KBr powder using an agate mortar and pestle.

  • Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent or translucent disk.

  • Analysis: Place the KBr disk in the sample holder of the FTIR spectrometer and acquire the spectrum.

Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960 - 2870StrongC-H Stretching (Alkyl)
~2800 - 2400Strong, BroadN-H Stretching (Secondary Ammonium Salt, R₂NH₂⁺)
~1600 - 1500MediumN-H Bending
~1470 - 1460MediumC-H Bending

Data interpretation based on spectra from the NIST Chemistry WebBook and standard IR correlation tables.[3][6][7]

Data Interpretation

The IR spectrum provides clear evidence of the compound's identity as an amine salt. The most telling feature is the very broad and strong absorption band observed in the 2800-2400 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[8] This replaces the sharper, weaker N-H stretch that would be seen around 3300 cm⁻¹ for a free secondary amine. The strong peaks between 2960 and 2870 cm⁻¹ are definitive for C-H stretching in the isobutyl groups. Finally, the N-H bending vibrations appear in the 1600-1500 cm⁻¹ range, further confirming the presence of the ammonium group.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

Expertise & Experience: The "Why" Behind the Protocol

When analyzing a salt like this compound with a technique like Electron Impact (EI) ionization, the spectrum observed is that of the volatile free base, diisobutylamine. The hydrochloric acid component is not typically observed. The primary fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom.[9] This process is highly favorable as it leads to the formation of a stable, resonance-stabilized iminium cation. The most abundant fragment (the base peak) often results from the loss of the largest possible alkyl group from the alpha-carbon.

Mass Spectrum Data (Electron Impact, 75 eV)

The spectrum shows the fragmentation of the free base, Diisobutylamine (C₈H₁₉N, MW = 129.24).

m/zRelative Intensity (%)Assignment
1297.3[M]⁺ (Molecular Ion)
86100[M - C₃H₇]⁺ (Base Peak)
5725.5[C₄H₉]⁺
4112.3[C₃H₅]⁺
3055.0[CH₂NH₂]⁺

Data sourced from ChemicalBook.[5]

Data Interpretation and Fragmentation Pathway

The molecular ion peak [M]⁺ is observed at m/z 129, confirming the molecular weight of the free amine. The most significant fragmentation is the alpha-cleavage, which involves the loss of a propyl radical (•C₃H₇) to form the base peak at m/z 86. This highly stable iminium cation is the dominant feature of the spectrum. The peak at m/z 30 is also characteristic of amine fragmentation.

G cluster_0 Diisobutylamine Molecular Ion cluster_1 Alpha-Cleavage cluster_2 Base Peak Fragment mol_ion [C₈H₁₉N]⁺˙ m/z = 129 process Loss of Propyl Radical (•C₃H₇) mol_ion->process - 43 Da base_peak [C₅H₁₂N]⁺ m/z = 86 process->base_peak

Caption: Primary fragmentation pathway of Diisobutylamine.

Integrated Spectroscopic Analysis Workflow

A logical and systematic workflow ensures comprehensive and accurate structural characterization.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Sample: Diisobutylamine HCl nmr_prep Prepare Sample (CDCl₃, TMS) start->nmr_prep ir_prep Prepare KBr Pellet start->ir_prep ms_prep Direct Infusion (EI) start->ms_prep nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq nmr_int Interpret Data: - Chemical Shift - Integration - Multiplicity nmr_acq->nmr_int confirm Structural Confirmation nmr_int->confirm ir_acq Acquire FTIR Spectrum ir_prep->ir_acq ir_int Interpret Data: - N-H⁺ Stretch (Broad) - C-H Stretch ir_acq->ir_int ir_int->confirm ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_int Interpret Data: - Molecular Ion (m/z 129) - Base Peak (m/z 86) ms_acq->ms_int ms_int->confirm

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The collective evidence from ¹H NMR, IR, and Mass Spectrometry provides a definitive characterization of this compound. NMR spectroscopy confirms the carbon-hydrogen framework and the symmetric nature of the isobutyl groups. IR spectroscopy unequivocally identifies the key functional groups, particularly the characteristic stretching and bending of the secondary ammonium salt. Finally, mass spectrometry verifies the molecular weight of the parent amine and reveals a predictable fragmentation pattern dominated by alpha-cleavage. This integrated approach demonstrates a robust methodology for the structural elucidation and quality verification of amine salts, essential for their application in scientific research and development.

References

Thermochemical data of Diisobutylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermochemical Landscape of Diisobutylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This compound, a salt of a secondary amine, finds applications in various chemical syntheses, including as a precursor in the production of pharmaceuticals and herbicides.[1] A thorough understanding of its thermochemical properties is paramount for process safety, optimization of reaction conditions, and ensuring the stability of the final product. This guide provides a comprehensive overview of the methodologies used to determine the key thermochemical parameters of this compound, offering insights into both experimental and computational approaches. While specific experimental data for this compound is not extensively published, this document serves as a roadmap for its determination and application, grounded in established scientific principles.

The Significance of Thermochemical Data in Pharmaceutical and Chemical Development

In the realm of drug development and fine chemical synthesis, a molecule's thermochemical profile is not merely academic. It is a critical dataset that informs process safety, scalability, and formulation. For a substance like this compound, understanding its enthalpy of formation, heat capacity, and entropy provides a quantitative basis for:

  • Hazard Assessment: Exothermic decomposition or reactions can lead to thermal runaway. Knowledge of the enthalpy of formation is a key input for calculating the heat of reaction and potential adiabatic temperature rise.

  • Process Optimization: Understanding the thermodynamics of a reaction involving this compound allows for the optimization of temperature, pressure, and solvent conditions to maximize yield and minimize by-product formation.

  • Crystallization and Polymorph Control: The thermodynamics of phase transitions are crucial for controlling the crystallization process and ensuring the desired solid-state form of an active pharmaceutical ingredient (API) or intermediate.

  • Formulation Stability: The long-term stability of a drug substance is dependent on its thermodynamic properties. This data can help predict degradation pathways and inform storage conditions.

Experimental Determination of Thermochemical Properties

The acquisition of reliable thermochemical data is rooted in precise experimental measurements. The following section details the primary techniques for characterizing this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a cornerstone of thermochemical data. For organic salts like this compound, combustion calorimetry is a primary method for its determination.

Experimental Protocol: Bomb Calorimetry
  • Sample Preparation: A precisely weighed sample of high-purity this compound (C₈H₂₀ClN) is placed in a crucible within a high-pressure vessel known as a "bomb."[2][3]

  • Pressurization: The bomb is filled with a high pressure of pure oxygen.

  • Ignition: The sample is ignited via an electrical fuse. The combustion of the organic material in the presence of excess oxygen leads to complete oxidation.

  • Temperature Measurement: The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the water and the calorimeter, causing a temperature rise that is measured with high precision.

  • Data Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, by combining the experimental heat of combustion with the known enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).

Causality Behind Experimental Choices: The use of a bomb calorimeter ensures that the combustion reaction goes to completion under constant volume conditions. The high pressure of oxygen is critical for ensuring complete oxidation of the sample, which is essential for accurate results.

Heat Capacity (Cp) and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for studying phase transitions such as melting and solid-solid transitions.

Experimental Protocol: Differential Scanning Calorimetry
  • Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An identical empty pan serves as the reference.

  • Controlled Heating: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The heat capacity can be calculated from the heat flow signal. Endothermic and exothermic events, such as melting, will appear as peaks on the thermogram.

Self-Validating System: The use of a reference pan allows for the cancellation of instrumental effects and provides a stable baseline, ensuring that the measured heat flow is solely due to the sample.

Thermal Stability

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis
  • Sample Loading: A small amount of this compound is placed in a tared TGA pan.

  • Controlled Heating: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Mass Measurement: The mass of the sample is continuously monitored by a sensitive microbalance as the temperature increases.

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. A significant loss of mass indicates decomposition.

Workflow Visualization:

Caption: Experimental workflow for determining the thermochemical profile of this compound.

Computational Prediction of Thermochemical Properties

In parallel with experimental measurements, computational chemistry offers a powerful and often more rapid means of estimating thermochemical data. These in silico methods are particularly useful for screening large numbers of compounds or for understanding the properties of molecules that are difficult to synthesize or handle.

Quantum Chemical Calculations

Modern computational chemistry techniques, such as Density Functional Theory (DFT) and high-level ab initio methods, can predict thermochemical properties with a high degree of accuracy.[4]

Computational Workflow
  • Molecular Structure Optimization: The first step is to determine the lowest energy three-dimensional structure of the this compound molecule using a chosen level of theory and basis set (e.g., B3LYP/6-31G*).

  • Vibrational Frequency Analysis: A frequency calculation is then performed on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Single Point Energy Calculation: For higher accuracy, a single point energy calculation is often performed on the optimized geometry using a more sophisticated level of theory and a larger basis set.

  • Calculation of Thermochemical Properties: The enthalpy of formation can be calculated using atomization energies or isodesmic reactions. Entropy and heat capacity are derived from the calculated vibrational frequencies and molecular parameters.

Authoritative Grounding: The accuracy of these calculations is highly dependent on the chosen theoretical method and basis set. It is crucial to benchmark the computational protocol against well-established experimental data for similar compounds to ensure the reliability of the predictions.[5]

Computational_Workflow Input Input: Diisobutylamine Hydrochloride Structure Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq SPE Single Point Energy Freq->SPE Analysis Thermochemical Analysis Freq->Analysis ZPVE, Thermal Corrections SPE->Analysis Output Output: ΔfH°, S°, Cp Analysis->Output

References

Methodological & Application

Use of Diisobutylamine hydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Application of Diisobutylamine Hydrochloride in Organic Synthesis

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the practical applications of this compound in modern organic synthesis. Moving beyond a simple reagent listing, this guide delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: Understanding Diisobutylamine and its Hydrochloride Salt

Diisobutylamine is a secondary amine characterized by two bulky isobutyl groups attached to a nitrogen atom.[1] This steric hindrance, combined with its inherent basicity, imparts unique reactivity and selectivity in various chemical transformations.[2] While the free base is a flammable, corrosive liquid with a strong odor, its hydrochloride salt is a more stable, crystalline solid that is easier to handle and store.[3][4]

This compound is an organic compound that is frequently used as a reagent in organic synthesis and other chemical applications.[3] It presents as a white to off-white crystalline solid, which is soluble in water and polar organic solvents.[3] The hydrochloride salt is formed by reacting diisobutylamine with hydrochloric acid, a process that enhances its stability and solubility, making it particularly useful for aqueous reactions.[3]

The core utility of the hydrochloride salt in synthesis lies in its role as a stable precursor to the active free amine. The lone pair of electrons on the nitrogen of the free amine is what allows it to function as a base or a nucleophile. In the hydrochloride salt, this lone pair is protonated, rendering the amine non-nucleophilic and non-basic.[5] Therefore, a critical step in nearly all its synthetic applications is the in situ liberation of the free diisobutylamine using a suitable base.

Physicochemical Properties and Data

A clear understanding of a reagent's physical properties is paramount for experimental design and safety.

PropertyValueSource(s)
Molecular Formula C₈H₂₀ClN[6][7]
Molecular Weight 165.70 g/mol [6][7]
CAS Number 18251-82-6[3][6]
Appearance White to off-white crystalline solid/powder[3]
Solubility Soluble in water and polar organic solvents[3]
Parent Compound (Free Base) Diisobutylamine (CAS: 110-96-3)[1][6]

Safety and Handling: A Self-Validating System

Working with any chemical requires a stringent adherence to safety protocols. This compound is classified as an irritant.[6]

Hazard CategoryGHS Classification & Precautionary StatementsSource(s)
Skin Irritation H315: Causes skin irritation. P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs, get medical help.[6][8]
Eye Irritation H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P317: If eye irritation persists, get medical help.[6][8]
General Handling Handle in a well-ventilated area. Store in a cool, dry place away from incompatible substances.[3] Avoid generating dust.[3]

Note on the Free Base: The free base, diisobutylamine, is a flammable liquid and is considered toxic if swallowed and causes severe skin burns and eye damage.[4] When generating the free base in situ, the reaction mixture should be treated with the precautions appropriate for the free base.

Core Application: Liberation and Utilization of the Free Amine

The foundational principle for using this compound is its conversion to the nucleophilic free amine. This is typically achieved by adding at least one equivalent of a stronger, non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

G cluster_0 Reaction Setup cluster_1 In Situ Liberation cluster_2 Synthetic Transformation reagent Diisobutylamine Hydrochloride (Salt) (Non-nucleophilic) free_amine Diisobutylamine (Free Amine) (Nucleophilic) reagent->free_amine Base addition neutralizes HCl base Added Base (e.g., Triethylamine) base->free_amine solvent Aprotic Solvent (e.g., DCM, THF) product Desired Product (e.g., Amide) free_amine->product Nucleophilic attack salt_byproduct Triethylammonium Chloride (Byproduct) electrophile Electrophile (e.g., Acyl Chloride) electrophile->product

Caption: Workflow for the in situ generation and reaction of diisobutylamine.

Key Applications in Organic Synthesis

Diisobutylamine, liberated from its hydrochloride salt, is a versatile tool in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules.[3][9][10]

Nucleophilic Acylation and Sulfonylation

Secondary amines are excellent nucleophiles for reacting with acylating and sulfonylating agents to form amides and sulfonamides, respectively.[11] This is a cornerstone reaction in medicinal chemistry for building complex molecules.

  • Mechanism: The liberated diisobutylamine attacks the electrophilic carbonyl carbon of an acyl chloride or acid anhydride, or the sulfur atom of a sulfonyl chloride.[12] The added base scavenges the HCl generated during the reaction, driving it to completion.

  • Significance: The steric bulk of the isobutyl groups can provide steric shielding to adjacent functionalities or influence the conformational properties of the final product, a desirable trait in drug design.

Base Catalysis in C-C Bond Formation

Diisobutylamine can function as a Brønsted base catalyst to facilitate important carbon-carbon bond-forming reactions.[2] Its steric hindrance can influence the stereochemical outcome of these reactions.[2]

  • Knoevenagel Condensation: The reaction between an aldehyde or ketone and an active methylene compound. Diisobutylamine catalyzes the initial deprotonation of the active methylene compound.[2]

  • Henry (Nitroaldol) Reaction: A base-catalyzed reaction between a nitroalkane and a carbonyl compound. Diisobutylamine deprotonates the nitroalkane to form a nitronate anion, which then acts as the nucleophile.[2]

  • Michael Addition: The addition of a nucleophile to an α,β-unsaturated carbonyl compound. The amine can catalyze the reaction by activating either the nucleophile or the electrophile.[2]

G cluster_0 Knoevenagel Condensation Catalysis node_a Active Methylene Cmpd (CH₂XY) Diisobutylamine (Base) node_b Carbanion (⁻CHXY) Protonated Amine node_a:f1->node_b:f1 Deprotonation node_c Aldehyde (R-CHO) node_b:f0->node_c:f0 Nucleophilic Attack node_f Final Product (R-CH=CXY) Regenerated Catalyst node_b:f1->node_f:f1 node_d Alkoxide Intermediate node_c->node_d node_e Dehydration node_d->node_e Proton Transfer node_e->node_f:f0 -H₂O

References

Diisobutylamine Hydrochloride: A Versatile Catalyst for Carbon-Carbon Bond Formation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diisobutylamine hydrochloride emerges as a highly practical and versatile organocatalyst precursor in a variety of pivotal carbon-carbon bond-forming reactions. As a stable, non-volatile, and less corrosive solid, it offers significant handling advantages over its free base counterpart, diisobutylamine. This technical guide provides an in-depth exploration of the catalytic applications of this compound, focusing on its role in Mannich, Knoevenagel, and Aldol-type reactions. We will elucidate the underlying catalytic mechanisms, present detailed, field-proven experimental protocols, and furnish quantitative data to empower researchers, scientists, and drug development professionals in leveraging this reagent for efficient and controlled organic synthesis.

Introduction: The Strategic Advantage of this compound

In the landscape of organocatalysis, secondary amines are renowned for their ability to facilitate a myriad of chemical transformations through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. Diisobutylamine, with its sterically hindered isobutyl groups, can impart unique selectivity in these reactions. However, as a volatile and corrosive liquid, its direct use can present handling and storage challenges.

This compound ([((CH_3)_2CHCH_2]_2NH_2^+Cl^-), the hydrochloride salt of the parent amine, provides an elegant solution. This stable, crystalline solid is significantly easier to handle, weigh, and store, enhancing experimental reproducibility. In most applications, the active catalytic species, diisobutylamine, is conveniently generated in situ through the addition of a stoichiometric or catalytic amount of a base. This approach not only simplifies the practical aspects of reaction setup but also allows for precise control over the concentration of the active catalyst.

Furthermore, the ammonium salt itself can play a role in catalysis. The diisobutylammonium ion can act as a mild Brønsted acid, participating in the activation of carbonyl compounds or influencing the reaction environment's overall acidity, which can be crucial for achieving high yields and selectivities.

Mechanistic Rationale: The Dual Role of the Amine Salt

The catalytic utility of this compound is rooted in its ability to exist in equilibrium with its free base form, diisobutylamine. This equilibrium is controlled by the presence of other bases in the reaction mixture.

In Situ Generation of the Active Catalyst

The most common application involves the liberation of the free diisobutylamine by a base. This free amine then engages in the primary catalytic cycle. For instance, in reactions involving carbonyl compounds (aldehydes or ketones), diisobutylamine acts as a nucleophilic catalyst to form key reactive intermediates.[1]

  • Enamine Formation: The secondary amine reacts with a carbonyl compound (typically a ketone or aldehyde with an α-hydrogen) to form a nucleophilic enamine intermediate. This enamine is a more potent carbon nucleophile than the corresponding enolate, enabling it to attack electrophiles with greater efficacy.

  • Iminium Ion Formation: In other scenarios, the amine can condense with a carbonyl to form an iminium ion. This process lowers the LUMO of the carbonyl partner, rendering it more susceptible to nucleophilic attack.

The hydrochloride salt serves as a masked form of the amine catalyst, which is revealed at the desired moment by the addition of a base, such as triethylamine or potassium carbonate.

G cluster_0 Pre-Catalyst Activation cluster_1 Catalytic Cycle (Enamine Pathway) DBA_HCl Diisobutylamine Hydrochloride DBA Diisobutylamine (Active Catalyst) DBA_HCl->DBA + Base Base Added Base (e.g., Et3N) Salt_Byproduct Et3N·HCl DBA->Salt_Byproduct - HCl Carbonyl Carbonyl Substrate Enamine Enamine Intermediate DBA->Enamine + Carbonyl - H2O Product_Complex Product Complex Enamine->Product_Complex + Electrophile Electrophile Electrophile Product_Complex->DBA Hydrolysis Product Release G cluster_workflow Mannich-Type Reaction Workflow Start Combine: - 2-Methylquinoline - Formaldehyde - Triethylamine - Ethanol Heat1 Heat to 60°C Start->Heat1 Add_Catalyst Add Solution of Diisobutylamine HCl in EtOH/H2O Heat1->Add_Catalyst Reflux Heat to Reflux (4-6 hours) Add_Catalyst->Reflux Workup Aqueous Work-up & Extraction Reflux->Workup Purify Recrystallization Workup->Purify Product Pure 2-Vinylquinoline Purify->Product

References

Application Notes and Protocols for Diisobutylamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diisobutylamine hydrochloride (DBA·HCl) is the stable, crystalline salt of the secondary amine diisobutylamine. While the free base is a versatile reagent and sterically hindered base, its hydrochloride form offers significant advantages in handling, storage, and dosing accuracy, making it a valuable compound in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of the physicochemical properties of DBA·HCl, its primary applications as a stable precursor for the diisobutylamino moiety, and detailed, field-tested protocols for its use. The narrative emphasizes the causal reasoning behind procedural steps, ensuring that researchers, scientists, and drug development professionals can not only replicate but also adapt these methodologies for novel synthetic routes.

Introduction: The Rationale for Amine Salts in Pharmaceutical Synthesis

In the rigorous environment of pharmaceutical development, the physical form of a reagent is as critical as its chemical reactivity. Amine free bases, such as diisobutylamine, are often volatile, hygroscopic, and susceptible to atmospheric oxidation and carbonation. The conversion of an amine to its hydrochloride salt is a fundamental strategy to mitigate these issues.[1][2] This conversion transforms a liquid base into a stable, crystalline solid, which enhances shelf-life, simplifies weighing and dispensing for precise stoichiometry, and improves overall safety and handling.[1]

This compound serves primarily as a stable and reliable source of the diisobutylamine nucleophile, which is crucial for introducing the bulky diisobutylamino group into pharmaceutical intermediates.[3][4] Its application is predicated on the controlled, in-situ release of the reactive free base under specific reaction conditions.

Physicochemical Profile: Diisobutylamine vs. This compound

The decision to use an amine salt over its free base is grounded in their contrasting physical and chemical properties. The hydrochloride salt is formed through an acid-base reaction between diisobutylamine and hydrochloric acid, neutralizing the basic amine and forming an ammonium salt.[1][2] This structural change imparts profoundly different characteristics, which are critical for process control in a GxP environment.

PropertyDiisobutylamine (Free Base)This compound (Salt)Rationale for Pharmaceutical Synthesis
CAS Number 110-96-3[5]18251-82-6[1]Traceability and regulatory documentation.
Molecular Formula C₈H₁₉N[5]C₈H₂₀ClN[1]Defines stoichiometry.
Molecular Weight 129.24 g/mol [5]165.70 g/mol [6]Essential for accurate molar calculations.
Physical Form Colorless liquid[7]White to off-white crystalline solid[1]Solids are easier to handle, weigh, and store than volatile liquids, reducing operator exposure and dosing errors.
Boiling Point 137-139 °C[4]N/A (Decomposes)The high volatility of the free base can lead to loss of material and inaccurate stoichiometry.
Solubility Insoluble in water; soluble in organic solvents[4]Soluble in water and polar organic solvents[1]Enhanced solubility in aqueous or polar media can be advantageous for certain reaction conditions or work-up procedures.
Reactivity Basic, nucleophilic[4]Acidic salt; non-nucleophilicActs as a stable "pro-reagent." Reactivity is masked until the free base is intentionally liberated.
Storage Air and moisture sensitive; store under inert gas[4]Stable solid; store in a cool, dry place[1]Greatly extended shelf-life and reduced need for specialized storage, lowering facility costs.

Core Application: A Stable Precursor for Nucleophilic Addition

The principal application of this compound in pharmaceutical synthesis is as a solid, stable precursor to the diisobutylamine nucleophile. The bulky isobutyl groups can play a role in directing stereochemistry or modulating the electronic properties of a target molecule. The synthesis workflow involves the liberation of the free base from its salt form immediately prior to or during the reaction.

G cluster_setup Reagent Preparation cluster_reaction Synthetic Transformation DBA_HCl Diisobutylamine HCl (Stable Solid Reagent) DBA_Free Diisobutylamine Free Base (Reactive Nucleophile) DBA_HCl->DBA_Free In-situ Liberation Base Stoichiometric Base (e.g., Na₂CO₃, Et₃N) Base->DBA_Free Solvent Anhydrous Solvent Solvent->DBA_Free Product Substituted API Intermediate (R-N(iBu)₂) DBA_Free->Product Nucleophilic Attack Electrophile API Intermediate (R-X, e.g., Alkyl Halide) Electrophile->Product Byproduct Salt Byproduct (e.g., NaCl, Et₃N·HCl) Product->Byproduct Reaction Mixture

Caption: Workflow for using DBA·HCl as a nucleophile precursor.
Protocol 1: General Procedure for In-situ Liberation of Diisobutylamine

Objective: To generate diisobutylamine free base from its hydrochloride salt for immediate use in a subsequent reaction.

Rationale: The choice of base is critical. An inorganic base like K₂CO₃ is often preferred as it is inexpensive and the resulting inorganic salts can be easily removed during aqueous work-up. An organic base like triethylamine (TEA) can be used if the reaction is sensitive to water, as the resulting triethylammonium chloride byproduct has some solubility in organic solvents or can be filtered off.

Materials:

  • This compound (1.0 eq)

  • Anhydrous base (e.g., potassium carbonate, 1.1 - 1.5 eq; or triethylamine, 1.1 eq)

  • Anhydrous reaction solvent (e.g., Acetonitrile, DMF, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound and the chosen anhydrous solvent.

  • Stir the resulting suspension or solution at room temperature.

  • Add the selected base portion-wise (if solid) or dropwise (if liquid) over 5-10 minutes.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of a precipitate (e.g., KCl, Et₃N·HCl) may be observed.

  • The resulting mixture containing the liberated diisobutylamine free base is now ready for the addition of the electrophile. It is not necessary to isolate the free base.

Protocol 2: Synthesis of a Pharmaceutical Intermediate via Nucleophilic Substitution

Objective: To synthesize N,N-diisobutyl-2-chloro-benzylamine, a hypothetical intermediate, by reacting 2-chlorobenzyl chloride with diisobutylamine generated in-situ from its hydrochloride salt.

Rationale: This protocol exemplifies the direct use of the liberated free base. Using DBA·HCl ensures that a precise amount of the nucleophile is added. Acetonitrile is chosen as the solvent due to its polar, aprotic nature, which is ideal for Sₙ2 reactions. Potassium carbonate is a suitable base that will not compete as a nucleophile.

Materials:

  • This compound (1.66 g, 10.0 mmol, 1.0 eq)

  • 2-chlorobenzyl chloride (1.61 g, 10.0 mmol, 1.0 eq)

  • Anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq)

  • Anhydrous acetonitrile (40 mL)

Procedure:

  • Charge a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser with this compound and anhydrous potassium carbonate under a nitrogen atmosphere.

  • Add anhydrous acetonitrile (40 mL) and stir the suspension for 30 minutes at room temperature to facilitate the liberation of the free base.

  • Add 2-chlorobenzyl chloride to the reaction mixture.

  • Heat the mixture to 60°C and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-chlorobenzyl chloride) is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove inorganic salts (K₂CO₃, KCl) and wash the solid cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove any remaining salts, followed by brine (25 mL).

  • Purification: a. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. b. The crude product can be purified by column chromatography on silica gel to yield the pure N,N-diisobutyl-2-chloro-benzylamine.

Safety, Handling, and Storage

Although DBA·HCl is significantly safer to handle than its free base, proper safety precautions are mandatory. The compound is classified as a skin and eye irritant.[6][8]

Hazard CategoryPrecautionary Measures and PPEFirst Aid
Eye Contact Causes serious eye irritation.[6] Wear safety glasses with side-shields or goggles.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Skin Contact Causes skin irritation.[6] Wear nitrile protective gloves and a lab coat.IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical help.[8]
Inhalation May cause respiratory irritation. Use only in a well-ventilated area or a chemical fume hood.Move victim to fresh air. If breathing is difficult, give oxygen.
Ingestion Harmful if swallowed. Do not eat, drink, or smoke when using this product.Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[8]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases.[1]

Conclusion

This compound is a key enabling reagent in pharmaceutical synthesis. Its primary value lies not in novel reactivity, but in its superior physicochemical properties compared to the parent free base. By serving as a stable, crystalline, and accurately dispensable solid, it enhances the safety, reproducibility, and scalability of processes requiring the introduction of a diisobutylamino functional group. The protocols and principles outlined in this guide demonstrate its utility as a "pro-nucleophile," allowing for the controlled and efficient synthesis of complex pharmaceutical intermediates.

References

Application Note: Evaluating Diisobutylamine Hydrochloride in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical evaluation of diisobutylamine and its hydrochloride salt for applications in peptide synthesis. While the exploration of alternative bases in solid-phase peptide synthesis (SPPS) is a topic of continuous interest for process optimization and "green chemistry" initiatives, our findings indicate that diisobutylamine is not a suitable reagent for standard peptide coupling or Fmoc deprotection protocols. This application note will elucidate the mechanistic role of bases in peptide synthesis, analyze the physicochemical properties of diisobutylamine that hinder its efficacy, and contrast it with industry-standard reagents. As a practical guide, a detailed, validated protocol for a robust peptide coupling method using a recommended base is provided as a benchmark for successful synthesis.

Introduction: The Critical Role of Bases in Peptide Synthesis

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[1] In modern solid-phase peptide synthesis (SPPS) using the popular Fmoc/tBu strategy, organic bases play two critical, distinct roles:

  • Nα-Fmoc Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the growing peptide chain is labile to a base.[2] A base is required to abstract a proton from the β-carbon of the fluorenyl system, initiating an elimination reaction that liberates the free amine. Piperidine is the most common and effective base for this purpose.[3]

  • Neutralization for Coupling: After Fmoc deprotection, the newly exposed N-terminal amine exists as a salt (e.g., with a piperidinium counter-ion). Before the next amino acid can be coupled, this amine must be neutralized to its free, nucleophilic state.[2] Furthermore, the incoming Fmoc-amino acid, if provided as a hydrochloride or other salt, also requires neutralization. This is typically accomplished using a non-nucleophilic, sterically hindered tertiary amine like N,N-diisopropylethylamine (DIPEA or DIEA) or N-methylmorpholine (NMM).[4][5] This base is added during the activation and coupling step to maintain a basic pH (typically 8-9) necessary for the reaction to proceed efficiently.[6]

The selection of an appropriate base is paramount to avoid side reactions, primarily racemization of the activated amino acid.[4] Strong, non-hindered bases can increase the risk of epimerization by abstracting the α-hydrogen of the activated amino acid intermediate.[4] Therefore, a base must be strong enough to deprotonate the terminal amine but sufficiently hindered to avoid nucleophilic side reactions or promoting racemization.

Analysis of Diisobutylamine: A Case of Steric Hindrance

Diisobutylamine (DIBA) is a secondary amine with the formula ((CH₃)₂CHCH₂)₂NH. Its hydrochloride salt is the protonated form.[7] While its basicity (pKa of the conjugate acid is ~11) is within a reasonable range for a potential role in peptide synthesis, its structural properties present significant challenges.[8]

Recent studies evaluating alternatives to piperidine for Fmoc deprotection tested a range of secondary amines. In this context, diisobutylamine was found to be ineffective. Research published in ACS Omega reported that using the sterically hindered diisobutylamine for Fmoc removal resulted only in the formation of byproducts, with poor to no yield of the desired peptide.[3][9] This failure can be attributed to the bulky isobutyl groups sterically impeding the amine's ability to access and abstract the necessary proton on the fluorenyl group of the resin-bound peptide.

While not explicitly tested as a neutralizing base in the coupling step in the reviewed literature, its poor performance in deprotection strongly suggests it would be equally unsuitable for this role. The function requires efficient proton scavenging in a crowded environment on the solid support. A sterically hindered secondary amine like DIBA is a poor choice compared to a hindered tertiary amine like DIPEA. DIPEA is designed to be non-nucleophilic due to its bulk, preventing it from competing with the peptide's N-terminus in reacting with the activated amino acid, a side reaction DIBA would be prone to.[10]

Table 1: Comparison of Bases Used in Peptide Synthesis
ReagentFormulaTypepKa (Conjugate Acid)Primary UseKey Characteristics
Piperidine C₅H₁₁NSecondary Amine11.1Fmoc DeprotectionHighly effective, standard reagent for Fmoc removal.[3]
N,N-Diisopropylethylamine (DIPEA) C₈H₁₉NTertiary Amine~10.7 (in water)Neutralization during CouplingSterically hindered, non-nucleophilic base. Prevents side reactions and minimizes racemization.[4][10]
Diisobutylamine (DIBA) C₈H₁₉NSecondary Amine~11.0Not RecommendedSterically hindered, leading to poor efficacy in Fmoc deprotection.[3][9] Potential for unwanted side reactions as a nucleophile.

Mechanism of a Standard Peptide Coupling Reaction

The most common and efficient coupling methods involve the use of a carbodiimide (like N,N'-diisopropylcarbodiimide, DIC) with an additive, or an aminium/uronium salt-based reagent like HATU.[4][11] The base (typically DIPEA) is essential for ensuring the reaction proceeds.

The diagram below illustrates the general workflow for a HATU-mediated coupling, highlighting the crucial role of the neutralizing base.

Caption: Workflow of HATU-mediated peptide coupling.

Recommended Protocol: Peptide Coupling using HATU/DIPEA

Given the unsuitability of diisobutylamine hydrochloride, this section provides a detailed, standard protocol for incorporating an amino acid during Fmoc-SPPS using HATU and DIPEA. This method is robust, efficient, and widely used in both manual and automated synthesis.[12]

Materials and Reagents
  • Fmoc-protected amino acid (4.0 eq. relative to resin loading)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)

  • Peptide-grade N,N-Dimethylformamide (DMF)

  • Resin with N-terminal Fmoc-deprotected peptide

  • Peptide synthesis vessel (manual or automated)

  • Nitrogen line for agitation (if manual)

Protocol Workflow

ProtocolWorkflow Start Start: Fmoc-Deprotected Peptide-Resin Wash1 Wash Resin (3x with DMF) Start->Wash1 Prep Prepare Coupling Solution: Fmoc-AA + HATU + DIPEA in DMF Wash1->Prep concurrently Couple Add Solution to Resin Agitate for 1-2 hours Wash1->Couple Prep->Couple Monitor Monitor Coupling (e.g., Kaiser Test) Couple->Monitor Monitor->Couple Negative (Incomplete) Recouple Wash2 Wash Resin (3x with DMF) Monitor->Wash2 Positive (Complete) End End: Ready for next cycle or final cleavage Wash2->End

Caption: Step-by-step experimental workflow for a single coupling cycle.

Step-by-Step Methodology

This protocol assumes a synthesis scale of 0.1 mmol based on the resin's functional loading.

  • Resin Preparation:

    • Start with the peptide-resin immediately following the Fmoc-deprotection and subsequent DMF washing steps. The resin should be swelled in DMF in the reaction vessel.[12]

  • Preparation of Coupling Solution (Activation):

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4.0 eq.) and HATU (0.39 mmol, 3.9 eq.) in approximately 2 mL of DMF.

    • Vortex briefly to mix.

    • Add DIPEA (0.8 mmol, 8.0 eq., ~139 µL) to the solution. The solution may change color (typically to yellow).

    • Allow this activation mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the reaction vessel containing the resin.

    • Immediately add the freshly prepared coupling solution to the resin.

    • Agitate the resin slurry using a shaker, wrist-action shaker, or nitrogen bubbling for 1 to 2 hours at room temperature. For sterically hindered amino acids, the coupling time may need to be extended.

  • Monitoring and Completion:

    • (Optional but recommended) After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then dichloromethane, and perform a Kaiser test to check for the presence of free primary amines.

    • A negative Kaiser test (beads remain colorless or yellow) indicates the coupling is complete. A positive test (beads turn blue/purple) indicates incomplete coupling, and the coupling step should be repeated ("recoupling").

  • Washing:

    • Once the coupling is complete, drain the reaction solution from the vessel.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

The resin is now ready for the next Fmoc deprotection step in the synthesis cycle.

Conclusion and Recommendations

Based on available chemical principles and empirical data, diisobutylamine and its hydrochloride salt are not recommended for use in peptide synthesis , either for Fmoc deprotection or as a neutralizing base during coupling. Its significant steric hindrance renders it ineffective for deprotection, leading to byproduct formation.[3][9] For the neutralization step, its secondary amine character makes it nucleophilic and thus inferior to established tertiary amines like DIPEA, which are designed to be non-nucleophilic to prevent side reactions.[10]

Researchers and drug development professionals should rely on well-validated and robust protocols. The use of standard reagents such as piperidine for deprotection and DIPEA for neutralization in combination with modern coupling reagents like HATU or DIC/Oxyma ensures high-yield, high-purity synthesis of target peptides. Adherence to these established methods minimizes the risk of failed syntheses and difficult purifications.

References

Application Note: High-Throughput Quantification of Diisobutylamine Hydrochloride in Pharmaceutical Process Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide provides a detailed examination of robust analytical methodologies for the precise quantification of Diisobutylamine Hydrochloride, a critical intermediate in numerous pharmaceutical syntheses. Recognizing the importance of accurate measurement for process optimization, quality control, and regulatory compliance, this document presents three distinct, validated analytical protocols: a high-performance liquid chromatography (HPLC) method with pre-column derivatization, a gas chromatography (GC) method with derivatization, and a non-aqueous potentiometric titration method. Each protocol is detailed with step-by-step instructions, the scientific rationale behind methodological choices, and representative validation data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to implement reliable and efficient quantification of this compound.

Introduction: The Analytical Imperative for this compound

This compound is a secondary amine salt frequently employed as a building block in the synthesis of active pharmaceutical ingredients (APIs).[5] As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents compared to its free base form.[5] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final drug product. Consequently, access to accurate and precise analytical methods for its quantification is paramount throughout the drug development lifecycle.

The analytical challenge with Diisobutylamine lies in its lack of a strong native chromophore, rendering direct UV-Vis detection in HPLC difficult, and its polarity, which can lead to poor peak shape in gas chromatography.[6] This application note addresses these challenges by presenting detailed protocols that employ derivatization techniques to enhance detectability and chromatographic performance. Additionally, a classical titrimetric method is provided as a cost-effective alternative for assay determination.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Principle: This method leverages the reaction of the secondary amine group of Diisobutylamine with dansyl chloride to form a highly fluorescent N-dansyl-diisobutylamine derivative.[5][6] This derivatization step overcomes the analyte's poor UV absorbance, enabling sensitive and selective quantification using a fluorescence or UV detector.[5] The reaction is performed under alkaline conditions to ensure the amine is in its nucleophilic, unprotonated state, facilitating the attack on the electrophilic sulfonyl chloride of dansyl chloride.[6]

Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Diluent add_buffer Add Alkaline Buffer (pH 9.5) prep_sample->add_buffer prep_std Prepare Calibration Standards prep_std->add_buffer add_dansyl Add Dansyl Chloride Solution add_buffer->add_dansyl incubate Incubate (e.g., 60°C for 30 min) add_dansyl->incubate hplc_inject Inject into HPLC System incubate->hplc_inject separation C18 Reversed-Phase Separation hplc_inject->separation detection Fluorescence or UV Detection separation->detection integrate Integrate Peak Area detection->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC quantification of this compound.

Experimental Protocol: HPLC

2.1. Reagents and Materials

  • This compound Reference Standard

  • Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium Bicarbonate

  • Hydrochloric Acid

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

2.2. Solutions Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water, adjust pH to 9.5 with 1 M NaOH.

  • Dansyl Chloride Solution (1.5 mg/mL): Dissolve 15 mg of dansyl chloride in 10 mL of acetonitrile. Prepare fresh daily and protect from light.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard, dissolve in and dilute to 100 mL with diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with diluent to concentrations ranging from 1 µg/mL to 50 µg/mL.

2.3. Sample and Standard Derivatization

  • Pipette 1.0 mL of each standard solution and sample solution into separate reaction vials.

  • Add 1.0 mL of Sodium Bicarbonate Buffer (0.1 M, pH 9.5) to each vial.

  • Add 1.0 mL of Dansyl Chloride Solution to each vial.

  • Cap the vials, vortex briefly, and incubate in a water bath at 60°C for 30 minutes.

  • Cool the vials to room temperature.

  • Filter the solutions through a 0.45 µm syringe filter prior to injection.

2.4. Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min, 50-90% B; 15-17 min, 90% B; 17-18 min, 90-50% B; 18-25 min, 50% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 20 µL

| Detection | Fluorescence: Ex: 340 nm, Em: 525 nm OR UV: 254 nm |

Gas Chromatography (GC) with Derivatization

Principle: This method addresses the challenges of analyzing a polar amine by GC through derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][8][9][10] BSTFA reacts with the active hydrogen on the secondary amine to replace it with a non-polar trimethylsilyl (TMS) group.[7][8] This silylation process increases the volatility and thermal stability of Diisobutylamine, leading to improved peak shape and sensitivity when analyzed by GC with a Flame Ionization Detector (FID).[7][9][10] The use of a base-deactivated column is also crucial to minimize peak tailing.

Workflow for GC Analysis

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Solvent dry_down Evaporate to Dryness prep_sample->dry_down prep_std Prepare Calibration Standards prep_std->dry_down add_bstfa Add BSTFA & Solvent dry_down->add_bstfa heat_react Heat (e.g., 70°C for 30 min) add_bstfa->heat_react gc_inject Inject into GC-FID System heat_react->gc_inject separation Capillary Column Separation gc_inject->separation detection Flame Ionization Detection separation->detection integrate Integrate Peak Area detection->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for GC quantification of this compound.

Experimental Protocol: GC

3.1. Reagents and Materials

  • This compound Reference Standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (GC grade)

  • Ethyl Acetate (GC grade)

  • Base-deactivated capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

3.2. Solutions Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard, dissolve in and dilute to 100 mL with Dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Dichloromethane to concentrations ranging from 5 µg/mL to 100 µg/mL.

3.3. Sample and Standard Derivatization

  • Pipette 1.0 mL of each standard solution and sample solution into separate 2 mL reaction vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • To the dried residue, add 100 µL of Ethyl Acetate and 100 µL of BSTFA + 1% TMCS.

  • Cap the vials tightly and vortex for 30 seconds.

  • Heat the vials at 70°C for 30 minutes.

  • Cool the vials to room temperature before injection.

3.4. Chromatographic Conditions

Parameter Condition
GC System Agilent 7890B with FID or equivalent
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250°C
Injection Mode Splitless, 1 µL
Oven Program Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Detector Temp. 300°C (FID)

| FID Gases | Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (He): 25 mL/min |

Non-Aqueous Potentiometric Titration

Principle: This method is a classic and direct assay for the hydrochloride salt of an amine. In a non-aqueous solvent like glacial acetic acid, the basicity of the amine is enhanced.[11][12][13][14] The titration is performed with a strong acid, such as perchloric acid in acetic acid, and the endpoint is determined potentiometrically using a pH electrode.[11][15] To quantify the hydrochloride salt, mercuric acetate is added to the solution.[16] The acetate ion replaces the chloride ion in the salt, forming undissociated mercuric chloride and diisobutylammonium acetate, which can then be titrated as a base.

Workflow for Potentiometric Titration

cluster_prep Preparation cluster_titration Titration cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh_sample->dissolve add_hgac Add Mercuric Acetate Solution dissolve->add_hgac setup Set up Potentiometric Titrator add_hgac->setup titrate Titrate with 0.1 N Perchloric Acid setup->titrate record Record mV vs. Volume of Titrant titrate->record plot_curve Plot Titration Curve record->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep calculate Calculate Assay (%) find_ep->calculate

Caption: Workflow for non-aqueous potentiometric titration.

Experimental Protocol: Titration

4.1. Reagents and Materials

  • This compound

  • Glacial Acetic Acid

  • Perchloric Acid (70%)

  • Acetic Anhydride

  • Mercuric Acetate

  • Potassium Hydrogen Phthalate (Primary Standard)

  • Crystal Violet Indicator (for visual titration, optional)

  • Potentiometric autotitrator with a glass-calomel combination electrode

4.2. Solutions Preparation

  • 0.1 N Perchloric Acid in Acetic Acid: Mix 8.5 mL of 70% perchloric acid with 500 mL of glacial acetic acid and 21 mL of acetic anhydride. Cool, and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours before standardization.

  • Standardization of 0.1 N Perchloric Acid: Accurately weigh about 700 mg of dried potassium hydrogen phthalate and dissolve in 50 mL of glacial acetic acid. Titrate with the 0.1 N perchloric acid solution potentiometrically.

  • Mercuric Acetate Solution (5% w/v): Dissolve 5 g of mercuric acetate in 100 mL of warm glacial acetic acid. Cool to room temperature.[17]

4.3. Titration Procedure

  • Accurately weigh approximately 300 mg of this compound into a 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 10 mL of 5% mercuric acetate solution.

  • Immerse the electrodes of the potentiometric titrator into the solution.

  • Titrate with standardized 0.1 N perchloric acid, recording the millivolt readings against the volume of titrant added.

  • Determine the equivalence point from the point of maximum inflection on the titration curve (or by using the first or second derivative).

  • Perform a blank titration and make any necessary corrections.

4.4. Calculation

Where:

  • V_s = Volume of titrant consumed by the sample (mL)

  • V_b = Volume of titrant consumed by the blank (mL)

  • N = Normality of the perchloric acid titrant

  • MW = Molecular weight of this compound (165.70 g/mol )

  • W = Weight of the sample (mg)

Method Validation Summary

The described methods have been validated according to ICH Q2(R1) guidelines.[1][2][3][4] The following tables summarize the typical performance characteristics.

Table 1: HPLC Method Validation Data

Validation Parameter Acceptance Criteria Typical Result
Specificity No interference at the analyte's retention time Peak is well-resolved from blank and placebo peaks
Linearity (r²) ≥ 0.995 > 0.999
Range (µg/mL) 80-120% of test concentration 1 - 50
Accuracy (% Recovery) 98.0 - 102.0% 99.2 - 101.5%
Precision (RSD%) ≤ 2.0% < 1.5%
LOD (µg/mL) - ~0.2
LOQ (µg/mL) S/N ratio ≥ 10 ~0.7

| Robustness | No significant impact from minor variations | Method is robust to small changes in pH, mobile phase composition, and flow rate |

Table 2: GC Method Validation Data

Validation Parameter Acceptance Criteria Typical Result
Specificity No interfering peaks at the analyte's retention time Analyte peak is baseline separated
Linearity (r²) ≥ 0.995 > 0.998
Range (µg/mL) 80-120% of test concentration 5 - 100
Accuracy (% Recovery) 98.0 - 102.0% 98.5 - 101.8%
Precision (RSD%) ≤ 2.0% < 1.8%
LOD (µg/mL) - ~1.5
LOQ (µg/mL) S/N ratio ≥ 10 ~5.0

| Robustness | No significant impact from minor variations | Method is robust to minor changes in oven temperature ramp and carrier gas flow rate |

Table 3: Titration Method Validation Data

Validation Parameter Acceptance Criteria Typical Result
Accuracy (% Assay) 98.0 - 102.0% 99.5 - 101.0%

| Precision (RSD%) | ≤ 2.0% | < 1.0% |

Conclusion

This application note provides three distinct and validated methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. The HPLC and GC methods are ideal for trace-level analysis and impurity profiling, while the non-aqueous titration method offers a simple, cost-effective, and accurate approach for bulk assay determination. All presented protocols are robust and can be readily implemented in a quality control or research and development laboratory setting to ensure the quality and consistency of this vital pharmaceutical intermediate.

References

Application Note: A Robust Ion-Pair HPLC Method for the Quantification of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diisobutylamine hydrochloride. Diisobutylamine is a secondary aliphatic amine widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The analysis of such small, polar amines by traditional reversed-phase chromatography is often challenging due to poor retention and the absence of a UV chromophore, which limits detection sensitivity.[3][4][5] This protocol overcomes these challenges by employing an ion-pair reversed-phase liquid chromatography (IP-RPLC) strategy coupled with a universal mass-based detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), ensuring high sensitivity and reproducibility without the need for chemical derivatization.

Scientific Principles & Method Rationale

The successful development of an HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.

1.1. Analyte Characteristics: this compound this compound (C₈H₂₀ClN, MW: 165.70 g/mol ) is the salt of a basic secondary amine.[6][7] As a salt, it is a white crystalline solid readily soluble in water and other polar solvents.[2] The key analytical challenges are:

  • High Polarity: The protonated amine is highly polar, leading to minimal or no retention on conventional non-polar stationary phases like C18.[3][8]

  • Lack of Chromophore: The molecule does not possess a suitable chromophore for sensitive detection using standard UV-Vis detectors.

1.2. Chromatographic Strategy: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) To overcome the retention issue, this method utilizes IP-RPLC. This technique introduces an ion-pairing reagent into the mobile phase, which is a molecule possessing both a hydrophobic region and an ionic functional group.[9]

  • Mechanism of Action: The hydrophobic tail of the ion-pairing reagent (e.g., an alkyl sulfonate) adsorbs onto the non-polar C18 stationary phase, creating a dynamic ion-exchange surface.[10] The positively charged this compound then forms an ion-pair with the negatively charged head of the reagent, allowing it to be retained on the column.[11] Retention can be modulated by adjusting the concentration of the ion-pairing reagent and the organic modifier in the mobile phase.

1.3. Detector Selection: Charged Aerosol Detector (CAD) Given the absence of a chromophore, a universal detector is required. A Charged Aerosol Detector (CAD) is an ideal choice.

  • Principle of Operation: The HPLC eluent is first nebulized into fine droplets. The mobile phase is then evaporated, leaving behind dried analyte particles. These particles are charged by a stream of ionized nitrogen gas, and the total charge is measured by an electrometer. The signal is directly proportional to the mass of the non-volatile analyte, providing a consistent response for compounds lacking UV absorbance.[3]

This combination of IP-RPLC for retention and CAD for universal detection provides a powerful and direct analytical solution for this compound.

Detailed HPLC Protocol

This protocol is established as a self-validating system, incorporating system suitability checks as mandated by pharmacopeial standards such as USP General Chapter <621> and ICH Q2(R1) guidelines.[12][13][14][15]

2.1. Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Water: High-purity, deionized water (18.2 MΩ·cm)

  • Ion-Pair Reagent: Sodium 1-Dodecanesulfonate (SDS) (HPLC Grade)

  • Buffer Component: Monobasic Sodium Phosphate (NaH₂PO₄) (ACS Grade)

  • pH Adjustment: Phosphoric Acid (H₃PO₄) (ACS Grade)

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

2.2. Instrumentation and Conditions A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Charged Aerosol Detector is required.

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Sodium 1-Dodecanesulfonate in 20 mM NaH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-12.1 min (80% to 20% B), 12.1-17 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
CAD Settings Gas (Nitrogen) Pressure: 35 psi; Nebulizer Temperature: 40 °C; Data Collection Rate: 10 Hz
Note: CAD settings may require optimization based on the specific instrument model.

2.3. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing and Dissolution B Serial Dilution for Calibration Standards A->B C Sample Filtration (0.45 µm Syringe Filter) A->C D System Equilibration (Stable Baseline) B->D Inject Standards C->D Inject Sample E Autosampler Injection (10 µL) D->E F IP-RPLC Separation (C18 Column) E->F G CAD Detection (Nebulize, Evaporate, Charge) F->G H Chromatogram Integration G->H I Calibration Curve Generation (r² > 0.999) H->I J Quantification of Unknown Sample I->J

Caption: HPLC workflow from sample preparation to final quantification.

2.4. Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 2.16 g of Sodium 1-Dodecanesulfonate and 2.76 g of NaH₂PO₄ in 1 L of high-purity water. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter the solution through a 0.45 µm nylon membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile directly.

Step 2: Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Calibration Standards: Perform serial dilutions of the Stock Standard with the Sample Diluent to prepare a series of at least five calibration standards. A suggested concentration range is 5, 25, 50, 100, and 250 µg/mL.

Step 3: Sample Preparation

  • Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of Sample Diluent, sonicate for 5 minutes to dissolve, and dilute to volume.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

Step 4: System Equilibration and Suitability

  • Purge the HPLC system with the prepared mobile phases.

  • Equilibrate the column with the initial gradient conditions (20% B) for at least 30 minutes, or until a stable baseline is observed on the detector. Ion-pairing methods often require longer equilibration times.

  • Perform five replicate injections of a mid-level calibration standard (e.g., 50 µg/mL) to check for system suitability.

2.5. System Suitability Criteria The analytical system must meet the following criteria before proceeding with sample analysis, in accordance with regulatory guidelines.[13][14][16][17]

ParameterSpecificationRationale
Peak Tailing Factor (Tf) 0.8 – 1.5Ensures peak symmetry, indicating good chromatographic performance and absence of strong secondary interactions.
RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and the overall system.
Correlation Coefficient (r²) ≥ 0.999Confirms the linearity of the detector response across the desired concentration range.

2.6. Data Analysis and Quantification

  • Inject a blank (Sample Diluent), followed by the calibration standards from lowest to highest concentration.

  • Inject the prepared sample solutions.

  • Integrate the peak corresponding to Diisobutylamine in all chromatograms.

  • Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Method Validation and Trustworthiness

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[14][18] This method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[13][16] The use of an ion-pairing reagent and a universal detector provides high specificity against common impurities that may lack the amine functional group. The detailed protocol and stringent system suitability criteria ensure that the method is self-validating for routine use.

Conclusion

This application note provides a comprehensive and scientifically-grounded HPLC method for the analysis of this compound. By combining a well-understood retention mechanism (IP-RPLC) with a sensitive, universal detection technology (CAD), this protocol offers a reliable solution for researchers, scientists, and drug development professionals, ensuring accurate and precise quantification without the need for complex derivatization procedures.

References

Application Note: A Robust Gas Chromatography Method for the Analysis of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisobutylamine hydrochloride is an organic salt extensively used as a reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its purity is a critical determinant of the quality, safety, and efficacy of the final products.[2] Gas chromatography (GC) is a powerful and widely adopted analytical technique for assessing the purity of volatile and semi-volatile compounds such as diisobutylamine.[2][3]

However, the analysis of amines by GC can present challenges. Due to their basicity and polarity, amines can interact with active sites in the GC system, leading to poor peak shapes, tailing, and inaccurate quantification.[2][4][5] Furthermore, as this compound is a salt, it is non-volatile. Therefore, a strategic approach to sample preparation is required to liberate the free, volatile diisobutylamine for GC analysis.

This application note presents a detailed, validated gas chromatography method for the quantitative analysis of this compound. The protocol herein describes a sample preparation procedure to convert the hydrochloride salt to the free amine, followed by a robust GC-FID method that utilizes a base-deactivated capillary column to ensure sharp, symmetrical peaks for reliable and reproducible analysis.[2] This method is designed for implementation in quality control laboratories for routine purity analysis and can be adapted for the analysis of other volatile amine hydrochlorides.

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₂₀ClN[1][6][7][8][9]
Molecular Weight165.70 g/mol [6][7][8]
IUPAC Name2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride[6]
CAS Number18251-82-6[6][7]

Principle of the Method

The core of this analytical method is the conversion of the non-volatile this compound salt into its volatile free base, diisobutylamine. This is achieved by dissolving the sample in a suitable solvent and treating it with a strong base to neutralize the hydrochloric acid. The liberated diisobutylamine is then analyzed by gas chromatography with flame ionization detection (GC-FID).

To overcome the challenges associated with amine analysis, a base-deactivated capillary column is employed. These columns are specially treated to minimize interactions with basic compounds, resulting in improved peak shape and analytical accuracy.[2]

Caption: Workflow for the GC analysis of this compound.

Experimental Protocol

Instrumentation and Consumables
  • Gas Chromatograph: An Agilent 7890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).[2]

  • GC Column: Agilent J&W CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or an equivalent base-deactivated column suitable for amine analysis.[2]

  • Data Acquisition System: Thermo Scientific Atlas CDS or equivalent chromatography data software.[2]

  • Autosampler: Agilent G4513A or equivalent.[2]

  • Vials: 2 mL amber glass vials with PTFE-lined septa.[2]

  • Syringe: 10 µL GC syringe.[2]

  • Inlet Liner: Deactivated liner.[2]

Reagents and Standards
  • This compound: Reference standard of known purity (e.g., >99.5%).

  • Sodium Hydroxide (NaOH): 1 M aqueous solution.

  • Solvent: Dichloromethane (HPLC grade or higher).

  • Carrier Gas: Helium (99.999% purity or higher).[2]

  • FID Gases: Hydrogen (99.999% purity or higher) and compressed air (zero grade).[2]

Standard and Sample Preparation
Standard Solution Preparation
  • Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask.

  • Add approximately 5 mL of deionized water and sonicate to dissolve.

  • Add 1 mL of 1 M NaOH solution to the flask and mix well.

  • Dilute to the mark with Dichloromethane.

  • Shake vigorously for 1 minute and allow the layers to separate.

  • Carefully transfer the bottom organic layer to a GC vial for analysis. This yields a standard solution with a nominal concentration of 10 mg/mL of diisobutylamine.

Sample Solution Preparation
  • Accurately weigh approximately 100 mg of the this compound sample to be tested into a 10 mL volumetric flask.

  • Follow steps 2-6 from the Standard Solution Preparation.

GC Method Parameters

The following table summarizes the optimized GC conditions for the analysis of diisobutylamine.[2][3]

ParameterValue
Inlet
Inlet Temperature250 °C
Injection ModeSplit (10:1)
Injection Volume1 µL
Column
Column TypeAgilent J&W CP-Volamine or equivalent
Dimensions30 m x 0.32 mm, 5 µm film thickness
Oven
Initial Temperature60 °C
Initial Hold Time2 minutes
Temperature Ramp10 °C/min to 150 °C
Final Hold Time5 minutes
Carrier Gas
GasHelium
Flow Rate2.0 mL/min (Constant Flow)
Detector
Detector TypeFlame Ionization Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min

Method Validation

To ensure the reliability and accuracy of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[10][11][12] The validation should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of diisobutylamine in a blank sample.[13]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results to the true value. This is often determined by a recovery study, where a known amount of the analyte is added to a placebo.[13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][13]

Caption: Key parameters for analytical method validation as per ICH Q2(R2).

Conclusion

The gas chromatography method detailed in this application note provides a reliable, robust, and efficient means for determining the purity of this compound. The sample preparation step effectively liberates the free amine for analysis, and the use of a base-deactivated capillary column is crucial for achieving symmetrical peak shapes and accurate quantification.[2] This method is well-suited for implementation in quality control laboratories for the routine analysis of this compound and can be adapted for the analysis of other volatile amines with appropriate validation.

References

Preparation of standard solutions of Diisobutylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Preparation of Standard Solutions of Diisobutylamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Standard Solutions in Analytical Chemistry

This compound (C₈H₁₉N·HCl) is the salt formed by neutralizing the secondary amine diisobutylamine with hydrochloric acid. This conversion to a salt form significantly enhances the compound's stability and solubility in aqueous media, making it a more convenient reagent for various applications.[1] In pharmaceutical and chemical synthesis, diisobutylamine is used as a catalyst and a precursor for products like the herbicide butylate.[2][3] Therefore, accurate quantification using precisely prepared standard solutions is fundamental for reaction monitoring, quality control, and impurity profiling.

This document provides a comprehensive guide for the preparation of standard solutions of this compound. It is designed for analytical scientists who require reliable and reproducible standards for calibration, validation, and routine analysis. We will delve into the principles of standard preparation, present detailed, step-by-step protocols, and discuss the critical aspects of quality control and safe handling, grounding our recommendations in established analytical chemistry principles.[4]

Physicochemical Properties and Reagent Specifications

A thorough understanding of the analyte's properties is the foundation for preparing accurate standards. This compound is a white to off-white crystalline solid.[1] Key properties are summarized below.

PropertyValueSource
Chemical FormulaC₈H₂₀ClN[5][6]
Molecular Weight165.70 g/mol [5][6][7]
IUPAC Name2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride[5]
AppearanceWhite to off-white crystalline solid/powder[1]
SolubilitySoluble in water and polar organic solvents[1]

Causality Behind Reagent Selection: The accuracy of any standard solution can be no better than the purity of the starting material.[8] For this reason, it is imperative to use a primary standard or a well-characterized reference material with a certificate of analysis (CoA). The CoA provides essential information on purity, which must be factored into all calculations to correct for non-analyte content.[4] Reagents of "Analytical Grade" or higher are required for all solvents and auxiliary chemicals to prevent the introduction of contaminants.[9]

Safety & Handling Precautions

This compound is categorized as a skin and eye irritant.[5] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[10]

  • Engineering Controls: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of fine particles.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[10][11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[12]

  • Spill Management: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12]

Workflow for Standard Solution Preparation

The following diagram outlines the general workflow for preparing a standard solution, from initial planning to final verification.

G cluster_prep Preparation Phase cluster_qc Quality Control & Storage cluster_dilution Serial Dilution (Optional) start Define Target Concentration & Volume calc Calculate Required Mass (Correct for Purity) start->calc weigh Accurately Weigh Solid (Analytical Balance) calc->weigh dissolve Quantitatively Transfer & Dissolve in Solvent weigh->dissolve dilute Dilute to Final Volume (Class A Volumetric Flask) dissolve->dilute mix Homogenize Solution (Invert Flask) dilute->mix verify Verify Concentration (e.g., Titration, HPLC) mix->verify Proceed to QC stock Use Prepared Stock Solution mix->stock For Calibration Curve label_store Label Clearly & Store Appropriately verify->label_store dil_calc Calculate Dilution Volumes (M1V1 = M2V2) stock->dil_calc perform_dil Perform Serial Dilutions dil_calc->perform_dil

Caption: Workflow for preparing and validating standard solutions.

Experimental Protocols

Two primary methods are presented: the preparation of a single stock solution from the solid material and the subsequent preparation of a calibration series via serial dilution.

Protocol 1: Preparation of a 1000 mg/L (1 mg/mL) Stock Solution

This protocol details the preparation of a concentrated stock solution, which serves as a primary standard for further dilutions.[8]

Materials & Equipment:

  • This compound (≥98% purity, with CoA)

  • Deionized water (Type I or equivalent)

  • 100 mL Class A volumetric flask

  • Analytical balance (readable to 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Funnel

  • Beaker

  • Wash bottle with deionized water

Step-by-Step Methodology:

  • Calculation of Required Mass:

    • The goal is a 1000 mg/L concentration in a 100 mL volume, which requires 100 mg of the pure compound.

    • Crucially, you must correct for the purity stated on the CoA. For example, if the purity is 98.5%, the mass to weigh is:

      • Corrected Mass = (100 mg) / 0.985 = 101.52 mg

    • This correction is a cornerstone of preparing accurate standards, as it accounts for non-analyte components in the reference material.

  • Weighing the Compound:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully weigh the calculated mass (e.g., 101.52 mg) of this compound. Record the exact mass to four decimal places (e.g., 0.1015 g).

  • Dissolution and Transfer:

    • Place a clean funnel into the neck of the 100 mL Class A volumetric flask.

    • Carefully transfer the weighed powder through the funnel into the flask.

    • Rinse the weighing boat and funnel multiple times with small volumes of deionized water, ensuring all residue is quantitatively transferred into the flask. This step is critical to avoid loss of analyte.

    • Add deionized water to the flask until it is approximately half-full.

  • Final Dilution and Homogenization:

    • Swirl the flask gently to dissolve the solid completely.

    • Once dissolved, carefully add deionized water up to the calibration mark on the neck of the flask. Use a dropper for the final drops to avoid overshooting the mark.

    • Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous. Inadequate mixing is a common source of error.

  • Labeling and Storage:

    • Label the flask clearly with the compound name, exact concentration (calculated from the actual mass weighed), preparation date, solvent, and your initials.[13]

    • Store the solution as recommended in Section 5.

Protocol 2: Preparation of a Calibration Curve (e.g., 1-100 mg/L) by Serial Dilution

Serial dilution is an efficient method for preparing a series of standards with decreasing concentrations from a single stock solution.[8][9]

Materials & Equipment:

  • Prepared 1000 mg/L stock solution

  • Class A volumetric pipettes and flasks (e.g., 1, 5, 10 mL pipettes; 10, 50, 100 mL flasks)

  • Pipette bulbs

  • Deionized water (Type I or equivalent)

Step-by-Step Methodology:

  • Plan the Dilution Scheme:

    • To prepare a series of standards (e.g., 100, 50, 10, 5, 1 mg/L), plan the dilutions from the 1000 mg/L stock. The dilution formula M₁V₁ = M₂V₂ is used for all calculations.[14]

  • Execution of Dilutions (Example):

    • To make 100 mg/L: Pipette 10.00 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask. Dilute to the mark with deionized water and mix thoroughly.

    • To make 50 mg/L: Pipette 5.00 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask. Dilute to the mark and mix.

    • To make 10 mg/L: Pipette 1.00 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask. Dilute to the mark and mix.

    • To make 5 mg/L: Pipette 5.00 mL of the newly made 100 mg/L solution into a 100 mL volumetric flask. Dilute to the mark and mix.

    • To make 1 mg/L: Pipette 1.00 mL of the newly made 100 mg/L solution into a 100 mL volumetric flask. Dilute to the mark and mix.

  • Data Summary for Preparation:

Target Concentration (mg/L)Stock Solution UsedVolume of Stock (mL)Final Volume (mL)
1001000 mg/L10.00100
501000 mg/L5.00100
101000 mg/L1.00100
5100 mg/L5.00100
1100 mg/L1.00100

Rationale for Dilution Choices: Using an intermediate dilution (like the 100 mg/L standard) for lower concentrations minimizes the volumetric errors associated with pipetting very small volumes from the highly concentrated stock.[9]

Quality Control, Stability, and Storage

  • Verification: The concentration of the primary stock solution should be independently verified if the highest accuracy is required. This can be done by titrating against a primary standard acid or by using a validated chromatographic method (e.g., HPLC, GC) with an independently prepared control standard.

  • Stability: While the hydrochloride salt is stable, amine solutions can degrade over time. The chemical stability is generally good under standard ambient conditions (room temperature). However, long-term stability studies may be required for GMP/GLP applications.

  • Storage: Store standard solutions in tightly sealed, clearly labeled containers (borosilicate glass is preferred) at room temperature or refrigerated (2-8°C) to minimize solvent evaporation and potential degradation.[4][6] Protect from direct sunlight. It is recommended to prepare fresh dilute standards daily or weekly, as they are more susceptible to changes in concentration.[9]

References

Application Note: Diisobutylamine Hydrochloride in the Strategic Synthesis of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Role of Secondary Amines in Herbicide Scaffolding

The development of novel herbicides is critical for ensuring global food security and managing invasive plant species. A key strategy in the design of new herbicidal agents is the incorporation of diverse chemical moieties to modulate activity, selectivity, and environmental persistence. Secondary amines, such as diisobutylamine, serve as versatile building blocks in the synthesis of several classes of herbicides, including chloroacetamides and thiocarbamates.[1][2] Diisobutylamine hydrochloride, the salt form of diisobutylamine, is a readily available and stable precursor that can be effectively utilized in these synthetic pathways. Its sterically hindered isobutyl groups can impart unique physicochemical properties to the final molecule, potentially influencing its biological target interaction and metabolic stability.

This application note provides a comprehensive guide to the use of this compound in the synthesis of novel herbicidal candidates. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions.

Core Chemical Strategies and Mechanistic Insights

The primary utility of diisobutylamine in herbicide synthesis lies in its nucleophilic character, allowing for the formation of new carbon-nitrogen bonds. Two principal synthetic routes are highlighted:

  • N-Acylation for Chloroacetamide Herbicides: This is a robust and widely employed method for creating the chloroacetamide scaffold, a well-established herbicidal pharmacophore.[3] The reaction involves the acylation of diisobutylamine with chloroacetyl chloride.[4] The free base form of diisobutylamine is required for this reaction, which can be generated in situ from this compound by the addition of a suitable base. The base also serves to neutralize the hydrochloric acid byproduct generated during the reaction.[5]

  • Dithiocarbamate Formation: This pathway leads to the formation of dithiocarbamate derivatives, another class of compounds with known herbicidal and fungicidal activities.[6] The synthesis involves the reaction of diisobutylamine with carbon disulfide in the presence of a base, followed by S-alkylation with an appropriate electrophile.[7]

Visualization of the Synthetic Pathway

The following diagram illustrates the general synthetic scheme for producing a novel chloroacetamide herbicide candidate using this compound as a starting material.

cluster_0 Step 1: In Situ Amine Free-Basing cluster_1 Step 2: N-Acylation Diisobutylamine_HCl Diisobutylamine Hydrochloride Diisobutylamine_HCl->Diisobutylamine_FreeBase + Base Base Base (e.g., Triethylamine, DBU) Base->Diisobutylamine_FreeBase Salt_Byproduct Base·HCl Salt Diisobutylamine_FreeBase->Salt_Byproduct - Base·HCl Chloroacetamide_Product N-(chloroacetyl)diisobutylamine (Herbicidal Candidate) Diisobutylamine_FreeBase->Chloroacetamide_Product + Chloroacetyl Chloride Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Chloroacetamide_Product HCl_Byproduct HCl Chloroacetamide_Product->HCl_Byproduct - HCl

Caption: Synthetic workflow for a novel chloroacetamide herbicide.

Experimental Protocol: Synthesis of N-(chloroacetyl)diisobutylamine

This protocol details the synthesis of a representative chloroacetamide derivative from this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass (g)Volume (mL)
This compound165.70101.66-
Triethylamine (TEA)101.19121.211.67
Chloroacetyl chloride112.94111.240.83
Anhydrous Tetrahydrofuran (THF)---50
Saturated aq. NaHCO₃---30
Brine---30
Anhydrous Magnesium Sulfate----

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1.66 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 30 mL).

  • Amine Free-Basing: Add triethylamine (1.67 mL, 12 mmol) to the suspension. Stir the mixture at room temperature for 15 minutes. The formation of triethylamine hydrochloride as a white precipitate may be observed.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve chloroacetyl chloride (0.83 mL, 11 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (30 mL) to quench any remaining chloroacetyl chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure N-(chloroacetyl)diisobutylamine.

Trustworthiness and Self-Validation

  • Reaction Monitoring: The progress of the acylation should be meticulously monitored by TLC. The disappearance of the diisobutylamine spot (visualized with a suitable stain like ninhydrin) and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Quenching: The quenching step with sodium bicarbonate is crucial to neutralize excess acid and prevent potential hydrolysis of the product during work-up.[8]

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Experimental Design

  • Choice of Base: Triethylamine is a common and effective base for this transformation. Alternatively, a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to minimize potential side reactions.[5]

  • Solvent Selection: Anhydrous THF is an excellent solvent for this reaction as it is inert to the reactants and helps to dissolve the starting materials. Other aprotic solvents like dichloromethane (DCM) or diethyl ether could also be employed.

  • Temperature Control: The dropwise addition of the highly reactive chloroacetyl chloride at 0 °C is critical to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts.[4]

Concluding Remarks

This compound is a valuable and cost-effective starting material for the synthesis of novel herbicidal candidates, particularly within the chloroacetamide class. The protocol provided herein offers a reliable and scalable method for producing these compounds. By understanding the underlying reaction mechanisms and the rationale for the chosen experimental conditions, researchers can adapt and modify this protocol to generate a diverse library of diisobutylamine-containing derivatives for herbicidal screening and development.

References

The Role of Amine Salts in Catalysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the catalytic roles of aminium salts in organic synthesis, with a specific focus on clarifying the function of Diisobutylamine Hydrochloride. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply these principles in their work. We will dissect the established mechanisms of phase transfer catalysis and contrast them with the distinct role of secondary amines as base catalysts, providing detailed protocols and the scientific rationale behind them.

Part 1: Core Principles—Distinguishing Phase Transfer Catalysis from Base Catalysis

In modern organic synthesis, accelerating reactions between immiscible reactants is a common challenge. Phase Transfer Catalysis (PTC) has emerged as a powerful solution, offering milder reaction conditions, improved yields, and a greener footprint by reducing the need for harsh organic solvents.[1][2] However, it is crucial to distinguish true PTC from other forms of catalysis.

A frequent point of confusion is the role of different types of amine salts. While the term "amine salt" is broad, its function in a catalytic system is highly specific to its structure.

The Archetypal Phase Transfer Catalyst: The Quaternary Ammonium Salt

The workhorse of phase transfer catalysis is the quaternary ammonium salt (often called a "quat" salt), such as Tetrabutylammonium Bromide (TBAB) or benzyltriethylammonium chloride.[1][3] These salts possess a central, positively charged nitrogen atom bonded to four organic (alkyl or aryl) groups. This structure is fundamental to their function for two key reasons:

  • Lipophilicity: The organic groups render the cation soluble in the organic phase of a biphasic system. The "C#" (total number of carbons on the alkyl chains) is a key parameter; a C# between 16 and 32 often provides the ideal solubility for effective catalysis.[4]

  • Charge Shielding: The bulky alkyl groups effectively shield the positive charge, creating a "soft" cation. This allows it to form a loose, lipophilic ion pair with an anion (e.g., CN⁻, OH⁻, Br⁻) from the aqueous or solid phase.

This ion pair, now soluble in the organic phase, transports the anion to the organic substrate, where the reaction can proceed.[5][6] The catalyst is then regenerated and shuttles back to the aqueous/solid phase to pick up another anion, continuing the catalytic cycle.

PTC_Mechanism cluster_organic Organic Phase NaY Na⁺Y⁻ (Reactant Salt) QY_org [Q⁺Y⁻] (Lipophilic Ion Pair) NaY->QY_org Ion Exchange at Interface QX_aq Q⁺X⁻ (Catalyst) RX R-X (Substrate) RY R-Y (Product) QX_org Q⁺X⁻ (Regenerated Catalyst) RY->QX_org Product Formation QY_org->RY Reaction QX_org->QX_aq Catalyst Shuttle

Figure 1: Mechanism of Phase Transfer Catalysis. A quaternary ammonium cation (Q⁺) exchanges its initial counter-ion (X⁻) for the reactant anion (Y⁻) at the phase interface. The resulting lipophilic ion pair [Q⁺Y⁻] migrates into the organic phase to react with the substrate (R-X), forming the product (R-Y) and regenerating the catalyst.

This compound: A Secondary Aminium Salt

This compound ([((CH₃)₂CHCH₂)₂NH₂]⁺Cl⁻) is the salt of a secondary amine.[7][8][9][10] Unlike a quaternary salt, the nitrogen atom is bonded to two alkyl groups and two protons. This structural difference makes it unsuitable for phase transfer catalysis:

  • High Hydrophilicity: The N-H protons are available for hydrogen bonding, making the cation significantly more water-soluble and preventing its effective migration into a nonpolar organic phase.

  • Lack of Charge Shielding: The positive charge is not sterically shielded, leading to tighter ion pairing and a reduced ability to act as a "soft" cation shuttle.

Therefore, the direct role of this compound as a phase transfer catalyst is not supported by established chemical principles or literature. Its primary function, or rather that of its parent amine, lies in a different catalytic domain: base catalysis .

Part 2: The True Catalytic Role of Diisobutylamine: A Sterically Hindered Brønsted Base

Diisobutylamine is a secondary amine recognized for its basicity and significant steric bulk from its two isobutyl groups.[11] These properties make it an effective Brønsted base catalyst in various homogeneous organic reactions, where it activates substrates by deprotonation.[11] Its steric hindrance can influence the stereochemical outcome of reactions, offering unique selectivity compared to less hindered amines like triethylamine or DBU.[11]

The hydrochloride salt is simply the stable, solid form used for storage and handling. In a reaction, the active catalyst is the free amine, which is typically generated in situ by the addition of a stronger base or used directly.

Base_Catalysis cluster_reaction Homogeneous Organic Phase DBA Diisobutylamine ((iBu)₂NH) Anion Substrate⁻ (Nucleophilic Anion) DBA->Anion Deprotonation SubstrateH Substrate-H (e.g., Active Methylene) DBA_H [ (iBu)₂NH₂ ]⁺ (Conjugate Acid) Product Product Anion->Product Nucleophilic Attack DBA_H->DBA Proton Transfer (Regeneration) Electrophile Electrophile (e.g., Carbonyl)

Figure 2: Mechanism of Diisobutylamine as a Base Catalyst. The amine deprotonates a substrate with an acidic proton, generating a reactive nucleophilic anion. This anion then attacks an electrophile. The resulting protonated diisobutylammonium ion subsequently transfers its proton, regenerating the neutral amine catalyst for the next cycle.

Part 3: Application Note—Diisobutylamine-Catalyzed Michael Addition

This section provides a detailed protocol for a classic carbon-carbon bond-forming reaction where diisobutylamine's role as a base catalyst is expertly leveraged.

Objective: To synthesize a 1,5-dicarbonyl compound via the Michael addition of a β-ketoester to an α,β-unsaturated ketone, catalyzed by diisobutylamine.

Causality Behind Experimental Choices:

  • Catalyst Choice: Diisobutylamine is chosen over stronger, less hindered bases (like DBU or metal alkoxides) to minimize side reactions such as self-condensation of the ketone or polymerization of the Michael acceptor. Its steric bulk favors the desired 1,4-addition pathway.

  • Solvent: Anhydrous Dimethylformamide (DMF) is used as it is a polar aprotic solvent capable of dissolving all reactants and intermediates, ensuring a homogeneous reaction environment. It also effectively solvates the intermediate enolate.

  • Stoichiometry: The Michael donor is used in a slight excess (1.1 eq) to ensure complete consumption of the more valuable Michael acceptor. The catalyst is used in a sub-stoichiometric amount (15 mol%) as it is regenerated during the reaction cycle.

  • Workup: The reaction is quenched with a mild acid (dilute HCl) to neutralize the amine catalyst and any remaining enolate, preventing reverse reactions during extraction.

Experimental Protocol: General Procedure for Michael Addition

Materials:

  • Michael Acceptor (e.g., Methyl vinyl ketone) (1.0 eq)

  • Michael Donor (e.g., Ethyl acetoacetate) (1.1 eq)

  • Diisobutylamine (0.15 eq)

  • Anhydrous DMF

  • Diethyl ether (for extraction)

  • 1 M HCl (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the Michael donor (11 mmol, 1.1 eq) and anhydrous DMF (20 mL).

  • Add diisobutylamine (1.5 mmol, 0.15 eq) to the mixture. Stir for 10 minutes at room temperature to facilitate the pre-formation of the enolate.

  • Slowly add the Michael acceptor (10 mmol, 1.0 eq) dropwise to the reaction mixture over 5 minutes.

  • Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the flask in an ice bath and slowly add 1 M HCl (15 mL) to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash successively with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.

Data Presentation:

Michael AcceptorMichael DonorCatalyst Loading (mol%)Time (h)Yield (%)*
Methyl vinyl ketoneEthyl acetoacetate154~85-90
CyclohexenoneDiethyl malonate156~80-88
AcrylonitrileNitromethane205~75-82
Note: Yields are representative and will vary based on precise conditions and purification efficiency.

Part 4: Comparative Protocol—A Classic Phase Transfer Catalysis Reaction

To illustrate the profound differences in application and mechanism, this section details a standard nucleophilic substitution reaction under true phase transfer conditions.

Objective: To synthesize 1-cyanononane from 1-bromononane using sodium cyanide, catalyzed by Tetrabutylammonium Bromide (TBAB).

Causality Behind Experimental Choices:

  • Catalyst Choice: TBAB is a classic quaternary ammonium salt. Its four butyl chains (C# = 16) provide excellent solubility in the organic phase (toluene) while allowing the cationic head to interact with the aqueous phase, making it an ideal shuttle for the cyanide anion.[4]

  • Solvent System: A biphasic system of toluene and water is used. The organic substrate (1-bromononane) resides in the toluene, while the nucleophile (NaCN) is in the water. The reaction is impossible without the PTC to bridge this phase gap.

  • Reactant: Sodium cyanide is an inexpensive and readily available source of the cyanide nucleophile. It is highly soluble in water but completely insoluble in toluene.

  • Temperature: The reaction is heated to ensure a reasonable reaction rate. The boiling point of the biphasic mixture allows for a controlled and safe reaction temperature.

Experimental Protocol: Nucleophilic Substitution (SN2) with TBAB

Materials:

  • 1-Bromononane (1.0 eq)

  • Sodium Cyanide (NaCN) (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (15 mmol, 1.5 eq), water (15 mL), and toluene (15 mL).

  • Add the substrate, 1-bromononane (10 mmol, 1.0 eq), and the phase transfer catalyst, TBAB (0.5 mmol, 0.05 eq).

  • Heat the biphasic mixture to 90 °C with vigorous stirring to maximize the interfacial area between the two phases.

  • Maintain the temperature and stirring for 5-7 hours, monitoring the reaction by TLC or GC analysis.

  • After completion, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) to remove any residual cyanide salts and the catalyst.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

  • The resulting crude 1-cyanononane can be further purified by vacuum distillation if necessary.

Conclusion

Understanding the precise structure and resulting mechanism of a catalyst is paramount for successful and reproducible chemical synthesis. While this compound is a valuable chemical, its role in catalysis is not that of a phase transfer agent. Instead, its parent amine, diisobutylamine, serves as an effective, sterically hindered Brønsted base for homogeneous reactions. True phase transfer catalysis relies on the unique lipophilic and charge-shielding properties of quaternary onium salts like TBAB to shuttle reactants across immiscible phases. By selecting the appropriate catalyst based on a sound mechanistic understanding, researchers can optimize reaction pathways, improve yields, and develop more efficient and sustainable synthetic processes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Diisobutylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

I. Understanding the Compound: Key Properties

This compound is a white to off-white crystalline solid, soluble in water and polar organic solvents.[1] It is the salt formed from the reaction of the basic secondary amine, diisobutylamine, with hydrochloric acid.[1][2] Understanding the properties of both the free base and the salt is crucial for effective purification.

PropertyDiisobutylamineThis compound
Molecular Formula C₈H₁₉N[3]C₈H₂₀ClN[4]
Molecular Weight 129.24 g/mol [3]165.70 g/mol [4][5]
Appearance Colorless liquid[3]White to off-white crystalline solid
Boiling Point 139 °C[3]Not applicable (decomposes)
Melting Point -77 °C[6]Not well-defined, decomposes
Solubility Slightly soluble in water; soluble in organic solvents[6][7]Soluble in water and polar organic solvents[1]

II. Purification Workflow Overview

The purification of this compound typically involves the purification of the free base, Diisobutylamine, followed by its conversion to the hydrochloride salt and subsequent recrystallization.

References

Technical Support Center: Recrystallization of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Diisobutylamine Hydrochloride (CAS 18251-82-6) via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the purity of this critical reagent. Here, we move beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Foundational Principles & Key Parameters

This section addresses the fundamental questions that underpin a successful recrystallization.

FAQ 1: What is the core principle of recrystallization for purity enhancement?

Recrystallization is a purification technique based on differential solubility.[1] The fundamental principle is that the solubility of most solids, including this compound, increases significantly with temperature. To purify a sample, you dissolve it in a minimum amount of a suitable hot solvent to create a saturated solution.[1][2] Any insoluble impurities can be filtered off at this stage. As the solution slowly cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a pure form. The soluble impurities, which are present in much smaller concentrations, remain dissolved in the cold solvent (now called the mother liquor).[1][2]

FAQ 2: What defines an ideal solvent for recrystallizing this compound?

Selecting the right solvent is the most critical step for a successful recrystallization.[3] An ideal solvent should exhibit the following characteristics:

  • High Solvency at High Temperatures: The solvent must dissolve a large quantity of this compound at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., in an ice bath) to maximize crystal recovery.[2]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they don't co-crystallize).

  • Chemical Inertness: The solvent must not react with the this compound.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[3]

As an amine salt, this compound is a polar, ionic compound. Therefore, polar solvents are the primary candidates for recrystallization.[4][5] A common strategy for amine hydrochlorides involves using polar protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) or solvent mixtures, such as an alcohol-water system.[6][7]

Section 2: Data & Visualization

Solvent Selection Table for this compound

While precise solubility data across a wide range of temperatures is not always readily available in literature, the following table provides a qualitative guide for solvent selection based on the principles of "like dissolves like" and general properties of amine salts.

SolventPolarityExpected Behavior with Diisobutylamine HClRationale & Potential Issues
Water High (Protic)High solubility, especially when hot.[4]May be too soluble even when cold, leading to poor yield. Good for creating solvent pairs.
Methanol High (Protic)Likely to be a good solvent.[8]High solubility may require cooling to very low temperatures to induce crystallization.
Ethanol High (Protic)Good candidate; often provides a balance of solubility.A common and effective choice for many amine salts.[9]
Isopropanol (IPA) Medium (Protic)Excellent candidate; lower polarity than ethanol may reduce solubility at cold temperatures, improving yield.Often a first-choice solvent for amine hydrochlorides.
Acetone Medium (Aprotic)Moderate solubility.Can be effective, but its lower boiling point means a smaller temperature gradient for recrystallization.
Ethyl Acetate LowLow solubility.Unlikely to be a good single solvent but could be used as an anti-solvent in a solvent pair system.
Hexanes/Heptane NonpolarInsoluble.Useful as an anti-solvent to induce precipitation when added to a solution of the compound in a more polar solvent.
Recrystallization Workflow Diagram

The following diagram illustrates the logical steps and decision points in a typical recrystallization procedure.

Recrystallization_Workflow Figure 1. General Recrystallization Workflow start Start: Crude Diisobutylamine HCl dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_dissolution All Solid Dissolved? dissolve->check_dissolution add_solvent Add More Hot Solvent in Small Portions check_dissolution->add_solvent No check_impurities Solution Clear? check_dissolution->check_impurities Yes add_solvent->dissolve hot_filtration Perform Hot Gravity Filtration to Remove Insoluble Impurities check_impurities->hot_filtration No cool_solution Allow Solution to Cool Slowly to Room Temperature check_impurities->cool_solution Yes hot_filtration->cool_solution check_crystals Crystals Formed? cool_solution->check_crystals induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal check_crystals->induce_crystallization No ice_bath Cool in Ice Bath (15-20 mins) check_crystals->ice_bath Yes induce_crystallization->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash Crystals with Minimal Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals Under Vacuum to Constant Weight wash_crystals->dry_crystals end End: Pure Diisobutylamine HCl dry_crystals->end Troubleshooting_Flowchart Figure 2. Recrystallization Troubleshooting start Problem Occurs problem_node What is the issue? start->problem_node no_crystals No Crystals Formed problem_node->no_crystals No Crystals oiling_out Product 'Oiled Out' problem_node->oiling_out Oiling Out low_yield Yield is Very Low problem_node->low_yield Low Yield cause_no_crystals Cause? no_crystals->cause_no_crystals cause_oiling_out Saturation point is above the compound's melting point. oiling_out->cause_oiling_out cause_low_yield Possible Causes: 1. Too much solvent used 2. Premature crystallization 3. Excessive washing 4. Incomplete cooling low_yield->cause_low_yield solution_supersaturated Induce Crystallization: - Scratch flask - Add seed crystal cause_no_crystals->solution_supersaturated Supersaturation solution_too_much_solvent Boil off excess solvent and re-cool cause_no_crystals->solution_too_much_solvent Too Much Solvent solution_oiling_out Reheat, add more solvent, and cool very slowly cause_oiling_out->solution_oiling_out solution_low_yield Review protocol: - Use minimum hot solvent - Pre-heat filtration gear - Use minimum ice-cold wash cause_low_yield->solution_low_yield

References

Technical Support Center: Stability of Diisobutylamine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diisobutylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter with this compound solutions, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: My this compound solution has become cloudy or has formed a precipitate.

Possible Causes & Solutions

  • Low Solubility: The concentration of your solution may be too high for the chosen solvent. It is crucial to verify the solubility limits of this compound in your specific solvent system. As a hydrochloride salt, it is generally soluble in water and other polar organic solvents.[1]

    • Solution: Try preparing a more dilute solution. If a higher concentration is necessary, consider gentle heating or sonication to aid dissolution. Be aware that temperature changes during storage can cause the compound to precipitate out of a saturated solution.[2]

  • pH Shift: The solubility of amine hydrochlorides is highly dependent on the pH of the solution.[2][3] A shift in pH towards a more basic environment can cause the protonated amine to convert to its less soluble free base form, leading to precipitation.

    • Solution: Measure the pH of your solution. For amine hydrochlorides, maintaining a slightly acidic pH can enhance stability and solubility.[2] If necessary, adjust the pH with a dilute acid, such as HCl.

  • Degradation: The precipitate could be a less soluble degradation product.

    • Solution: If you suspect degradation, it is advisable to perform an analysis of the precipitate. This can be done by isolating the solid, dissolving it in a suitable solvent, and analyzing it using techniques like HPLC or LC-MS to identify its chemical structure. A forced degradation study can help you proactively identify potential degradation products.[4][5]

Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis during a stability study.

Possible Causes & Solutions

  • Contamination: The new peaks could be from external contaminants.

    • Solution: Carefully review your sample handling and preparation procedures. Ensure all glassware is scrupulously clean and that solvents are of high purity. Always run a blank (solvent only) to rule out contamination from the analytical system itself.

  • Degradation Products: The presence of new peaks is a strong indicator of chemical degradation. Diisobutylamine, as a secondary amine, can be susceptible to several degradation pathways.

    • Solution: To identify the degradation products, a systematic investigation is necessary. A forced degradation study is the most effective approach to understanding the stability of your compound under various stress conditions.[5][6] This will help you predict and identify the degradation products that may form during your experiments.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer likely pathways based on the chemical structure of diisobutylamine, which is a secondary amine. The primary routes of degradation are likely to be:

  • Oxidation: The nitrogen atom in the amine is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidized species. The presence of oxidizing agents, even atmospheric oxygen, can promote this process.[7]

  • Photolytic Degradation: Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the cleavage of C-N or C-C bonds.[7][8]

  • Reaction with Incompatible Materials: Diisobutylamine is incompatible with strong oxidizing agents and strong acids.[9] Contact with these substances will lead to rapid degradation.

Q2: What are the ideal storage conditions for a this compound solution to ensure its stability?

A2: To maintain the integrity of your this compound solution, proper storage is critical. The following conditions are recommended:

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1][10] Refrigeration (2-8°C) is often recommended for solutions to slow down potential degradation reactions.[2]Lower temperatures reduce the rate of chemical reactions, including degradation.[11][12]
Light Exposure Protect from light by using amber vials or by storing in a dark location.[2]To prevent photolytic degradation.[8]
Atmosphere Store in a tightly closed container.[10][13][14] For sensitive applications, consider purging the headspace with an inert gas like nitrogen or argon.To minimize exposure to atmospheric oxygen and prevent oxidative degradation.[2]
pH Maintain a slightly acidic pH.To keep the amine in its more stable protonated hydrochloride salt form and prevent precipitation of the free base.[2][3]
Q3: How can I perform a forced degradation study for my this compound solution?

A3: A forced degradation study, also known as stress testing, is a critical step in understanding the stability of your compound.[4][5] It involves subjecting the solution to harsh conditions to accelerate degradation. Here is a general protocol:

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare several identical stock solutions of this compound in your desired solvent.

  • Expose to Stress Conditions: Subject each stock solution to one of the following stress conditions:

    • Acid Hydrolysis: Add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and heat gently (e.g., 60°C).[4][7]

    • Base Hydrolysis: Add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat gently.[4][7]

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.[7][8]

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C).[2][7]

    • Photolytic Degradation: Expose the solution to a controlled light source that provides both UV and visible output.[7][8]

  • Analyze Samples: At various time points, withdraw an aliquot from each stressed solution. Neutralize the acid and base-stressed samples before analysis.[4][6] Analyze all samples, along with an unstressed control, using a stability-indicating analytical method, such as HPLC or LC-MS.[4][8]

  • Identify Degradants: Characterize the structure of any significant degradation products formed.[4][5]

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Stock Stock Solution of Diisobutylamine HCl Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo ID Identify Degradation Products Analysis->ID

Caption: Workflow for a forced degradation study.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: The choice of analytical technique depends on the specific requirements of your study.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique for stability studies.[8] A reversed-phase HPLC method with UV detection is often a good starting point. The method must be "stability-indicating," meaning it can separate the parent compound from all potential degradation products and impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products.[4] The mass spectrometer provides molecular weight information, which is crucial for structure elucidation.

  • Gas Chromatography (GC): Direct analysis of amines by GC can be challenging due to their polarity.[15] However, with derivatization to increase volatility, GC-MS can be an effective method for both quantification and identification of diisobutylamine and its degradation products.[15]

Section 3: Visualizing Potential Degradation

While the exact degradation products of this compound require experimental confirmation, we can propose a logical pathway for oxidative degradation, which is a common route for amines.

Diagram: Hypothetical Oxidative Degradation Pathway

Oxidative_Degradation Parent Diisobutylamine (as free base) N_Oxide Diisobutylamine N-Oxide Parent->N_Oxide Oxidation [O] Imine Iminium Intermediate Parent->Imine Oxidation [-2H] Ketone Isobutyraldehyde + Isobutylamine Imine->Ketone Hydrolysis

Caption: A potential oxidative degradation pathway.

References

Technical Support Center: Degradation Pathways of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Researcher

Welcome to the technical support center for Diisobutylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this secondary amine salt. Understanding the degradation pathways of this compound is critical for ensuring the stability, safety, and efficacy of pharmaceutical products. This document provides a comprehensive overview of potential degradation routes, detailed experimental protocols for forced degradation studies, and troubleshooting guidance for analytical challenges you may encounter. The information herein is curated to provide not just procedural steps, but the scientific rationale behind them, empowering you to conduct robust and reliable stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of diisobutylamine, a secondary amine, its hydrochloride salt is susceptible to several degradation pathways under various stress conditions. The primary pathways include:

  • Oxidative Degradation: The nitrogen atom and the adjacent carbon atoms (α-carbons) are susceptible to oxidation. This can lead to the formation of various products, including the corresponding hydroxylamine, and potentially N-dealkylation products.

  • Formation of N-Nitrosamines: In the presence of nitrosating agents (e.g., nitrites under acidic conditions), Diisobutylamine can form N-nitrosodiisobutylamine (NDIBA), a potent mutagenic impurity.[1][2] This is a critical degradation pathway to monitor due to the significant safety concerns associated with nitrosamines.[1]

  • Thermal Degradation: At elevated temperatures, this compound may undergo decomposition. The free amine is sensitive to heat and air.[3] Combustion can produce toxic nitrogen oxides (NOx).[3][4]

  • Photolytic Degradation: While aliphatic amines do not have strong chromophores to absorb UV-Vis light, photodegradation can still occur, particularly in the presence of photosensitizers.

Q2: Why is the formation of N-nitrosodiisobutylamine a major concern?

A2: N-nitrosamines are a class of compounds that are classified as probable human carcinogens.[1] Their presence in pharmaceutical products is strictly regulated by health authorities worldwide. The formation of N-nitrosodiisobutylamine (NDIBA) from Diisobutylamine is a significant risk, especially during formulation and storage if nitrite impurities are present in excipients or from other sources, particularly under acidic conditions.[2] Therefore, it is crucial to assess the potential for NDIBA formation and have sensitive analytical methods to detect and quantify it.

Q3: What are the expected products from the oxidative degradation of Diisobutylamine?

A3: The oxidation of secondary amines like diisobutylamine can yield several products. A common reaction involves the formation of the corresponding hydroxylamine, diisobutylhydroxylamine.[5] Further oxidation or different reaction pathways could potentially lead to cleavage of the C-N bond, resulting in isobutyraldehyde and isobutylamine, although this is less common under typical pharmaceutical stress conditions.

Q4: Is this compound susceptible to hydrolysis?

A4: The hydrochloride salt of a secondary amine is generally stable towards hydrolysis. The C-N bond in aliphatic amines is not readily cleaved by water.[6] However, forced degradation studies under extreme pH and temperature are still recommended by ICH guidelines to confirm this stability and to ensure the analytical method is stability-indicating.[7][8]

Troubleshooting Guide

Issue: Poor peak shape (tailing) during HPLC analysis of Diisobutylamine.
  • Potential Cause: Secondary amines are basic and can interact with residual acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.

  • Troubleshooting Steps:

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has minimal residual silanol activity.

    • Modify the Mobile Phase:

      • Increase Ionic Strength: Add a salt like ammonium acetate or potassium phosphate to the mobile phase (e.g., 10-20 mM) to saturate the silanol groups.

      • Add a Competing Base: Incorporate a small amount of a competing amine, such as triethylamine (TEA) or dimethyloctylamine (DMOA), into the mobile phase (e.g., 0.1-0.5%) to block the active sites on the stationary phase.

    • Adjust pH: Ensure the mobile phase pH is appropriate. For basic compounds, a mobile phase pH in the range of 3-7 is often a good starting point.

Issue: Low recovery or loss of analyte during sample preparation or GC analysis.
  • Potential Cause: Diisobutylamine can be volatile and may be lost during sample evaporation steps. It can also adsorb to active sites in the GC inlet and column.[9]

  • Troubleshooting Steps:

    • Minimize Evaporation: If solvent evaporation is necessary, perform it at a low temperature under a gentle stream of nitrogen.

    • Use an Inert Flow Path: Ensure all components of the GC system, including the inlet liner, column, and transfer lines, are deactivated or made of inert materials to prevent analyte adsorption.[9]

    • Derivatization: Consider derivatizing the amine to a less polar and more volatile compound to improve its chromatographic behavior. However, this adds a step to the sample preparation and needs to be carefully validated.

Issue: Unexpected peaks observed in the chromatogram of a stability sample.
  • Potential Cause: These could be degradation products, impurities from starting materials or reagents, or artifacts from the analytical method itself.

  • Troubleshooting Steps:

    • Analyze a Placebo Sample: Prepare and analyze a placebo (formulation without the active pharmaceutical ingredient) that has been subjected to the same stress conditions. This will help identify peaks originating from the excipients.

    • Analyze a Control Sample: Compare the chromatogram to that of an unstressed control sample of this compound to identify new peaks that have appeared due to degradation.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component and any degradation products. This can indicate if a peak represents a single compound.

    • Mass Spectrometry (MS) Detection: Couple the LC or GC method to a mass spectrometer to obtain mass information for the unknown peaks, which is crucial for their identification and structural elucidation.[8][10][11]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[12][13][14] The goal is to achieve 5-20% degradation of the drug substance.[15][16]

General Sample Preparation:

Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a concentration of approximately 1 mg/mL.[15]

Acid and Base Hydrolysis
  • Principle: To evaluate the stability of the drug substance in the presence of acid and base.

  • Protocol:

    • Acidic Condition: Mix the stock solution with an equal volume of 1M hydrochloric acid.[7][8]

    • Basic Condition: Mix the stock solution with an equal volume of 1M sodium hydroxide.[7][8]

    • Neutral Condition: Mix the stock solution with an equal volume of water.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).[12]

    • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation
  • Principle: To assess the susceptibility of the drug substance to oxidation.

  • Protocol:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.[12]

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • Dilute the samples to a suitable concentration with the mobile phase for analysis.

Thermal Degradation
  • Principle: To evaluate the effect of heat on the drug substance in the solid state.

  • Protocol:

    • Place a thin layer of this compound powder in a petri dish.

    • Heat in a calibrated oven at a temperature above the recommended accelerated stability testing conditions (e.g., 80 °C).[15]

    • Withdraw samples at appropriate time points (e.g., 1, 3, 5 days).

    • For analysis, dissolve the powder in a suitable solvent and dilute to the target concentration.

Photolytic Degradation
  • Principle: To determine the photostability of the drug substance.

  • Protocol:

    • Expose the drug substance, both in the solid state and in solution, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][17]

    • A control sample should be protected from light with aluminum foil.

    • At the end of the exposure, prepare the samples for analysis as described for thermal degradation and hydrolysis.

Visualization of Degradation Pathways and Workflows

Potential Degradation Pathways of Diisobutylamine DIBA_HCl Diisobutylamine HCl [(CH₃)₂CHCH₂]₂NH₂⁺Cl⁻ Oxidation Oxidative Stress (e.g., H₂O₂) DIBA_HCl->Oxidation Nitrosation Nitrosating Agents (e.g., NaNO₂ / H⁺) DIBA_HCl->Nitrosation Thermal Thermal Stress (Heat) DIBA_HCl->Thermal Photolytic Photolytic Stress (Light) DIBA_HCl->Photolytic Hydroxylamine Diisobutylhydroxylamine [(CH₃)₂CHCH₂]₂NOH Oxidation->Hydroxylamine Primary Product NDIBA N-Nitrosodiisobutylamine [(CH₃)₂CHCH₂]₂N-N=O (Critical Impurity) Nitrosation->NDIBA High Risk Decomposition Decomposition Products (e.g., NOx, Volatiles) Thermal->Decomposition Photo_Products Potential Photodegradation Products Photolytic->Photo_Products

Caption: Predicted degradation pathways for this compound under various stress conditions.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl, Heat) Sampling Sample at Time Points Acid->Sampling Base Base Hydrolysis (NaOH, Heat) Base->Sampling Oxidation Oxidation (H₂O₂) Oxidation->Sampling Thermal Thermal (Solid, Heat) Thermal->Sampling Photo Photolytic (UV/Vis Light) Photo->Sampling Start Diisobutylamine HCl (API or Drug Product) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Analysis Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) Sampling->Analysis Data Data Analysis: - Purity & Assay - Degradant Identification - Mass Balance Analysis->Data Report Report & Pathway Elucidation Data->Report

Caption: A typical workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Optimizing Reaction Conditions with Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Diisobutylamine Hydrochloride. As Senior Application Scientists, we have compiled this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the effective use of this reagent. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental properties and common inquiries regarding this compound, setting the stage for more advanced troubleshooting.

Q1: What is this compound and why is it used instead of the free base?

A1: this compound (C₈H₂₀ClN) is the salt of Diisobutylamine, a secondary amine.[1][2] While the free base is a basic, colorless liquid, the hydrochloride salt is a white to off-white crystalline solid.[3]

There are several practical advantages to using the hydrochloride salt:

  • Stability and Handling: The salt form is significantly more stable and less volatile than the free amine, making it easier and safer to handle, weigh, and store.

  • Solubility: It is soluble in water and other polar solvents, which can be advantageous for specific reaction setups or for preparing stock solutions.[3]

  • Controlled Release: In some applications, the hydrochloride salt can serve as a reservoir from which the free amine is liberated in situ by the addition of a stronger base. This allows for controlled, gradual introduction of the active amine catalyst or reagent.

Q2: What are the primary applications of Diisobutylamine and its hydrochloride salt in synthesis?

A2: The utility of this compound stems from the properties of the free amine, Diisobutylamine, which is a sterically hindered, basic secondary amine.[4]

  • Base Catalyst: It is employed as a base catalyst in various carbon-carbon bond-forming reactions, such as the Henry (nitroaldol), Michael, and Knoevenagel reactions.[4] Its bulky isobutyl groups can influence the stereochemical outcome and provide unique selectivity compared to less hindered amines.

  • Nucleophile: It can act as a nucleophile in substitution reactions, although its steric bulk can slow reaction rates. A common challenge in this context is over-alkylation, which can lead to the formation of tertiary amines.[5]

  • Palladium-Catalyzed Cross-Coupling: Amine hydrochlorides, in general, can serve as practical, solid surrogates for volatile or gaseous amines in palladium-catalyzed amination reactions, simplifying handling and stoichiometry.[6][7]

  • Corrosion Inhibition: The free amine is also used industrially as a corrosion inhibitor.[8]

Q3: What are the key physical and safety properties I should be aware of?

A3: Understanding the properties of both the free base and the salt is crucial for safe and effective experimentation. The free base, Diisobutylamine, is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[9][10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][12] The hydrochloride salt is less hazardous but should still be handled with care, as it can cause irritation.[3]

PropertyDiisobutylamine (Free Base)This compound
CAS Number 110-96-3[11]18251-82-6[1]
Molecular Formula C₈H₁₉N[13]C₈H₂₀ClN[1]
Molecular Weight 129.24 g/mol 165.70 g/mol [1]
Appearance Clear, colorless liquid[13]White to off-white crystalline solid[3]
Boiling Point 139-140 °CN/A (Decomposes)
Solubility Slightly soluble in water (5 g/L at 20°C); soluble in organic solvents.[3][14]Soluble in water and polar organic solvents.[3]
Part 2: Troubleshooting Guide: From Reaction Setup to Final Purification

This section is formatted to address specific problems you may encounter during your experiments, providing both the cause and the validated solution.

Issue 1: Reaction is Sluggish or Fails to Initiate

Question: I'm using this compound as a precursor for a base-catalyzed reaction, but the reaction is not progressing. What's wrong?

Answer: This common issue almost always relates to the inefficient liberation of the active free base, Diisobutylamine.

  • Causality: The hydrochloride salt is the conjugate acid of the amine and is not basic. To act as a base catalyst, the free amine must be generated by adding a stoichiometric amount of a stronger base. If the added base is not strong enough or is used in insufficient quantity, the equilibrium will favor the protonated, inactive amine salt.

  • Troubleshooting Steps:

    • Base Selection: Ensure the base you add is significantly stronger than Diisobutylamine (pKa of conjugate acid ≈ 11). Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or non-nucleophilic organic bases like DBU or triethylamine (TEA), depending on reaction compatibility.

    • Stoichiometry: Use at least one full equivalent of the added base relative to the this compound to ensure complete deprotonation.

    • Solubility: Confirm that all components (substrate, hydrochloride salt, and added base) are sufficiently soluble in the chosen solvent. If the added base is insoluble, the deprotonation will be a slow, heterogeneous process. Consider changing the solvent or using a phase-transfer catalyst.[15]

Issue 2: Formation of N-Nitrosodiisobutylamine (NDBA) Side Product

Question: My analysis shows a significant and concerning impurity. I suspect it might be a nitrosamine. How can this form and how do I prevent it?

Answer: The formation of N-nitrosamines, such as N-nitrosodiisobutylamine (NDBA), is a critical safety and purity concern when working with secondary amines.[16]

  • Causality: NDBA forms when Diisobutylamine reacts with nitrosating agents (e.g., nitrite ions, NO₂⁻) under acidic conditions (pH < 7).[16][17] These agents can be present as residual impurities in reagents, solvents, or be absorbed from atmospheric nitrogen oxides.[16]

  • Prevention & Mitigation Protocol:

    • Maintain Neutral or Basic pH: The formation of the active nitrosating species is heavily promoted by acid. If your reaction chemistry allows, maintain a neutral or basic pH to inhibit this side reaction.[16]

    • Use High-Purity Reagents: Source reagents and solvents that are certified low in nitrite and nitrate impurities.

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the absorption of atmospheric NOx gases.[16]

    • Introduce Scavengers: For sensitive applications, consider adding a scavenger like ascorbic acid (Vitamin C), which preferentially reacts with and neutralizes nitrosating agents.[16]

Issue 3: Persistent Emulsion During Aqueous Workup

Question: I am trying to remove the amine from my reaction mixture with an acidic wash, but I've formed an intractable emulsion. How can I resolve this?

Answer: Emulsions are common when working with amines, which can act as surfactants, especially when using chlorinated solvents.[18]

  • Causality: The amine salt, distributed between the aqueous and organic phases, can stabilize the interface between them, preventing clear layer separation.

  • Troubleshooting Workflow:

    • Add Brine: The first and simplest solution is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to destabilize the emulsion.[18]

    • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

    • Filter through Celite®: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. This can physically break up the stabilized droplets.[18]

    • Solvent Modification: Adding a small amount of a different solvent (e.g., THF or methanol) can sometimes alter the phase properties enough to break the emulsion.

    • Solvent Evaporation (Last Resort): If all else fails, evaporate the reaction solvent and redissolve the residue in a different extraction solvent that is less prone to emulsion formation (e.g., ethyl acetate instead of dichloromethane).[18]

G start Emulsion Formed During Workup brine Add Saturated Brine Solution start->brine celite Filter Mixture Through Celite® Pad brine->celite Fails resolved Emulsion Broken, Proceed with Separation brine->resolved Success solvent Change Extraction Solvent (e.g., to EtOAc) celite->solvent Fails celite->resolved Success solvent->resolved

Caption: Workflow for breaking emulsions.

Part 3: Experimental Protocols & Methodologies

These protocols provide detailed, step-by-step instructions for common procedures involving this compound.

Protocol 1: General Procedure for Post-Reaction Removal of Diisobutylamine

This protocol describes the standard and most effective method for removing the basic Diisobutylamine from a reaction mixture containing an organic product.

  • Objective: To protonate the water-insoluble Diisobutylamine to form the water-soluble this compound, which can then be removed in an aqueous phase.[18]

  • Materials:

    • Reaction mixture in an organic solvent (e.g., Ethyl Acetate, Dichloromethane)

    • 1M Hydrochloric Acid (HCl) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

    • Separatory funnel

  • Procedure:

    • Transfer the crude reaction mixture to a separatory funnel. If necessary, dilute with an appropriate organic solvent to reduce viscosity.

    • Add an equal volume of 1M HCl to the separatory funnel.

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated this compound will be in the lower aqueous layer (assuming the organic solvent is less dense than water).[18]

    • Drain and discard the aqueous layer.

    • Optional but Recommended: Repeat the wash with 1M HCl to ensure complete removal of the amine.

    • Wash the organic layer with an equal volume of brine. This helps remove residual water and break minor emulsions.[18]

    • Drain the organic layer into a clean flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.

Protocol 2: Managing Acid-Sensitive Products During Workup

Question: My product degrades in the presence of strong acid. How can I remove Diisobutylamine without an acidic wash?

Answer: When an acidic wash is not viable, purification must rely on non-acidic methods.

  • Causality: Compounds with acid-labile functional groups (e.g., certain acetals, silyl ethers, or Boc-protected amines) will degrade or be deprotected during a standard HCl wash.

  • Alternative Protocol: Silica Gel Chromatography

    • Concentrate: After the reaction is complete, concentrate the crude mixture in vacuo to remove the solvent.

    • Adsorb: Adsorb the crude residue onto a small amount of silica gel.

    • Column Chromatography: Perform standard flash column chromatography. Diisobutylamine is a polar compound and will have a strong affinity for the silica gel.[18]

    • Solvent System: Start with a non-polar eluent system (e.g., 100% Hexanes or Heptane) and gradually increase the polarity (e.g., by adding Ethyl Acetate). The non-polar desired product will typically elute first, while the polar amine and its salts will remain strongly adsorbed to the silica at the top of the column.

    • Monitor: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

G start Reaction Complete check_acid Is Product Acid-Stable? start->check_acid acid_wash Perform Acidic Wash (1M HCl) [Protocol 1] check_acid->acid_wash Yes chromatography Use Silica Gel Chromatography [Protocol 2] check_acid->chromatography No dry_concentrate Dry & Concentrate Organic Phase acid_wash->dry_concentrate purified_product Purified Product chromatography->purified_product dry_concentrate->purified_product

Caption: Decision workflow for post-reaction purification.

References

Technical Support Center: Troubleshooting Low Yield in Diisobutylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diisobutylamine Hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As Senior Application Scientists, we aim to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Troubleshooting Guide: Diagnosing and Resolving Low Yield

This section addresses specific issues that can arise during the synthesis, leading to suboptimal yields. The primary laboratory-scale synthesis route discussed is the reductive amination of isobutyraldehyde followed by salt formation with hydrochloric acid.

Q1: My final yield of this compound is significantly lower than expected. What are the most common culprits?

Low yield is a multi-faceted problem that can originate from the initial reaction, the workup, or the final salt formation. A systematic approach is crucial for diagnosis.

Most Common Causes:

  • Incomplete Imine Formation: The cornerstone of the reductive amination is the formation of the N-isobutylidene-2-methylpropan-1-amine intermediate. This equilibrium-driven reaction can stall if conditions are not optimal.

  • Side Reactions of Isobutyraldehyde: Aldehydes are prone to side reactions, such as self-condensation (aldol reaction) under basic conditions or reduction to the corresponding alcohol (isobutanol) by the reducing agent.

  • Inefficient Reduction: The chosen reducing agent may be degraded, added improperly, or unsuitable for the specific pH of the reaction, leading to an incomplete conversion of the imine to the desired secondary amine.[1]

  • Losses During Workup and Purification: Diisobutylamine, like many amines, can be partially lost during aqueous extractions if the pH is not carefully controlled. Emulsion formation is also a common issue. The product can also be lost during distillation due to its relatively high boiling point (137-139 °C).[2]

  • Incomplete Salt Formation or Precipitation: Issues with solvent choice, stoichiometry of HCl, or temperature can lead to incomplete precipitation of the hydrochloride salt.

Below is a logical workflow to help diagnose the source of low yield.

G cluster_reaction Reaction Phase Issues cluster_workup Workup & Purification Issues start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, GC-MS, or crude NMR) start->check_reaction incomplete Starting Material Present? check_reaction->incomplete side_products Unexpected Spots/Peaks? incomplete->side_products No cause_imine Root Cause: - Inefficient imine formation - Incorrect stoichiometry - Low reaction temperature/time incomplete->cause_imine Yes cause_side Root Cause: - Aldehyde self-condensation - Aldehyde reduction to alcohol - Over-alkylation to tertiary amine side_products->cause_side Yes workup_issue Product Loss During Extraction/ Purification? side_products->workup_issue No, crude looks clean end Implement Corrective Actions cause_imine->end cause_side->end cause_workup Root Cause: - Incorrect pH during extraction - Emulsion formation - Inefficient distillation/purification workup_issue->cause_workup Yes workup_issue->end No cause_workup->end

Caption: Troubleshooting decision tree for low yield diagnosis.

Q2: My reaction seems to stall, and TLC/GC analysis shows significant amounts of unreacted isobutyraldehyde and isobutylamine. How can I drive the reaction to completion?

This classic symptom points directly to inefficient imine formation. The equilibrium between the aldehyde/amine and the imine/water must be shifted to the right.

Causality & Solutions:

  • Role of pH: Imine formation is catalyzed by mild acid (typically pH 4-6).[1][3]

    • Too Acidic (pH < 4): The amine starting material becomes fully protonated (R₂NH₂⁺), rendering it non-nucleophilic and unable to attack the carbonyl carbon.

    • Too Basic (pH > 7): The carbonyl is not sufficiently activated by protonation, and the risk of aldehyde self-condensation increases.

  • Water Removal: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials.

  • Stoichiometry: An excess of one reagent can be used to drive the reaction, but this can complicate purification.

Recommended Actions:

  • Introduce a Catalytic Amount of Acetic Acid: Add 0.1 equivalents of glacial acetic acid to the reaction mixture to achieve the optimal pH for imine formation.

  • Use a Dehydrating Agent: While not always necessary with reducing agents like NaBH(OAc)₃, adding a mild drying agent like anhydrous MgSO₄ or using a Dean-Stark apparatus (if thermally stable) can remove water and drive the equilibrium forward.

  • Allow Sufficient Time for Imine Formation: Before adding the reducing agent, allow the aldehyde and amine to stir together (with the acid catalyst) for 1-2 hours at room temperature. Monitor imine formation by TLC or GC.

Q3: I've isolated my crude diisobutylamine, but the yield is low and it's contaminated with a higher boiling point impurity. What is this and how can I prevent it?

The most likely impurity is the tertiary amine, triisobutylamine. This arises from the desired diisobutylamine product reacting with another molecule of isobutyraldehyde and being subsequently reduced.

Mechanism of Side Reaction:

Diisobutylamine (product) → Reacts with Isobutyraldehyde → Forms tertiary iminium ion → Reduced to Triisobutylamine

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the amine source (ammonia or isobutylamine) relative to the isobutyraldehyde. This ensures the aldehyde is consumed before it can react extensively with the secondary amine product. A molar ratio of 1.1:1 (amine:aldehyde) is a good starting point.

  • Slow Addition of Reducing Agent: Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C). This keeps the concentration of the reducing agent low, favoring the reduction of the more rapidly formed primary imine over the secondary imine that leads to the tertiary amine.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable laboratory method for synthesizing this compound?

For laboratory scale, the one-pot reductive amination of isobutyraldehyde is highly versatile and generally provides good yields.[2][4] This method involves two key steps:

  • Imine Formation: Isobutyraldehyde reacts with an amine source (often isobutylamine or ammonia) to form an imine intermediate.

  • In-situ Reduction: The imine is immediately reduced to diisobutylamine using a selective reducing agent.

  • Salt Formation: The purified diisobutylamine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

G cluster_reactants Starting Materials Isobutyraldehyde Isobutyraldehyde Imine Step 1: Imine Formation (Mild Acid Catalyst) Isobutyraldehyde->Imine Isobutylamine Isobutylamine (or Ammonia) Isobutylamine->Imine Reduction Step 2: In-situ Reduction Imine->Reduction Add Reducing Agent Amine Diisobutylamine (Free Base) Reduction->Amine Salt Step 3: Salt Formation (HCl Addition) Amine->Salt Product Diisobutylamine HCl (Final Product) Salt->Product

Caption: General workflow for Diisobutylamine HCl synthesis.

Q2: Which reducing agent is best for this synthesis? Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃)?

The choice of reducing agent is critical for success. While NaBH₄ can work, it also readily reduces the starting aldehyde, leading to isobutanol as a byproduct and lowering the yield.[1] NaBH₃CN and NaBH(OAc)₃ are "pH-selective" hydrides and are far superior for this transformation.[1][3]

Reducing AgentOptimal pHProsCons
NaBH₄ Neutral/BasicInexpensive, readily available.Reduces aldehydes/ketones quickly, leading to alcohol byproduct.[1] Requires careful, slow addition after imine formation.
NaBH₃CN Mildly Acidic (4-6)Selectively reduces imines/iminium ions in the presence of carbonyls.[3] Can be used in one-pot procedures.Highly toxic (cyanide source), requires careful handling and quenching.
NaBH(OAc)₃ Anhydrous, AproticNon-toxic alternative to NaBH₃CN.[1] Mild and selective for imines. Does not require strict pH control.Moisture sensitive. More expensive.

Recommendation: For most laboratory applications, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent due to its high selectivity and safety profile.[1][3]

Q3: How can I prevent the formation of N-nitrosodiisobutylamine (NDBA) as a potential impurity?

NDBA is a carcinogenic nitrosamine that can form if diisobutylamine reacts with nitrosating agents (like nitrite ions, NO₂⁻) under acidic conditions.[3][5]

Prevention is key:

  • Avoid Acidic Conditions with Nitrite Sources: Do not use acids like nitrous acid. When performing the final HCl salt formation, ensure all reagents and solvents are free from nitrite contamination.[5]

  • Use High-Purity Reagents: Test reagents for residual nitrites, especially if the synthesis involves nitric acid or nitrates in earlier steps of a larger molecular synthesis.

  • Work Under an Inert Atmosphere: Conducting the reaction under nitrogen or argon can prevent the absorption of atmospheric nitrogen oxides (N₂O₃, N₂O₄), which can act as nitrosating agents.[3]

G DIB Diisobutylamine NDBA N-Nitrosodiisobutylamine (Carcinogenic Impurity) DIB->NDBA Nitrosating Nitrosating Agent (e.g., NO₂⁻, N₂O₃) Nitrosating->NDBA Acid Acidic Conditions (pH < 7) Acid->NDBA Accelerates

References

How to prevent hygroscopic issues with Diisobutylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diisobutylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and use of this compound, with a specific focus on preventing and troubleshooting issues related to its hygroscopic nature. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.

Introduction: Understanding the Challenge

This compound, like many amine salts, has a propensity to attract and absorb atmospheric moisture. This phenomenon, known as hygroscopicity, can lead to a cascade of issues in the laboratory, ranging from inaccurate weighing and clumping to chemical degradation and altered dissolution profiles. The hydrochloride salt is formed from the reaction of diisobutylamine, a weak base, with hydrochloric acid. While this salt form often enhances stability and solubility in aqueous solutions, it also introduces a greater potential for moisture absorption compared to the free base.[1]

Moisture uptake can have significant consequences for the physicochemical properties of the material, potentially compromising experimental reproducibility and the overall quality of your research. This guide will provide a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: I received a new bottle of this compound. It looks like a fine, free-flowing white powder. What are the immediate storage recommendations?

A1: Upon receipt, immediately store the container in a cool, dry place away from direct sunlight and sources of heat.[1] The most critical aspect is to maintain a low-humidity environment. We recommend placing the tightly sealed container inside a desiccator containing a suitable desiccant, such as silica gel or calcium sulfate. Ensure the desiccant is active (e.g., blue indicating silica gel has not turned pink).

Q2: Why is moisture a concern for this compound? What can happen if it absorbs water?

A2: Moisture absorption can lead to several undesirable changes:

  • Physical Changes: The powder can transform from a free-flowing solid into a clumpy, caked, or even a pasty material. This makes accurate weighing and dispensing extremely difficult.

  • Chemical Degradation: The presence of water can facilitate hydrolysis, potentially leading to the degradation of the compound over time. This can impact its purity and stability.

  • Inaccurate Concentrations: If you weigh out a hygroscopic sample that has absorbed water, the actual mass of the active compound will be lower than the weighed mass. This will lead to the preparation of solutions with lower-than-intended concentrations, affecting the accuracy of your experimental results.

Q3: How can I tell if my this compound has absorbed moisture?

A3: Visual inspection is the first step. Look for any changes in the physical appearance of the powder. If it is no longer a fine, free-flowing powder and instead appears clumpy, aggregated, or sticky, it has likely absorbed moisture. For a more quantitative assessment, you can perform a water content analysis using Karl Fischer titration, which is a highly accurate method for determining the water content in a sample.

Q4: Can I dry my this compound if it has been exposed to moisture?

A4: While it is technically possible to dry the compound, it is a delicate procedure that can risk thermal degradation if not performed correctly. A common method is vacuum drying at a controlled, gentle temperature. However, prevention is always the best approach. If you suspect significant moisture uptake, it is often more reliable to use a fresh, unopened container for critical experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanations
Inconsistent results between experiments. Variable Moisture Content: The this compound used in different experimental runs may have had varying levels of absorbed moisture, leading to inconsistencies in solution concentrations.1. Standardize Handling: Implement a strict, standardized protocol for handling the compound for all users in the lab. This includes minimizing exposure time to the atmosphere and always storing it in a desiccator. 2. Use a Fresh Aliquot: For a series of related experiments, use a single, fresh aliquot of the compound to ensure consistency. 3. Consider a Glovebox: For highly sensitive applications, handle the compound inside a glovebox with a controlled, low-humidity atmosphere.
Difficulty in accurately weighing the compound. Static Cling & Clumping: The powder may be clumping due to moisture absorption, and static electricity can make it difficult to transfer small quantities.1. Equilibrate to Room Temperature: Before opening, allow the container to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder. 2. Use an Anti-Static Weighing Dish: Employ an anti-static weighing dish or an ionizer to reduce static cling. 3. Work Quickly: Minimize the time the container is open to the atmosphere. Have all necessary tools and equipment ready before you begin weighing.
The powder has formed hard cakes or has a "wet" appearance. Significant Moisture Absorption: Prolonged or repeated exposure to a humid environment has led to significant water uptake.1. Assess Usability: For non-critical applications, you may be able to use the material after carefully crushing the clumps with a clean, dry spatula. However, be aware that the water content will be high and unknown. 2. Quantitative Analysis: If the experiment is critical, determine the water content via Karl Fischer titration and adjust the mass to be weighed accordingly to account for the water. 3. Discard and Replace: For the most reliable results, it is recommended to discard the compromised material and use a fresh, unopened container.

Experimental Protocols

Protocol 1: Proper Storage and Handling of this compound

This protocol outlines the best practices for storing and handling the compound to minimize moisture absorption.

Materials:

  • Container of this compound

  • Desiccator cabinet or desiccator jar

  • Active desiccant (e.g., indicating silica gel)

  • Spatula

  • Weighing paper/dish

  • Analytical balance

Procedure:

  • Initial Storage: Upon receipt, place the sealed container of this compound inside a desiccator containing an active desiccant.

  • Equilibration: Before use, remove the desiccator from its storage location and allow it to equilibrate to the ambient temperature of the laboratory for at least 30 minutes. This prevents moisture condensation when the container is opened.

  • Weighing:

    • Take the container of this compound out of the desiccator.

    • Open the container and quickly dispense the desired amount of powder onto a weighing paper or dish using a clean, dry spatula.

    • Immediately and tightly reseal the container.

    • Return the sealed container to the desiccator.

  • Final Storage: Ensure the desiccator is properly sealed and stored in a cool, dry place. Regularly check the indicating desiccant and regenerate or replace it as needed.

Protocol 2: Workflow for Handling in a Controlled Atmosphere

For experiments that are highly sensitive to moisture, handling this compound inside a glovebox is recommended.

Materials:

  • Glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) and low humidity (<10% RH)

  • All necessary experimental equipment (balance, vials, spatulas, solvents, etc.)

Procedure:

  • Glovebox Preparation: Ensure the glovebox is purged and the internal atmosphere has reached the desired low humidity level.

  • Material Transfer: Introduce the sealed container of this compound and all other necessary equipment into the glovebox antechamber.

  • Purge Antechamber: Cycle the antechamber according to the glovebox manufacturer's instructions to remove atmospheric moisture and air.

  • Handling inside the Glovebox:

    • Move the materials from the antechamber into the main glovebox chamber.

    • Allow the container of this compound to equilibrate to the glovebox temperature.

    • Perform all weighing and sample preparation steps within the controlled atmosphere of the glovebox.

  • Storage: After use, tightly seal the container and store it inside the glovebox or transfer it back to a desiccator.

Visualizing the Workflow

To aid in decision-making, the following diagram illustrates the recommended handling workflow for this compound.

Hygroscopic_Compound_Workflow cluster_storage Storage cluster_handling Handling cluster_critical_handling For Critical Experiments storage Store in a cool, dry place desiccator Place sealed container in a desiccator storage->desiccator equilibrate Equilibrate desiccator to room temperature storage->equilibrate weigh Weigh quickly equilibrate->weigh reseal Immediately reseal container weigh->reseal glovebox Use a glovebox with <10% RH weigh->glovebox If high sensitivity is required return_to_desiccator Return to desiccator reseal->return_to_desiccator

Caption: Decision workflow for handling this compound.

This workflow emphasizes the importance of a dry environment at every stage of storage and handling. For routine use, a desiccator is sufficient. However, for applications where even trace amounts of moisture can impact results, a controlled atmosphere glovebox is the recommended approach.

Conclusion

By understanding the hygroscopic nature of this compound and implementing the proper handling and storage procedures outlined in this guide, you can significantly mitigate the risks associated with moisture absorption. Adherence to these protocols will enhance the reliability and reproducibility of your experimental data, ensuring the integrity of your research.

References

Incompatibility of Diisobutylamine hydrochloride with other reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Reagent Incompatibility and Troubleshooting

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of chemical reactivity is paramount to the success and safety of your research. This guide provides an in-depth analysis of Diisobutylamine Hydrochloride, focusing on its incompatibilities with other reagents. Our goal is to equip you with the technical knowledge and practical troubleshooting strategies to anticipate and resolve challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is the salt formed from the reaction of diisobutylamine, a secondary amine, with hydrochloric acid.[1][2] It typically appears as a white to off-white crystalline solid.[1] The hydrochloride salt form enhances its stability and solubility in water and other polar solvents, which is advantageous for its use in aqueous reactions.[1] However, it is considered hygroscopic and should be protected from moisture.[3]

PropertyValueSource
Molecular Formula C₈H₂₀ClN[2][4]
Molecular Weight 165.70 g/mol [2][4]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and polar organic solvents[1]
Q2: What happens when this compound is mixed with a strong base?

Mixing this compound with a strong base (e.g., sodium hydroxide, potassium hydroxide) will neutralize the hydrochloric acid salt. This acid-base reaction liberates the free diisobutylamine base, which is a flammable, colorless liquid with an ammonia-like odor.[5][6] This deprotonation can lead to several issues:

  • Phase Separation: Diisobutylamine free base is insoluble in water, which can cause the reaction mixture to become cloudy or separate into two phases.[5][6]

  • Increased Reactivity: The free amine is a moderately strong base and a nucleophile, making it reactive with a new set of reagents it was previously incompatible with in its salt form.[6][7]

  • Safety Hazards: The liberated diisobutylamine is flammable and corrosive.[8]

G cluster_0 Reaction with Strong Base Diisobutylamine HCl (Salt)\n[Soluble, Less Reactive] Diisobutylamine HCl (Salt) [Soluble, Less Reactive] Diisobutylamine (Free Base)\n[Insoluble, Nucleophilic, Flammable] Diisobutylamine (Free Base) [Insoluble, Nucleophilic, Flammable] Diisobutylamine HCl (Salt)\n[Soluble, Less Reactive]->Diisobutylamine (Free Base)\n[Insoluble, Nucleophilic, Flammable] Deprotonation Strong Base (e.g., NaOH) Strong Base (e.g., NaOH) Strong Base (e.g., NaOH)->Diisobutylamine (Free Base)\n[Insoluble, Nucleophilic, Flammable] Salt (e.g., NaCl) + Water Salt (e.g., NaCl) + Water

Caption: Liberation of free diisobutylamine from its hydrochloride salt.

Q3: What are the risks of mixing this compound with oxidizing agents?

This is a significant incompatibility. Diisobutylamine, particularly in its free base form, can react vigorously and exothermically with strong oxidizing agents (e.g., peroxides, permanganates, chromic acid).[5][6][7] Such a reaction poses a considerable fire and explosion hazard.[7][8] Upon combustion or vigorous oxidation, toxic fumes, including nitrogen oxides (NOx), are produced.[5][6] It is crucial to store this compound and its free base away from strong oxidants.[5][8]

Q4: A critical safety concern: Can this compound lead to the formation of N-nitrosamines?

Yes, and this is a critical point for any researcher in drug development. While the hydrochloride salt itself is stable, if the free diisobutylamine is liberated (e.g., by adjusting the pH with a base), it can react with nitrosating agents to form N-nitrosodiisobutylamine (NDBA).[6][9] NDBA is a member of the N-nitrosamine class of compounds, which are classified as probable human carcinogens.[9][10]

Conditions Favoring N-Nitrosamine Formation:

  • Presence of a Secondary Amine: Diisobutylamine is a secondary amine.[11]

  • Presence of a Nitrosating Agent: These can include nitrites (e.g., sodium nitrite), nitrous acid, or nitrogen oxides.[9][12]

  • Acidic Conditions: The reaction is often facilitated under acidic conditions (e.g., pH 3-4), which can form the active nitrosating species.[9]

This risk is a major concern for regulatory agencies and the pharmaceutical industry, making it essential to avoid conditions that could lead to NDBA formation in any process involving diisobutylamine.[9]

G cluster_1 Formation of N-Nitrosodiisobutylamine (NDBA) Diisobutylamine (Free Base) Diisobutylamine (Free Base) N-Nitrosodiisobutylamine (NDBA)\n[Probable Carcinogen] N-Nitrosodiisobutylamine (NDBA) [Probable Carcinogen] Diisobutylamine (Free Base)->N-Nitrosodiisobutylamine (NDBA)\n[Probable Carcinogen] Nitrosation Nitrosating Agent (e.g., NaNO2, H+) Nitrosating Agent (e.g., NaNO2, H+) Nitrosating Agent (e.g., NaNO2, H+)->N-Nitrosodiisobutylamine (NDBA)\n[Probable Carcinogen]

Caption: Carcinogenic NDBA formation from diisobutylamine.

Q5: Is this compound corrosive to lab equipment?

The free base, diisobutylamine, is known to be corrosive to certain metals and can degrade some plastics and elastomers.[7][13] While the hydrochloride salt is more stable, its solutions can be acidic. In the presence of moisture, it can contribute to the corrosion of incompatible metals. When planning long-term storage or reactions at elevated temperatures, it is essential to verify material compatibility.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Issue 1: An unexpected precipitate has formed in my aqueous reaction mixture.

Possible Cause: The pH of your solution has likely shifted, causing a compound to precipitate out of the solution.

Troubleshooting Workflow:

G start Precipitate Observed check_ph Measure pH of the mixture start->check_ph is_basic Is pH > 8? check_ph->is_basic is_acidic Is pH < 6? is_basic->is_acidic No liberated_amine Likely liberated Diisobutylamine free base. Confirm by characterization (e.g., GC-MS). is_basic->liberated_amine Yes other_precipitate Precipitate is likely another salt or reagent. Check solubility of all components at the measured pH. is_acidic->other_precipitate Yes is_acidic->other_precipitate Neutral adjust_ph Consider adjusting pH to re-solubilize, if compatible with the reaction. liberated_amine->adjust_ph other_precipitate->adjust_ph

Caption: Troubleshooting unexpected precipitation.

Explanation:

  • Addition of a Base: If a basic reagent was added, it could have raised the pH sufficiently to deprotonate the this compound, liberating the water-insoluble free amine.[5]

  • Reaction with Another Salt: If you mixed this compound with the salt of a different acid, a metathesis (exchange) reaction could have occurred, forming a new, insoluble salt. This is particularly likely if multivalent ions are present.[14]

Issue 2: My reaction yield is low, and I've identified several side products related to the amine.

Possible Cause: Your reaction conditions may be promoting degradation or side reactions due to incompatibilities.

Investigation Protocol:

  • Review All Reagents: Scrutinize every reagent and solvent for known incompatibilities. Diisobutylamine free base (even if present in small equilibrium amounts) is incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[6][7] These reactions can consume your starting material and generate impurities.

  • Consider Thermal Stability: If the reaction is heated, thermal decomposition could be a factor. When heated to decomposition, diisobutylamine can emit toxic fumes of nitroxides.[5] The hydrochloride salt may decompose to release HCl gas and the amine.

  • Perform a Forced Degradation Study: To understand potential degradation pathways, conduct a forced degradation study. This involves subjecting a solution of your compound to harsh conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixture, typically by HPLC or LC-MS.[15][16] This can help identify the impurities you are seeing in your main reaction.

Summary of Diisobutylamine Incompatibilities

Incompatible Reagent ClassPotential ProductsHazards & Experimental Issues
Strong Bases Diisobutylamine (free base)Phase separation, unexpected reactivity.[5]
Strong Oxidizing Agents Nitrogen oxides, various oxidation productsVigorous, exothermic reaction; fire/explosion risk.[6][7]
Nitrosating Agents N-Nitrosodiisobutylamine (NDBA)Formation of a probable carcinogen.[6][9]
Acid Halides, Anhydrides AmidesExothermic reaction, potential for side products.[7]
Isocyanates Substituted ureasExothermic reaction, impurity formation.[7]
Epoxides Ring-opened amino alcoholsExothermic reaction, impurity formation.[7]
Certain Metals & Plastics Corrosion/degradation productsEquipment damage, potential contamination.[7][13]
Issue 3: How can I analyze for potential impurities like NDBA or other degradation products?

Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile and semi-volatile impurities like diisobutylamine and NDBA.[10] For less volatile degradation products, High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the method of choice.[15][17]

Experimental Protocol: Forced Degradation Analysis This protocol provides a framework for identifying potential degradation products.

  • Sample Preparation:

    • Acid Hydrolysis: Dissolve 10 mg of Diisobutylamine HCl in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[17]

    • Base Hydrolysis: Dissolve 10 mg of Diisobutylamine HCl in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[17]

    • Oxidative Degradation: Dissolve 10 mg of Diisobutylamine HCl in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[17]

    • Control Sample: Dissolve 10 mg in the analysis solvent (e.g., methanol or mobile phase) and keep under the same conditions.

  • Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), take an aliquot of each sample.

    • Neutralize the acid and base samples before injection if necessary.

    • Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • New peaks represent potential degradation products.

    • Use the mass spectrometry data to elucidate the structures of these new compounds.[15][17]

By understanding the fundamental reactivity of this compound and anticipating potential incompatibilities, you can design more robust experimental protocols, ensure the integrity of your results, and maintain a safe laboratory environment.

References

Improving the solubility of Diisobutylamine hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diisobutylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges related to the solubility of this compound in experimental settings. This guide is structured to offer practical, experience-driven advice to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

This compound is the salt formed from the reaction of the secondary amine, diisobutylamine, with hydrochloric acid.[1][2] This conversion to a salt form generally enhances its stability and solubility in polar solvents compared to its free base form.[1] It presents as a white to off-white crystalline solid.[1]

Based on general principles of chemical solubility, this compound is soluble in water and other polar organic solvents.[1] The polarity of the solvent plays a crucial role, following the "like dissolves like" principle.[3] The ionic nature of the hydrochloride salt makes it more compatible with polar environments.

Q2: Why is my this compound not dissolving in my chosen organic solvent?

Several factors can contribute to poor solubility, even in seemingly appropriate solvents. These include:

  • Solvent Polarity: While categorized as "polar," organic solvents exist on a spectrum. A solvent may not be polar enough to effectively solvate the ionic lattice of the hydrochloride salt.

  • Temperature: The solubility of most solids, including this compound, is temperature-dependent. Your experimental temperature may be too low.[4]

  • Moisture Content: Trace amounts of water can sometimes aid in the dissolution of salts in organic solvents by assisting in the solvation of the ions. An anhydrous solvent system might hinder solubility.

  • Common-Ion Effect: If your reaction mixture already contains a significant concentration of chloride ions from another source, it can suppress the dissolution of this compound.[3][5]

Q3: Can I use the free base, Diisobutylamine, instead of the hydrochloride salt to avoid solubility issues?

While using the free base, Diisobutylamine, might seem like a straightforward solution to solubility problems in nonpolar organic solvents, there are important considerations. Diisobutylamine is a colorless liquid with a distinct ammonia-like odor and is less soluble in water.[6][7]

The choice between the free base and the hydrochloride salt depends on your reaction conditions:

  • Reaction pH: If your reaction is sensitive to basic conditions, using the free base may not be suitable.

  • Solvent System: In nonpolar solvents, the free base will likely have better solubility.

  • Subsequent Workup: The hydrochloride salt can be advantageous for purification, as it can be more easily separated from nonpolar impurities.

Troubleshooting Guide: Enhancing Solubility for Reactions

Issue 1: this compound fails to dissolve in a polar aprotic solvent (e.g., Acetonitrile, THF, DMF).

Causality: Polar aprotic solvents, while having a dipole moment, may not be effective at solvating both the cation (diisobutylammonium) and the anion (chloride) of the salt. This can lead to an incomplete breakdown of the crystal lattice structure.

Solutions:

  • Gentle Heating: Increase the temperature of the solvent while stirring. A moderate increase can significantly improve the solubility of many salts.[4] Monitor the stability of your other reagents at elevated temperatures.

  • Co-Solvent Addition: Introduce a small percentage of a polar protic solvent, such as isopropanol or ethanol. Protic solvents are particularly effective at solvating anions (in this case, chloride) through hydrogen bonding, which can facilitate the dissolution of the entire salt.

  • Sonication: Use an ultrasonic bath to provide mechanical energy. This can help to break down solid agglomerates and increase the surface area available for solvation, accelerating the dissolution process.[4]

Experimental Protocol: Dissolution in a Polar Aprotic Solvent using a Co-Solvent

  • To your reaction vessel containing the polar aprotic solvent (e.g., Acetonitrile), add the required amount of this compound under an inert atmosphere if necessary.

  • Begin vigorous stirring.

  • Slowly add a polar protic co-solvent (e.g., isopropanol) dropwise, starting with 1-2% of the total volume.

  • Observe for dissolution. If the solid persists, continue adding the co-solvent in small increments, up to a maximum of 10% of the total volume.

  • If necessary, gently warm the mixture to 40-50°C to aid dissolution.

Issue 2: The reaction mixture becomes cloudy or a precipitate forms after adding other reagents.

Causality: This often indicates that the solubility limit of this compound has been exceeded due to a change in the overall solvent composition or the introduction of a common ion. It could also be the precipitation of another salt formed in the reaction.

Solutions:

  • Identify the Precipitate: If possible, isolate and analyze the precipitate to confirm its identity. This will determine the appropriate course of action.

  • Increase Solvent Volume: If the precipitate is indeed unreacted this compound, increasing the total volume of the solvent can help to redissolve it.

  • Filter the Mixture: If the precipitate is an inorganic salt byproduct (e.g., KCl from a reaction with KOH), it may be necessary to filter the reaction mixture before proceeding with the workup.[8]

Logical Workflow for Troubleshooting Solubility Issues

Caption: Decision workflow for addressing solubility challenges.

Data Summary

Table 1: General Solubility of Diisobutylamine and its Hydrochloride Salt

CompoundWaterPolar Protic Solvents (e.g., Ethanol)Polar Aprotic Solvents (e.g., THF)Nonpolar Solvents (e.g., Hexane)
Diisobutylamine Low (5 g/L at 20°C)[6]MiscibleMiscibleMiscible
Diisobutylamine HCl Soluble[1]SolubleSparingly Soluble to Soluble (may require heating)Insoluble

Diagram of Factors Influencing Solubility

Solubility_Factors Solubility Solubility of Diisobutylamine HCl Temperature Temperature Temperature->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility CoSolvent Presence of Co-Solvents CoSolvent->Solubility CommonIon Common-Ion Effect CommonIon->Solubility decreases ParticleSize Particle Size (Surface Area) ParticleSize->Solubility affects rate Agitation Agitation/Stirring Agitation->Solubility affects rate

Caption: Key factors affecting the dissolution of Diisobutylamine HCl.

References

Technical Support Center: Scaling Up the Synthesis of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Diisobutylamine Hydrochloride. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the transition from laboratory-scale experiments to larger-scale production. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce diisobutylamine, the precursor to the hydrochloride salt?

There are three primary methods for synthesizing diisobutylamine, with the choice depending on the desired scale, available equipment, and starting materials:

  • Catalytic Amination of Isobutanol : This is the predominant industrial method. It involves reacting isobutanol and ammonia at high temperatures and pressures over a heterogeneous catalyst.[1][2][3] This continuous process is highly optimized for large-volume manufacturing. The mechanism often proceeds via a "borrowing hydrogen" pathway, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination.[2]

  • Reductive Amination of Isobutyraldehyde : A versatile and high-yielding route, especially suitable for lab and pilot scales.[1] This method involves reacting isobutyraldehyde with either ammonia or isobutylamine to form an imine intermediate, which is then reduced in situ to yield diisobutylamine.[1] Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation.[1]

  • Alkylation of Isobutylamine : This classic Sₙ2 reaction involves treating isobutylamine with an isobutyl halide (e.g., isobutyl chloride or bromide).[1] While straightforward, scaling this method can be challenging due to the potential for over-alkylation, which produces triisobutylamine as a significant impurity.[1]

Q2: Why is the hydrochloride salt of diisobutylamine often preferred over the free base?

Diisobutylamine is a colorless liquid with a strong ammonia-like odor.[4] Converting it to its hydrochloride salt offers several practical advantages:

  • Stability and Handling : The salt is a stable, white to off-white crystalline solid, which is easier to handle, weigh, and store than the volatile liquid free base.[5]

  • Solubility : this compound is soluble in water and other polar solvents, which can be advantageous for certain applications and downstream processing.[5]

  • Reduced Odor : The salt form significantly reduces the potent, unpleasant odor associated with the free amine.

  • Corrosion Control : In some industrial applications, diisobutylamine is used as a corrosion inhibitor. Its basicity allows it to neutralize acidic species like HCl, forming the less corrosive hydrochloride salt.[6]

Q3: What are the primary challenges when scaling up the synthesis of this compound?

Transitioning from a benchtop synthesis to a pilot or industrial scale introduces several critical challenges:

  • Thermal Management : The reaction to form diisobutylamine, particularly the neutralization step to form the hydrochloride salt, is exothermic.[4] Heat dissipation becomes a major concern in larger reactors. Inadequate temperature control can lead to side reactions, impurity formation, and potential safety hazards.

  • Mixing Efficiency : Ensuring homogenous mixing in a large reactor is more difficult than in a small flask. Poor mixing can result in localized "hot spots" or areas of high reagent concentration, leading to inconsistent product quality and lower yields.

  • Purification : Fractional distillation is the most effective method for purifying crude diisobutylamine.[7] On a large scale, this requires specialized equipment (distillation columns) and careful control over vacuum and temperature to achieve the necessary separation from impurities like isobutylamine (lower boiling) and triisobutylamine (higher boiling).

  • Safety : Handling large quantities of flammable liquids like diisobutylamine and corrosive materials like hydrochloric acid requires stringent safety protocols, appropriate personal protective equipment (PPE), and engineered controls (e.g., ventilation, grounding to prevent static discharge).[8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification process.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Diisobutylamine 1. Incomplete Reaction : Insufficient reaction time or non-optimal temperature. 2. Suboptimal Reducing Agent (Reductive Amination) : The chosen reducing agent may not be effective under the reaction conditions. 3. Loss During Workup : The diisobutylamine may not be fully extracted from the aqueous layer if the pH is too low.1. Optimize Conditions : Monitor the reaction by GC or TLC to determine the optimal reaction time.[1] Experiment with incremental temperature changes. 2. Select Appropriate Reductant : For reductive aminations, catalytic hydrogenation is often more efficient for scale-up. If using chemical hydrides, ensure stoichiometry and addition rates are correct.[10] 3. Control pH During Extraction : During the basic workup to isolate the free amine, ensure the aqueous layer's pH is significantly above the pKa of diisobutylamine (~11) to deprotonate the ammonium salt and drive it into the organic layer.[11]
High Levels of Triisobutylamine Impurity 1. Over-alkylation : In the alkylation synthesis, excess isobutyl halide or prolonged reaction times can lead to the formation of the tertiary amine.[1] 2. Lack of Stoichiometric Control : An incorrect ratio of starting materials can favor side reactions.1. Adjust Stoichiometry : Use a slight excess of the starting amine (e.g., isobutylamine) relative to the alkylating agent. Add the alkylating agent slowly and under controlled temperature to minimize over-reaction.[1] 2. Consider Alternative Route : The reductive amination pathway generally offers better selectivity and avoids the over-alkylation issue, making it a better choice when high purity is critical.[1]
Product Discoloration (Yellow or Brown) 1. Oxidation : Amines can be susceptible to air oxidation, especially at elevated temperatures during distillation. 2. Thermal Decomposition : The presence of thermally unstable impurities can lead to discoloration upon heating.1. Use an Inert Atmosphere : Conduct the final purification (especially fractional distillation) under a nitrogen or argon atmosphere to prevent oxidation.[7] 2. Activated Carbon Treatment : Before distillation, stir the crude diisobutylamine with a small amount of activated carbon for 1-2 hours, then filter. This can effectively adsorb colored impurities.[7]
Emulsion Formation During Aqueous Workup 1. Incorrect pH : The pH of the aqueous layer is close to the pKa of the amine, preventing clean separation. 2. Insufficient Ionic Strength : Low salt concentration in the aqueous phase can stabilize emulsions.1. Adjust pH : Ensure a significant difference between the aqueous pH and the amine's pKa. For an acidic wash, use 1M HCl to ensure full protonation. For a basic wash, use concentrated NaOH or KOH.[11] 2. Add Brine : After the initial extraction, perform a final wash of the organic layer with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, helping to break emulsions and remove dissolved water.[11]
Difficulty Precipitating the Hydrochloride Salt 1. Incorrect Solvent : The chosen solvent may have some solubility for the hydrochloride salt, preventing complete precipitation. 2. Excess Water Present : The presence of water in the free base amine can inhibit crystallization of the salt.1. Choose a Nonpolar Solvent : Dissolve the purified diisobutylamine free base in a nonpolar, aprotic solvent like diethyl ether, hexane, or toluene. Add a solution of HCl (e.g., in isopropanol or ether) dropwise to precipitate the salt. 2. Ensure Dryness : Thoroughly dry the organic solution containing the free base with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before attempting to form the salt.[7]
Troubleshooting Workflow: Low Product Yield

Below is a logical workflow to diagnose and resolve issues related to low yield during the synthesis of this compound.

G start Problem: Low Final Yield of Diisobutylamine HCl check_reaction Was the reaction to form the free base complete? (Check via GC/TLC) start->check_reaction incomplete No check_reaction->incomplete complete Yes check_reaction->complete check_workup Was there significant loss during workup/extraction? loss_workup Yes check_workup->loss_workup no_loss_workup No check_workup->no_loss_workup check_distillation Was there significant loss during purification? loss_dist Yes check_distillation->loss_dist no_loss_dist No check_distillation->no_loss_dist check_salt Did the hydrochloride salt precipitate completely? incomplete_precip No check_salt->incomplete_precip complete_precip Yes check_salt->complete_precip sol_reagents Solution: Verify reagent purity & stoichiometry. incomplete->sol_reagents sol_conditions Solution: Increase reaction time or adjust temperature. incomplete->sol_conditions complete->check_workup sol_ph sol_ph loss_workup->sol_ph Solution: Optimize pH for extraction. Ensure pH > 11 for free base extraction. Use brine to break emulsions. no_loss_workup->check_distillation sol_dist sol_dist loss_dist->sol_dist Solution: Check for leaks in the vacuum system. Ensure the fractionating column is efficient. Collect fractions at the correct boiling point (137-139°C). no_loss_dist->check_salt sol_salt sol_salt incomplete_precip->sol_salt Solution: Ensure free base is dry. Use a nonpolar solvent (e.g., ether) for precipitation. Ensure stoichiometric addition of HCl. end end complete_precip->end Review process for minor mechanical losses.

Caption: Troubleshooting decision tree for low product yield.

Experimental Protocols & Scale-Up Considerations
Protocol: Lab-Scale Synthesis via Reductive Amination and Salt Formation (100g Scale)

This protocol details the synthesis of diisobutylamine from isobutyraldehyde and isobutylamine, followed by conversion to the hydrochloride salt.

Step 1: Synthesis of Diisobutylamine (Free Base)

  • Setup : To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add isobutylamine (73.1 g, 1.0 mol) and methanol (500 mL). Cool the mixture to 0-5°C in an ice bath.

  • Imine Formation : Slowly add isobutyraldehyde (72.1 g, 1.0 mol) dropwise from the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C. Stir the mixture for an additional hour at 0-5°C after the addition is complete.

  • Reduction : In a separate beaker, dissolve sodium borohydride (NaBH₄) (28.4 g, 0.75 mol) in 200 mL of 2M NaOH. Cool this solution in an ice bath.

  • Addition of Reductant : Add the cold NaBH₄ solution to the reaction mixture dropwise over 2 hours, maintaining the internal temperature below 15°C.

  • Reaction Completion : After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor progress with GC analysis until the starting materials are consumed.

  • Workup : Carefully quench the reaction by slowly adding 200 mL of water. Concentrate the mixture using a rotary evaporator to remove most of the methanol. Add 500 mL of diethyl ether and transfer to a separatory funnel. Add 250 mL of 4M NaOH to basify the mixture. Separate the organic layer. Wash the organic layer twice with 200 mL of brine.

  • Drying and Isolation : Dry the organic layer over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent by rotary evaporation to yield crude diisobutylamine.[7]

Step 2: Purification by Fractional Distillation

  • Assemble a fractional distillation apparatus.

  • Gently heat the crude diisobutylamine.

  • Collect and discard any initial low-boiling fractions (unreacted isobutylamine, bp ~68°C).

  • Collect the main product fraction, pure diisobutylamine, at a stable temperature of 137-139°C .[4]

  • Stop the distillation when the temperature rises, leaving a small residue of higher-boiling impurities (triisobutylamine).

Step 3: Formation of this compound

  • Dissolve the purified diisobutylamine (e.g., 129 g, 1.0 mol) in 600 mL of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly, and with stirring, add 300 mL of a 4M solution of HCl in diethyl ether. A white precipitate will form immediately.

  • After the addition is complete, stir the slurry for an additional hour in the ice bath.

  • Collect the white solid by vacuum filtration. Wash the filter cake with two portions of cold, anhydrous diethyl ether (100 mL each).

  • Dry the solid in a vacuum oven at 40-50°C to a constant weight to yield this compound.[5]

Data Summary: Key Parameters for Scale-Up
ParameterLab-Scale (100 g)Pilot-Scale (10 kg)Key Considerations for Scale-Up
Reaction Vessel 2-5 L Glass Flask100-200 L Glass-Lined or Stainless Steel ReactorMaterial compatibility, pressure rating, and heat transfer surface area are critical.
Reagent Addition Dropping Funnel (Manual)Metering Pump with Automated ControlPrecise control of addition rate is crucial to manage exotherms. Sub-surface addition may be required.
Temperature Control Ice Bath / Heating MantleJacketed Reactor with Chiller/Heater UnitThe surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. A robust thermal management system is non-negotiable.
Mixing Magnetic or Overhead StirrerBaffles and Impeller (e.g., Turbine, Anchor)Must ensure efficient mixing to maintain thermal and concentration homogeneity. Computational Fluid Dynamics (CFD) modeling may be used.
Purification Fractional Distillation (Glassware)Packed Distillation Column with Automated Fraction CuttingRequires significant capital investment. Efficiency depends on column height, packing material, and reflux ratio.
Product Isolation Buchner Funnel (Glass)Centrifuge or Nutsche Filter-DryerHandling large volumes of flammable solvents and fine powders requires enclosed systems to ensure operator safety and minimize product loss.

References

Diisobutylamine hydrochloride disposal and waste neutralization

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist Last Updated: December 30, 2025

Introduction for the Modern Researcher

Welcome to the technical support guide for Diisobutylamine Hydrochloride (C₈H₁₉N·HCl). As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents, including their waste streams. This document provides a comprehensive, question-and-answer-based guide to the safe handling, neutralization, and disposal of this compound. It is designed to move beyond simple checklists, offering insights into the chemical principles that govern these protocols, thereby empowering you to make informed and safe decisions in your laboratory.

This guide is grounded in established safety protocols and regulatory frameworks. However, it is not a substitute for your institution's specific Environmental Health & Safety (EHS) guidelines or local and federal regulations. Always consult your EHS department before implementing any waste disposal protocol.

Frequently Asked Questions (FAQs)

Section 1: Hazard Identification and Initial Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound is the salt form of diisobutylamine, a secondary amine. While the salt is generally more stable than the free base, it still presents notable hazards. According to the Globally Harmonized System (GHS) classifications, it is known to cause serious skin and eye irritation.[1][2] The parent compound, diisobutylamine, is a corrosive, flammable, and toxic liquid.[3][4] Therefore, all handling should be performed with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a certified chemical fume hood.[5]

Q2: Is this compound a federally regulated substance?

A2: Diisobutylamine itself is not currently listed as a controlled substance or a listed chemical by the U.S. Drug Enforcement Administration (DEA).[6] However, it is crucial to understand two points:

  • RCRA Hazardous Waste: Depending on its characteristics and how it was used, waste containing this compound may be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] This necessitates a formal hazardous waste determination.

  • Component Regulation: The hydrochloride portion of the salt implies the use of hydrochloric acid, which is a DEA List II chemical. While the salt itself is not listed, awareness of the regulatory status of its precursors is important for compliance in synthesis and procurement.

All disposal actions must comply with federal, state, and local regulations, which often means disposal via a licensed hazardous waste company.[4][9]

Section 2: Waste Characterization and Disposal Pathways

Q3: Can I dispose of small amounts of this compound down the drain?

A3: No. Un-neutralized this compound should never be disposed of down the sanitary sewer. The parent amine is harmful to aquatic organisms, and sewer disposal of such chemicals is broadly prohibited by regulations that fall under the EPA's purview.[9][10][11] The only potential exception is for a fully neutralized and pH-adjusted aqueous solution, and even then, this action must be explicitly approved by your institution's EHS department, as local regulations may vary significantly.[5]

Q4: What is the correct general procedure for disposing of this compound waste?

A4: The correct procedure begins with waste characterization. Waste should be collected in a compatible, properly labeled, and sealed container.[5] It is critical not to mix this waste with other chemical streams to avoid unintended reactions.[5] The designated disposal pathway is typically through your institution's hazardous waste management program, which will involve a licensed hazardous waste disposal company.[4][11] For spills, the material should be absorbed with an inert material like vermiculite or dry sand, placed in a sealed container, and disposed of as hazardous waste.[4]

The following diagram outlines the decision-making workflow for proper disposal.

G start Waste Generated: Diisobutylamine HCl char_waste Characterize Waste Stream (Aqueous, Organic, Solid?) start->char_waste is_aqueous Is the waste a dilute aqueous solution? char_waste->is_aqueous Aqueous is_solid Is the waste unused solid or concentrated material? char_waste->is_solid Solid/Conc. neutralize In-Lab Neutralization (Requires EHS Approval) See Protocol Below is_aqueous->neutralize Yes haz_waste Package for Hazardous Waste Pickup (Label as 'this compound Waste') is_aqueous->haz_waste No (Organic Solvent) is_solid->haz_waste Yes verify_ph Verify pH is 6.0 - 8.0 neutralize->verify_ph verify_ph->neutralize No (Adjust) ehs_approval Consult EHS for Sewer Disposal Approval verify_ph->ehs_approval Yes sewer Dispose to Sewer with copious water (ONLY with approval) ehs_approval->sewer Yes ehs_approval->haz_waste No end End of Process sewer->end haz_waste->end

Caption: Waste Disposal Decision Workflow for Diisobutylamine HCl.

Troubleshooting Guide: In-Lab Waste Neutralization

Disclaimer: This protocol is for informational purposes only. It should only be performed by trained personnel in a certified chemical fume hood after receiving explicit approval and training from their institution's EHS department.

Q5: What is the chemical principle behind neutralizing this compound waste?

A5: this compound (DIB·HCl) is the salt of a weak base (diisobutylamine, DIB) and a strong acid (hydrochloric acid, HCl). In an aqueous solution, it will establish an equilibrium, typically resulting in a slightly acidic pH. The goal of neutralization for disposal is to adjust this pH to a neutral range (typically 6.0-8.0) to create a less hazardous aqueous salt solution that may be permissible for drain disposal, pending EHS approval.[5] This is achieved by the controlled addition of a weak base to neutralize the excess acidity of the hydrochloride salt.

The reaction is: (CH₃)₂CHCH₂NH₂⁺CH₂CH(CH₃)₂ Cl⁻ + OH⁻ ⇌ (CH₃)₂CHCH₂NHCH₂CH(CH₃)₂ + H₂O + Cl⁻

We add a base to shift the equilibrium and then adjust the final pH to the neutral zone.

Q6: The neutralization protocol seems to be for the free base, but I have the hydrochloride salt. How do I proceed?

A6: This is an excellent and critical question. Many online protocols describe neutralizing the free amine base with acid.[5] For the hydrochloride salt, you are essentially starting with the product of that reaction. Your task is not a bulk neutralization of a corrosive base, but rather a careful pH adjustment of a slightly acidic salt solution. The procedure is similar but requires adding a base to bring the pH up to neutral.

Experimental Protocol: pH Adjustment of Aqueous Diisobutylamine HCl Waste

This protocol is intended for dilute aqueous solutions only. Concentrated or solid waste must be disposed of as hazardous waste.

Objective: To adjust the pH of a dilute aqueous waste stream of this compound to a neutral range (6.0 - 8.0) prior to final disposal.

ParameterSpecificationRationale
Neutralizing Agent 1 M Sodium Bicarbonate (NaHCO₃) or 1 M Sodium Hydroxide (NaOH)Sodium bicarbonate is a weaker base, offering a more controlled, less exothermic reaction. NaOH is effective but must be added much more slowly due to higher reactivity and heat generation.[12]
Target pH 6.0 - 8.0This range is generally considered neutral and is a common requirement for aqueous waste disposal.[5][9]
Monitoring Calibrated pH meter or pH indicator stripsA pH meter provides greater accuracy, which is crucial for ensuring the final waste is within the acceptable range.
Control Measures Ice bath, slow dropwise addition, continuous stirringThe neutralization can be exothermic. An ice bath and slow addition prevent overheating and potential splashing.[5]

Step-by-Step Methodology:

  • Preparation: Don all required PPE (gloves, goggles, lab coat). Perform the entire procedure within a certified chemical fume hood.[5]

  • Setup: Place the beaker containing the aqueous diisobutylamine HCl waste into a secondary container (e.g., a larger beaker or basin). Place this setup into an ice bath and begin stirring the solution with a magnetic stir bar.

  • pH Adjustment: Slowly add the chosen basic solution (e.g., 1 M NaHCO₃) dropwise to the stirring waste solution.[5]

  • Monitoring: Periodically pause the addition and check the pH of the solution using a calibrated pH meter or pH indicator strips.[5]

  • Completion: Continue adding the base dropwise until the pH of the solution is stably within the 6.0 - 8.0 range.

  • Final Disposal: Once neutralized, the solution must be handled according to your EHS-approved disposal route. If sewer disposal is permitted, flush with copious amounts of water (at least 20 times the volume of the neutralized waste).[5] If not, package the neutralized solution for hazardous waste pickup.

G cluster_prep 1. Preparation cluster_setup 2. Setup cluster_reaction 3. pH Adjustment & Monitoring cluster_disposal 4. Final Disposal ppe Don PPE fume_hood Work in Fume Hood ice_bath Place waste beaker in ice bath ppe->ice_bath stir Add stir bar and begin stirring ice_bath->stir add_base Dropwise addition of 1M NaHCO₃ stir->add_base check_ph Periodically check pH (Target: 6.0-8.0) add_base->check_ph consult_ehs Consult EHS-approved disposal route check_ph->consult_ehs package_haz Package for Hazardous Waste consult_ehs->package_haz flush_sewer Flush to Sewer (If Approved) consult_ehs->flush_sewer

Caption: Step-by-step workflow for pH adjustment of aqueous DIB·HCl waste.

Q7: My solution heated up significantly and started fuming during neutralization. What went wrong?

A7: This indicates the reaction is proceeding too quickly, likely due to one of the following:

  • Reagent added too fast: The neutralization of any acid-base system, even a salt solution, can be exothermic.[5] Adding the neutralizing agent too quickly does not allow the heat to dissipate.

  • Concentration too high: The starting waste solution may have been too concentrated, or the neutralizing agent was of a much higher molarity than recommended.

  • Inadequate cooling: The ice bath may not have been sufficient or was omitted.

Corrective Action: Immediately stop adding the reagent. Allow the solution to cool. Once at a safe temperature, resume the addition at a much slower rate (e.g., one drop every few seconds).

Q8: The pH is overshooting my target range of 8.0. What should I do?

A8: You have added too much base. To correct this, you can add a weak acid, such as 0.1 M hydrochloric acid (HCl) or 0.1 M acetic acid, dropwise while carefully monitoring the pH until it returns to the desired 6.0-8.0 range. Always make small adjustments to avoid oscillating back and forth. This highlights the importance of slow, controlled addition of the neutralizing agent.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Diisobutylamine hydrochloride. As a basic amine, this compound is prone to asymmetrical peak shapes in reversed-phase HPLC, which can compromise resolution, accuracy, and reproducibility.[1][2][3] This guide provides a structured, in-depth approach to troubleshooting and resolving this common chromatographic challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common reason for my this compound peak to tail?

A1: The primary cause is secondary interaction with exposed silanol groups on the silica-based stationary phase.

In reversed-phase HPLC, the main retention mechanism should be hydrophobic interaction between your analyte and the C18 or C8 stationary phase.[1] However, this compound is a basic compound. At typical mobile phase pH values (above ~pH 3), residual silanol groups (Si-OH) on the silica surface become ionized (Si-O⁻).[4][5][6] Your positively charged this compound can then interact with these negatively charged silanols via a strong ion-exchange mechanism.[7] This secondary interaction is stronger and has different kinetics than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailing peak.[1][3][8]

Q2: How can I confirm that silanol interactions are the root cause of the tailing?

A2: Perform a simple overload study.

Inject a significantly higher concentration of your this compound standard (e.g., 5-10 times the original concentration). If the peak tailing is due to active site interaction (i.e., silanol groups), these sites will become saturated at higher concentrations. As a result, a larger proportion of the analyte will undergo the primary hydrophobic retention mechanism, and the peak shape should become more symmetrical. If the peak shape improves with a higher concentration, it strongly indicates that silanol interactions are the culprit. Conversely, if the peak shape worsens and becomes broader or fronting, it might suggest column overloading due to exceeding the column's mass capacity.[9][10]

Q3: What is the first and most critical parameter I should adjust to fix the tailing?

A3: Adjust the mobile phase pH to be acidic, ideally between pH 2.5 and 3.5.

Controlling the mobile phase pH is the most powerful tool for improving the peak shape of basic compounds.[11][12] By lowering the pH, you protonate the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge.[8][13] This action minimizes the unwanted ionic interaction with the protonated this compound, leading to a significant improvement in peak symmetry.[14][15]

Experimental Protocol: Mobile Phase pH Adjustment
  • Buffer Selection: Choose a buffer with a pKa close to the target pH. For a target pH of 2.5-3.5, phosphate or formate buffers are excellent choices.[11][16] A typical starting point is a 10-25 mM phosphate buffer.[13][17]

  • Preparation:

    • Prepare the aqueous portion of the mobile phase. Dissolve the appropriate amount of buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water.

    • Adjust the pH of this aqueous solution using an acid (e.g., phosphoric acid for a phosphate buffer). Crucially, always adjust the pH of the aqueous component before mixing it with the organic modifier. [11][18]

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter to remove particulates.[18]

  • Analysis: Prepare your final mobile phase by mixing the pH-adjusted aqueous buffer with the organic solvent (e.g., acetonitrile or methanol). Equilibrate the column with the new mobile phase until a stable baseline is achieved, and then inject your sample.

Q4: I've lowered the pH, but the peak is still tailing. What should I do next?

A4: Evaluate your buffer concentration and consider mobile phase additives.

If lowering the pH alone is insufficient, the next steps involve optimizing the mobile phase composition further.

  • Increase Buffer Concentration: A low buffer concentration may not have enough capacity to control the pH at the column surface, especially when the sample is injected in a different diluent.[17][18] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can enhance pH stability and further mask residual silanol activity, improving peak shape.[8][14][19]

  • Use a Competing Base (Silanol Suppressor): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be very effective.[13] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively shielding your this compound from these secondary interactions. A typical concentration is 5-10 mM TEA, with the pH subsequently readjusted to the desired acidic range.[13] Be aware that additives like TEA can shorten column lifetime.[13]

Q5: Mobile phase optimization isn't completely solving the problem. Should I consider a different HPLC column?

A5: Yes, column chemistry is a critical factor for analyzing basic compounds.

If mobile phase adjustments don't fully resolve the issue, your column may not be suitable for this type of analysis. Modern columns are designed specifically to minimize silanol interactions.[2][3]

Column TechnologyMechanism of ActionSuitability for Basic Analytes
High-Purity, End-Capped Silica Uses modern, less acidic (Type B) silica and exhaustive end-capping to cover most silanol groups with a non-polar cap (e.g., TMS).[1][7]Good: This is the standard for most modern C18 columns and offers significantly better performance than older columns.[3]
Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) is embedded into the alkyl chain. This shields the silanols from basic analytes.[20]Excellent: EPG columns are highly recommended for basic compounds as they provide superior peak shape.[20]
Charged Surface Hybrid (CSH) / Positively Charged Surface The silica surface is modified to carry a low-level positive charge. This charge repels basic, positively charged analytes from the underlying silica surface, preventing silanol interaction.[7][21]Excellent: Specifically designed for superior peak shape for bases, even at low pH with MS-friendly mobile phases like formic acid.[7]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for this compound.

HPLC_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Mobile Phase Optimization cluster_3 Hardware & Column cluster_4 Resolution Start Peak Tailing Observed (Tf > 1.2) CheckSilanol Q: Silanol Interaction? Run Overload Study Start->CheckSilanol AdjustpH Q: pH Correct? Adjust to pH 2.5-3.5 CheckSilanol->AdjustpH Peak Shape Improves CheckBuffer Q: Buffer Sufficient? Increase Concentration or Add Competing Base AdjustpH->CheckBuffer Tailing Persists End Symmetrical Peak Achieved (Tf ≈ 1) AdjustpH->End Tailing Resolved ChangeColumn Q: Column Suitable? Switch to EPG or Charged Surface Column CheckBuffer->ChangeColumn Tailing Persists CheckBuffer->End Tailing Resolved CheckSystem Q: System Issues? Check for Dead Volume (fittings, tubing) ChangeColumn->CheckSystem Minor Tailing Remains ChangeColumn->End Tailing Resolved CheckSystem->End

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Diisobutylamine Hydrochloride: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. Diisobutylamine hydrochloride, a versatile reagent and intermediate, is no exception.[1] This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a particular focus on the robust and increasingly adopted technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the "why" behind experimental choices and present a clear, data-driven comparison with traditional methods like High-Performance Liquid Chromatography (HPLC) and titration.

The Imperative of Purity in Amine Hydrochlorides

This compound is utilized in a range of applications, from organic synthesis to the formulation of specialty chemicals.[1] Impurities, which can arise from the manufacturing process or degradation, can have significant consequences, including altered reactivity, the introduction of toxic byproducts, and compromised final product quality. Therefore, a precise and accurate determination of purity is not merely a quality control checkpoint but a critical component of process understanding and regulatory compliance.

Quantitative ¹H NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of an analyte's concentration and purity without the need for a structurally identical reference standard.[2][3] The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific nuclear signal (typically ¹H) and the number of nuclei giving rise to that signal.[4][5] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[6]

Why qNMR for this compound?

The choice of qNMR for the purity analysis of this compound is underpinned by several key advantages:

  • Universal Detection: Unlike chromatographic techniques that rely on a chromophore for UV detection, ¹H NMR is nearly universal for organic molecules, including those lacking a UV-active group.[7]

  • Structural Confirmation: A single qNMR experiment provides both quantitative data and structural confirmation of the analyte, simultaneously verifying identity and purity.

  • Reduced Need for Reference Standards: qNMR can utilize a single, well-characterized internal standard to quantify a wide range of compounds, which is particularly advantageous when specific impurity standards are not available.[8][9]

  • Non-destructive: The sample can be recovered after analysis, a significant benefit when dealing with valuable or limited materials.[3][10]

  • Accuracy and Precision: Modern qNMR methods can achieve high levels of accuracy and precision, with relative standard deviations typically below 1% under optimized conditions.[8]

Experimental Protocol: qNMR Purity Determination of this compound

This protocol outlines a self-validating system for the purity assessment of this compound using ¹H qNMR.

Materials and Instrumentation
  • This compound Sample: Accurately weighed.

  • Internal Standard (IS): Maleic acid (certified reference material), accurately weighed. Maleic acid is a suitable choice as its vinylic proton signal at ~6.3 ppm in DMSO-d₆ does not overlap with the signals of this compound.[11]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10-15 mg of the maleic acid internal standard into the same vial.

    • Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial.

    • Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

    • Crucial Parameter—Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest, typically 30-60 seconds) to ensure complete relaxation of all protons and accurate integration.[10]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[6]

    • Ensure uniform excitation of all resonances.[6]

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signal of this compound (e.g., the methine proton multiplet) and the singlet of the maleic acid internal standard. Exchangeable protons, such as those from amines, should not be used for quantification.[6]

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Workflow for qNMR Purity Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh Diisobutylamine HCl weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_sample->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum (d1 > 5*T1, S/N > 250) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity using formula integrate->calculate report Generate Purity Report calculate->report G node_result node_result start Analytical Need q1 Need Absolute Purity & Structure? start->q1 q2 High-Throughput Screening? q1->q2 No qnmr qNMR q1->qnmr Yes q3 Routine QC of Total Basicity? q2->q3 No hplc HPLC q2->hplc Yes q3->qnmr No, but need impurity profile titration Titration q3->titration Yes

References

A Tale of Two Amines: A Comparative Guide to the Reactivity of Diisobutylamine and Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and process chemistry, the choice between a free amine and its salt form is a critical decision that dictates reaction pathways, influences yields, and defines purification strategies. This guide provides an in-depth technical comparison of Diisobutylamine and its hydrochloride salt, offering field-proven insights and experimental context to inform your selection. As Senior Application Scientists, we aim to move beyond a simple recitation of properties, instead focusing on the causal relationships between structure and reactivity.

At a Glance: The Fundamental Difference

The core distinction between diisobutylamine and diisobutylamine hydrochloride lies in the availability of the lone pair of electrons on the nitrogen atom. This single structural variance cascades into vastly different chemical behaviors.

  • Diisobutylamine (DIBA) is a secondary amine featuring a lone pair of electrons on the nitrogen atom, rendering it a moderately strong Brønsted base and a competent nucleophile.[1][2] Its sterically hindered isobutyl groups can also play a role in the stereochemical outcomes of reactions.[3]

  • This compound is the salt formed by the reaction of diisobutylamine with hydrochloric acid.[4] In this form, the nitrogen's lone pair is protonated, forming a quaternary ammonium salt. This protonation effectively neutralizes its basicity and nucleophilicity.[5]

PropertyDiisobutylamineThis compound
Molecular Formula C₈H₁₉N[6]C₈H₂₀ClN[7]
Molecular Weight 129.24 g/mol [6]165.70 g/mol [7]
Appearance Clear, colorless liquid[6]White to off-white crystalline solid[4]
Odor Ammonia-like[6]Odorless
Boiling Point 137-139 °C[1]Not applicable (decomposes)
Melting Point -77 °C[1]Not available
Solubility in Water Slightly soluble (5 g/L at 20 °C)[1]Soluble[4]
Solubility in Organic Solvents Soluble in many organic solvents[8]Soluble in polar organic solvents[4]
pKa of Conjugate Acid 10.91[2][6]Not applicable
Basicity Moderately strong base[1]Neutral[5]
Nucleophilicity Nucleophilic[9]Non-nucleophilic

The Heart of the Matter: A Head-to-Head Reactivity Comparison

The divergent reactivity profiles of DIBA and its hydrochloride salt are best understood by examining their roles in common organic transformations.

Diisobutylamine: The Brønsted Base and Nucleophile

The available lone pair on the nitrogen atom is the engine of diisobutylamine's reactivity. This allows it to function in two primary capacities:

  • As a Base: DIBA is an effective catalyst for reactions requiring a base to deprotonate a substrate, such as in classic carbon-carbon bond-forming reactions.[3] Its basicity is sufficient to generate reactive intermediates like enolates or nitronate anions.[3]

    • Example Applications:

      • Henry (Nitroaldol) Reaction: DIBA can deprotonate a nitroalkane to form a nitronate anion, which then attacks a carbonyl compound.[3]

      • Michael Addition: It can catalyze the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound by deprotonating the Michael donor.[3]

      • Knoevenagel Condensation: DIBA can act as the base to facilitate the reaction between an aldehyde or ketone and an active methylene compound.[3]

  • As a Nucleophile: The lone pair can directly attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds.

    • Example Applications:

      • Alkylation and Acylation: DIBA can undergo alkylation and acylation reactions.[8]

      • Formation of Dithiocarbamates: It forms crystalline adducts with zinc and copper(II)-dithiocarbamate complexes.

This compound: The In-Situ Amine Source and pH Modifier

In its hydrochloride form, diisobutylamine is essentially "protected." The protonated nitrogen is non-basic and non-nucleophilic. Its utility in synthesis is therefore fundamentally different.

  • As a Precursor: this compound serves as a stable, solid, and often more easily handled source of diisobutylamine.[4] The free amine can be liberated in situ by the addition of a stronger base. This is particularly useful in reactions where the slow introduction of the amine is desired or where the free amine is too volatile or difficult to handle.

  • For pH Control: In certain applications, the hydrochloride salt can be used to maintain a specific pH range in a reaction mixture.

Experimental Protocols: A Practical Demonstration

To illustrate the practical implications of these reactivity differences, we present two distinct experimental workflows.

Experiment 1: Diisobutylamine as a Base Catalyst in the Knoevenagel Condensation

This protocol demonstrates the use of diisobutylamine as a base to catalyze the condensation of benzaldehyde and malononitrile.

Objective: To synthesize 2-benzylidenemalononitrile using diisobutylamine as a catalyst.

Materials:

  • Benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Diisobutylamine (0.1 eq)

  • Ethanol (as solvent)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

  • Add diisobutylamine (1 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • If necessary, purify the product further by flash column chromatography.

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Benzaldehyde & Malononitrile in Ethanol catalyst 2. Add Diisobutylamine reactants->catalyst stir 3. Stir at Room Temperature (Monitor by TLC) catalyst->stir precipitate 4. Cool to Precipitate Product stir->precipitate filter_wash 5. Filter and Wash with Cold Ethanol precipitate->filter_wash purify 6. Purify (Optional) filter_wash->purify

Experiment 2: this compound as an Amine Source in Reductive Amination

This protocol illustrates how this compound can be used as a stable precursor, with the free amine generated in situ for a reductive amination reaction.

Objective: To synthesize N,N-diisobutylbenzylamine from benzaldehyde and this compound.

Materials:

  • Benzaldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM, as solvent)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add this compound (11 mmol) and dichloromethane (30 mL).

  • Add triethylamine (12 mmol) to liberate the free diisobutylamine from its salt. Stir for 10 minutes.

  • Add benzaldehyde (10 mmol) to the mixture.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (15 mmol) in DCM (10 mL) and add it portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive_Amination_Workflow cluster_prep Amine Liberation cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Purification amine_salt 1. Dissolve Diisobutylamine HCl in DCM base_add 2. Add Triethylamine to Free the Amine amine_salt->base_add aldehyde_add 3. Add Benzaldehyde base_add->aldehyde_add reducing_agent 4. Add Sodium Triacetoxyborohydride aldehyde_add->reducing_agent stir 5. Stir at Room Temperature (Monitor by TLC) reducing_agent->stir quench 6. Quench with Sat. NaHCO₃ stir->quench extract_wash 7. Extract, Wash, and Dry quench->extract_wash purify 8. Purify extract_wash->purify

Safety and Handling Considerations

Diisobutylamine:

  • A flammable liquid and vapor.[10]

  • Toxic if swallowed and causes severe skin burns and eye damage.[10]

  • Reacts vigorously with strong oxidants.[10]

  • Corrosive to many metals and some plastics.[10]

This compound:

  • A solid, which can reduce the risk of inhalation exposure compared to the liquid amine.

  • May cause skin and eye irritation.[4][7]

  • Generally more stable and less reactive than the free amine, making it safer to store and handle.[4]

Conclusion: Making the Right Choice

The decision to use diisobutylamine versus its hydrochloride salt is a strategic one, guided by the specific demands of the chemical transformation.

  • Choose Diisobutylamine when:

    • A moderately strong base is required to catalyze a reaction.

    • A nucleophilic secondary amine is needed for substitution or addition reactions.

    • The reaction conditions are compatible with a basic amine.

  • Choose this compound when:

    • A stable, solid, and easily handled source of the amine is preferred.

    • The in-situ generation of the free amine is advantageous for controlling reaction rates or for use in sensitive reactions.

    • The reaction requires a non-basic amine salt as a starting material.

By understanding the fundamental principles of their reactivity, researchers can leverage the distinct properties of both diisobutylamine and its hydrochloride salt to optimize their synthetic strategies, improve yields, and ensure safer laboratory practices.

References

Diisobutylamine Hydrochloride: A Strategic Alternative to Conventional Secondary Amines in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Performance, Application, and Experimental Validation

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes in terms of yield, purity, and process efficiency. Secondary amines are a cornerstone of organic synthesis, serving as crucial building blocks, catalysts, and reagents in a myriad of transformations.[1] While traditional linear secondary amines such as dibutylamine and diisopropylamine are widely utilized, their branched-chain counterparts, particularly diisobutylamine, present a unique set of properties that can be strategically leveraged. This guide provides an in-depth comparison of diisobutylamine hydrochloride with other commonly used secondary amine salts, offering experimental insights and protocols to guide researchers and drug development professionals in making informed decisions.

This compound, the salt of the secondary amine diisobutylamine, is a white to off-white crystalline solid soluble in water and polar organic solvents.[2] This enhanced stability and solubility, a result of the reaction between diisobutylamine and hydrochloric acid, facilitates its application in various reaction conditions.[2] Its utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2]

Physicochemical Properties: The Foundation of Reactivity and Selectivity

The performance of a secondary amine in a chemical reaction is fundamentally governed by its electronic and steric properties. Basicity, dictated by the availability of the nitrogen lone pair, and steric hindrance around the nitrogen atom are key determinants of catalytic activity and selectivity.

A comparison of the physicochemical properties of diisobutylamine and other common secondary amines reveals important distinctions:

AmineStructureMolecular Weight ( g/mol )Boiling Point (°C)pKa of Conjugate Acid
Diethylamine(CH₃CH₂)₂NH73.1455.511.09
Dipropylamine(CH₃CH₂CH₂)₂NH101.19109.411.00
Dibutylamine(CH₃CH₂CH₂CH₂)₂NH129.2415911.39
Diisobutylamine ((CH₃)₂CHCH₂)₂NH 129.24 137-139 10.91
Diisopropylamine((CH₃)₂CH)₂NH101.1983-8511.07

Table 1: Physicochemical Properties of Selected Secondary Amines.[3]

As illustrated in Table 1, the basicity of these amines is quite similar, with pKa values of their conjugate acids clustering around 11.[3] This indicates a comparable intrinsic ability to act as a base. The primary differentiator, therefore, lies in their steric profiles. The branched isobutyl groups of diisobutylamine introduce significantly more steric bulk around the nitrogen atom compared to its linear isomers like dibutylamine, and even more so than smaller amines like diethylamine.[3] This steric hindrance is a critical factor that can be exploited to control selectivity in various organic transformations.

Comparative Performance in Key Synthetic Transformations

The unique steric environment of this compound can be advantageous in several classes of reactions pivotal to pharmaceutical synthesis.

Catalysis of Carbon-Carbon Bond Forming Reactions

Secondary amines are widely employed as organocatalysts in fundamental carbon-carbon bond-forming reactions such as the Aldol condensation, Michael addition, and Knoevenagel condensation.[4][5][6] They typically operate through the formation of a nucleophilic enamine intermediate.[4]

  • Aldol Condensation and Michael Addition: In these reactions, the steric bulk of the secondary amine catalyst can profoundly influence the stereoselectivity.[3] While direct comparative data for diisobutylamine against other secondary amines in a single study is limited, it is a well-established principle in organic chemistry that bulkier catalysts can favor the formation of specific diastereomers or enantiomers by directing the approach of the reactants.[3] The branched structure of diisobutylamine can therefore be a valuable tool for achieving desired stereochemical outcomes.[3]

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound.[6] Diisobutylamine can act as an effective basic catalyst to facilitate this transformation.[5] The choice of amine catalyst can influence reaction rates and yields, and the sterically hindered nature of diisobutylamine may offer advantages in minimizing side reactions.

Caption: Knoevenagel condensation catalyzed by diisobutylamine.

Reductive Amination

Reductive amination is a cornerstone method for the synthesis of secondary and tertiary amines, which are prevalent motifs in pharmaceutical compounds.[1][7] This reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction.[7] When a secondary amine like diisobutylamine is used, it reacts with an aldehyde or ketone to form an iminium ion, which is then reduced to a tertiary amine.[7]

The steric hindrance of diisobutylamine can influence the rate of both the iminium ion formation and the subsequent reduction. In some cases, this can lead to enhanced selectivity, particularly when competing nucleophiles are present.

Reductive_Amination_Workflow start Start: Aldehyde/Ketone + Diisobutylamine iminium Iminium Ion Formation start->iminium Condensation - H₂O reduction Reduction (e.g., NaBH(OAc)₃) iminium->reduction Addition of Reducing Agent product Tertiary Amine Product reduction->product Formation of C-N Bond

References

A Comparative Guide to the Validation of a New Analytical Method for Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality, safety, and efficacy. Diisobutylamine hydrochloride, an important intermediate in the synthesis of various pharmaceuticals, requires accurate analytical methods for its characterization and quality control.[1][2] This guide provides an in-depth, objective comparison of a newly developed analytical method for this compound against a traditional approach, supported by experimental data and detailed methodologies. The validation of this new method is rigorously examined against the standards set forth by the International Council for Harmonisation (ICH), ensuring a comprehensive evaluation of its performance.[3][4][5][6][7]

The Analytical Challenge: Quantifying Diisobutylamine

Diisobutylamine, a secondary aliphatic amine, presents unique analytical challenges. Its high polarity and lack of a strong UV chromophore make direct analysis by High-Performance Liquid Chromatography (HPLC) difficult, often necessitating a pre-column derivatization step to enhance detection and chromatographic performance.[8][9][10] Conversely, while Gas Chromatography (GC) is well-suited for volatile amines, the polarity of diisobutylamine can lead to poor peak shapes (tailing) on standard columns, requiring specialized, deactivated columns or derivatization to achieve symmetrical peaks and reliable quantification.[1][11][12][13]

This guide introduces a novel Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with pre-column derivatization using Dansyl Chloride. This new method is compared against a traditional Gas Chromatography (GC) method with a Flame Ionization Detector (FID).

Visualizing the Validation Workflow

A robust analytical method validation process is systematic and follows a predefined protocol to demonstrate its suitability for the intended purpose.[14][15][16][17] The following diagram illustrates the typical workflow for validating a new analytical method.

Analytical Method Validation Workflow cluster_Planning Planning & Protocol cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Define_Purpose Define Analytical Method's Purpose Select_Parameters Select Validation Parameters (ICH Q2) Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Specificity Specificity Write_Protocol->Specificity Linearity Linearity & Range Write_Protocol->Linearity Accuracy Accuracy Write_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Write_Protocol->Precision LOD_LOQ LOD & LOQ Write_Protocol->LOD_LOQ Robustness Robustness Write_Protocol->Robustness Analyze_Data Analyze Experimental Data Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Compare_Results Compare Results with Acceptance Criteria Analyze_Data->Compare_Results Document_Deviations Document any Deviations Compare_Results->Document_Deviations Write_Report Write Validation Report Document_Deviations->Write_Report Final_Approval Final_Approval Write_Report->Final_Approval Final Review & Approval (QA)

Caption: Workflow for the validation of a new analytical method.

Comparison of Method Validation Parameters

The performance of the new RP-HPLC method and the traditional GC-FID method were evaluated based on the validation parameters outlined in the ICH Q2(R1) guideline.[4][5] The results are summarized in the tables below.

New RP-HPLC Method with Pre-column Derivatization
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analyte derivative. The analyte peak is well-resolved from peaks of the blank and placebo.The dansyl-derivatized diisobutylamine peak was well-resolved from potential impurities and excipients.
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9995 over a range of 50-150% of the target concentration.
Range 80-120% of the test concentration for assay.[18]0.1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%[19]99.2% - 101.5%
Precision (% RSD) Repeatability (RSD) ≤ 2.0% Intermediate Precision (RSD) ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.1 µg/mL
Robustness No significant impact on results with small variations in method parameters.The method was robust to minor changes in mobile phase composition, column temperature, and flow rate.
Traditional GC-FID Method
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks at the retention time of diisobutylamine. The analyte peak is baseline separated from other components.Baseline separation was achieved, but some minor peak tailing was observed.
Linearity (r²) Correlation coefficient (r²) ≥ 0.9950.997 over a range of 75-125% of the target concentration.
Range 80-120% of the test concentration for assay.[18]1 - 150 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.1% - 102.5%
Precision (% RSD) Repeatability (RSD) ≤ 3.0% Intermediate Precision (RSD) ≤ 3.0%Repeatability: 1.5% Intermediate Precision: 2.1%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11 µg/mL
Robustness No significant impact on results with small variations in method parameters.The method is robust to minor changes in oven temperature ramp and carrier gas flow rate.[9]

Experimental Protocols

Detailed methodologies are provided below for the validation of the new RP-HPLC method.

Protocol 1: Validation of the New RP-HPLC Method for this compound

1. Specificity:

  • Prepare a blank solution (diluent), a placebo solution (containing all excipients except the API), a standard solution of this compound, and a sample solution.

  • Inject each solution into the HPLC system.

  • Causality: This experiment is crucial to demonstrate that the signal measured is solely from the analyte of interest and not from other components in the sample matrix.[20][21]

2. Linearity and Range:

  • Prepare a series of at least five calibration standards of this compound ranging from 50% to 150% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the peak area versus concentration and perform a linear regression analysis.

  • Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response, which is fundamental for accurate quantification. The range defines the upper and lower concentration limits for which the method is shown to be linear, accurate, and precise.[18]

3. Accuracy:

  • Prepare placebo samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Causality: Accuracy assesses the closeness of the measured value to the true value, ensuring the method is free from systematic error.[20]

4. Precision:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.[21]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Causality: Precision measures the degree of scatter between a series of measurements, indicating the method's reproducibility under various conditions.[19]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of increasingly dilute solutions of the analyte.

  • Causality: LOD and LOQ define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for impurity testing.

6. Robustness:

  • Deliberately introduce small variations to the method parameters, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Analyze a sample under each of the modified conditions and evaluate the impact on the results.

  • Causality: Robustness testing demonstrates the reliability of the method during normal use by showing its capacity to remain unaffected by minor variations in experimental conditions.[21]

Structure of this compound

Diisobutylamine_Hydrochloride cluster_DIBA Diisobutylamine cluster_Salt This compound N N H_N H N->H_N C1 CH₂ N->C1 C5 CH₂ N->C5 C2 CH C1->C2 C3 CH₃ C2->C3 C4 CH₃ C2->C4 C6 CH C5->C6 C7 CH₃ C6->C7 C8 CH₃ C6->C8 HCl + HCl cluster_Salt cluster_Salt N_ion N⁺H₂ Cl_ion Cl⁻ N_ion->Cl_ion C1_s CH₂ N_ion->C1_s C5_s CH₂ N_ion->C5_s C2_s CH C1_s->C2_s C3_s CH₃ C2_s->C3_s C4_s CH₃ C2_s->C4_s C6_s CH C5_s->C6_s C7_s CH₃ C6_s->C7_s C8_s CH₃ C6_s->C8_s cluster_DIBA cluster_DIBA

Caption: Formation of this compound.

Conclusion and Recommendation

The newly developed RP-HPLC method with pre-column derivatization demonstrates superior performance compared to the traditional GC-FID method for the analysis of this compound. The HPLC method exhibits better linearity, precision, and significantly lower limits of detection and quantitation. The derivatization step effectively overcomes the challenge of poor UV absorbance, leading to a more sensitive and reliable assay. While the GC-FID method is a viable alternative, the new RP-HPLC method is recommended for routine quality control analysis due to its enhanced performance characteristics, which align more closely with the stringent requirements of the pharmaceutical industry. The validation data confirms that this new method is accurate, precise, specific, and robust, making it suitable for its intended purpose in a regulated environment.

References

A Comparative Guide to the Certificate of Analysis for Diisobutylamine Hydrochloride: Ensuring Quality for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. A seemingly simple reagent like Diisobutylamine hydrochloride (CAS: 18251-82-6) can have a profound impact on the outcome of a synthesis, the purity of a final active pharmaceutical ingredient (API), and the reliability of experimental data. The primary document that attests to the quality of a specific batch of this chemical is the Certificate of Analysis (CoA).[1][2][3][4][5]

This guide provides an in-depth comparison of the analytical data you can expect from a CoA for this compound. We will dissect the key quality attributes, compare typical specifications for different grades of the product, and provide the detailed experimental protocols used to generate this critical data. This will empower you to not only understand the CoA you receive but also to critically evaluate the suitability of the material for your specific application.

Understanding the Certificate of Analysis: More Than Just a Piece of Paper

A Certificate of Analysis is a formal document issued by the manufacturer that confirms a specific batch of a product has been tested and meets a predefined set of specifications.[1][2][3] It is a guarantee of quality and a critical component of good manufacturing practices (GMP) in the pharmaceutical industry. For the researcher, it provides the necessary assurance that the material is what it purports to be and is free from impurities that could compromise their work.

While the exact format can vary between suppliers, a comprehensive CoA for this compound will typically include the following sections:

  • Product Information: Name, CAS number, molecular formula, and batch/lot number.

  • Physical Properties: Appearance, and sometimes solubility.

  • Analytical Test Results: A series of tests with their corresponding specifications and the actual results for the batch.

  • Date of Manufacture and Expiry/Retest Date.

  • Authorized Signature: From the quality control or quality assurance department.

The core of the CoA lies in the analytical test results. Below, we delve into the most critical tests for this compound, explaining the methodology and comparing typical specifications for a standard Research Grade versus a more stringent High Purity/Pharmaceutical Grade .

Comparative Analysis of Key Quality Attributes

The primary distinction between different grades of this compound lies in the stringency of the acceptance criteria for purity and impurity levels. High Purity grades undergo more rigorous testing to ensure their suitability for applications where unknown impurities could have significant consequences, such as in late-stage drug development and manufacturing.

Table 1: Comparison of Typical Specifications for this compound

Parameter Test Method Research Grade Specification High Purity/Pharmaceutical Grade Specification Significance of Stricter Control
Appearance Visual InspectionWhite to off-white crystalline solidWhite crystalline solidA pure white appearance can indicate the absence of colored impurities that may arise from side reactions or degradation.
Identity ¹H NMR SpectroscopyConforms to structureConforms to structureEnsures the correct molecule is present. The hydrochloride salt form will show a characteristic broad singlet for the N-H proton.[6][7][8][9]
Purity (Assay) HPLC≥ 98.0%≥ 99.5%Higher purity minimizes the presence of unreacted starting materials or by-products that could interfere with subsequent reactions or introduce toxicological risks.
Water Content Karl Fischer Titration≤ 1.0%≤ 0.5%This compound is hygroscopic. Controlling water content is crucial for accurate weighing and to prevent water from interfering in moisture-sensitive reactions.[10][11][12][13]
Residual Solvents Headspace GC-MSReport resultsMeets USP <467> or ICH Q3C limitsOrganic solvents used in the manufacturing process are often toxic and must be controlled to levels that are safe for human health.[14][15][16][17][18]
Loss on Drying USP <731>≤ 1.5%≤ 1.0%This test measures the amount of all volatile matter, including water and residual solvents. It provides a general measure of the sample's dryness.[19][20][21][22][23]

Experimental Protocols: The Science Behind the Specifications

To ensure trustworthiness and scientific integrity, every protocol described is a self-validating system. The methodologies are based on established principles and often reference pharmacopoeial chapters, such as those from the United States Pharmacopeia (USP).[24][25][26][27][28] The validation of these analytical procedures is governed by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[29][30][31][32][33]

Identity by ¹H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of a molecule. For this compound, ¹H NMR confirms the presence and connectivity of the different types of protons in the molecule. The hydrochloride salt form will have a characteristic chemical shift for the protons adjacent to the nitrogen atom and a broad signal for the ammonium proton.[6][7][8][9]

Experimental Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the this compound sample in 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ 0.00 ppm), though for D₂O the residual HDO peak may be used for referencing.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the signals to a reference spectrum or the expected theoretical values for this compound. The presence of the isobutyl groups and the correct ratio of protons confirms the identity.

Expected ¹H NMR Signals (in D₂O):

  • A doublet corresponding to the methyl protons (-CH₃).

  • A multiplet (nonet) corresponding to the methine proton (-CH-).

  • A doublet corresponding to the methylene protons (-CH₂-N).

Note: The N-H proton signal is often broad and may be exchanged with D₂O, causing it to disappear or shift significantly.

Purity Assay by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[24][25][26] For this compound, a reversed-phase HPLC method is typically used. Since the analyte lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. Alternatively, low-wavelength UV detection (e.g., < 220 nm) can sometimes be employed. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol). An acidic mobile phase helps to ensure consistent protonation of the amine for better peak shape.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known reference standard of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

  • Data Analysis: Inject the sample solution and record the chromatogram. Calculate the area percent of the this compound peak.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (e.g., Buffered Acetonitrile/Water) P2 Accurately weigh and dissolve Diisobutylamine HCl sample P1->P2 P3 Filter sample solution (0.45 µm filter) P2->P3 H1 Inject sample onto C18 column P3->H1 H2 Isocratic/Gradient Elution H1->H2 H3 UV Detection (e.g., 210 nm) H2->H3 D1 Integrate all peaks in the chromatogram H3->D1 D2 Calculate Area % Purity = (Area_main / Area_total) * 100 D1->D2

Caption: Workflow for HPLC Purity Analysis.

Water Content by Karl Fischer Titration

Principle: The Karl Fischer titration is a highly specific method for the determination of water content.[10][11][12][13] It is based on a chemical reaction between iodine and water in the presence of sulfur dioxide, an amine base, and an alcohol. For amine hydrochlorides, the basicity of the amine can interfere with the reaction pH. Therefore, specialized reagents or the addition of a neutralizing agent may be required to ensure an accurate endpoint.[34]

Experimental Protocol:

  • Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric, depending on the expected water content).

  • Reagents: Karl Fischer reagent (pyridine-free is preferred for safety), and a suitable solvent like methanol. For strongly basic amines, a neutralizing agent like benzoic acid may be added to the solvent.[34]

  • Titrator Preparation: Add the solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual moisture.

  • Sample Analysis: Accurately weigh a suitable amount of the this compound sample and quickly add it to the titration vessel.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted, which is detected potentiometrically.

  • Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and the predetermined titer of the reagent.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Principle: This method is used to identify and quantify volatile organic compounds that may be present from the manufacturing process. The sample is heated in a sealed vial, and the volatile solvents partition into the headspace (the gas above the sample). An aliquot of this headspace is then injected into a gas chromatograph for separation and detection.[14][15][16][17][18] This technique is mandated by USP <467> for the control of residual solvents in pharmaceutical articles.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID). A Mass Spectrometer (MS) can be used for identification.[15][16][18]

  • Sample Preparation: Accurately weigh the this compound sample into a headspace vial. Add a high-boiling point solvent in which the sample is soluble (e.g., dimethyl sulfoxide or N,N-dimethylformamide).[17]

  • Headspace Conditions:

    • Vial Equilibration Temperature: ~80 °C

    • Vial Equilibration Time: ~30 minutes

  • GC Conditions:

    • Column: A capillary column suitable for volatile organic compounds (e.g., G43 phase).

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program: A programmed temperature ramp to separate solvents with different boiling points.

    • Injector and Detector Temperature: ~250 °C

  • Data Analysis: The retention times of any peaks in the sample chromatogram are compared to those of known solvent standards to identify the residual solvents present. Quantification is performed by comparing the peak areas to those of the standards.

GCHS_Workflow cluster_prep Sample Preparation cluster_gchs Headspace GC Analysis cluster_data Data Analysis P1 Weigh sample into a headspace vial P2 Add high-boiling solvent (e.g., DMSO) P1->P2 P3 Seal vial tightly P2->P3 H1 Heat vial to equilibrate volatiles into headspace P3->H1 H2 Autosampler injects headspace gas into GC H1->H2 H3 Separation on capillary column H2->H3 H4 FID/MS Detection H3->H4 D1 Identify peaks by comparing retention times to standards H4->D1 D2 Quantify by comparing peak areas to standards D1->D2

Caption: Workflow for Residual Solvent Analysis by GC-HS.

Conclusion: A Commitment to Quality

The Certificate of Analysis for this compound is a comprehensive quality report, grounded in rigorous and validated analytical science. For researchers and developers, understanding the data presented on a CoA is not merely an academic exercise; it is a critical step in ensuring the reliability, reproducibility, and safety of their work. By comparing specifications between different grades and appreciating the causality behind the chosen analytical methods, professionals can make informed decisions, mitigate risks, and ultimately accelerate their path to discovery and innovation. Always demand a detailed CoA for your critical reagents and use the information within to its fullest potential.

References

A Senior Application Scientist's Guide to Investigating and Mitigating Potential Immunoassay Cross-Reactivity of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide will delve into the theoretical basis for potential interference, provide detailed experimental protocols to test for cross-reactivity, and offer strategies for mitigation.

Understanding Diisobutylamine Hydrochloride and Its Potential for Immunoassay Interference

This compound (C₈H₂₀ClN) is the hydrochloride salt of a secondary amine.[2][3][4][5][6][7] It is a water-soluble, crystalline solid often employed as a reagent or intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its presence in a final sample, even at trace levels, could potentially interfere with immunoassay performance through several mechanisms.

Mechanisms of Potential Interference

Immunoassays rely on the specific binding of an antibody to its target antigen.[8] Any substance that disrupts this interaction can cause interference.[8][9] For this compound, the potential mechanisms of interference include:

  • Structural Similarity: If the analyte of interest or a structurally related molecule in the assay shares structural motifs with diisobutylamine, the assay antibody may bind to it, leading to a false-positive result. This is a common issue in immunoassays for drugs of abuse, where various medications can cross-react.[10][11]

  • Non-Specific Binding: The amine groups in diisobutylamine could interact with the antibody or other assay components through charge-based or other non-specific interactions, either inhibiting or enhancing the signal.

  • Matrix Effects: The presence of the salt could alter the pH or ionic strength of the sample, which can affect antibody-antigen binding kinetics and lead to inaccurate quantification.

Given the widespread use of amine-containing compounds in drug discovery and synthesis, a systematic approach to evaluating their potential for immunoassay interference is a critical component of robust assay development.

Experimental Workflow for Assessing Cross-Reactivity

A definitive assessment of this compound's impact on a specific immunoassay requires empirical testing. The following workflow provides a structured approach to identifying and quantifying potential cross-reactivity.

Cross-Reactivity Workflow cluster_prep Preparation cluster_exp Experimentation cluster_mit Mitigation (if needed) Prep_Stock Prepare Diisobutylamine HCl Stock Solution Prep_Spike Prepare Spiked Samples Prep_Stock->Prep_Spike Run_Assay Run Immunoassay with Spiked and Control Samples Prep_Spike->Run_Assay Analyze_Data Analyze Data for Interference Run_Assay->Analyze_Data Develop_Cleanup Develop Sample Cleanup Protocol Analyze_Data->Develop_Cleanup Interference Detected Validate_Cleanup Validate Cleanup Protocol Develop_Cleanup->Validate_Cleanup

References

A Comparative Guide to the Definitive Structural Confirmation of Diisobutylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, objective comparison of the primary analytical techniques used for the structural elucidation of diisobutylamine hydrochloride and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure a comprehensive understanding of each technique's strengths and limitations.

The Challenge: Characterizing Hindered Amine Salts

Diisobutylamine and its derivatives are sterically hindered secondary amines.[1] The presence of bulky isobutyl groups can influence reactivity and spectroscopic properties. When protonated to form hydrochloride salts, the resulting compounds are typically crystalline solids with increased water solubility.[2] While this is often advantageous for purification and handling, it also introduces the need to confirm the integrity of the salt form and the overall molecular structure. This guide will use a representative derivative, N-acetylthis compound, as a case study to compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

The Analytical Arsenal: A Head-to-Head Comparison

The choice of analytical technique is driven by the specific question being asked. Are you confirming the basic carbon-hydrogen framework? Determining the molecular weight? Or do you require an unambiguous, three-dimensional structure? Each technique provides a unique piece of the puzzle.

Analytical Technique Information Provided Strengths Limitations Best For...
NMR Spectroscopy Detailed connectivity of atoms (C-H framework), stereochemistry, and dynamic processes in solution.[3]Non-destructive, provides rich structural detail in a physiologically relevant state (solution).[4]Lower sensitivity compared to MS, can be complex to interpret for molecules with significant signal overlap.[5]Initial structural confirmation, characterization of isomeric purity, and studying solution-state conformation.
Mass Spectrometry Molecular weight and elemental composition, characteristic fragmentation patterns.[3]High sensitivity, provides definitive molecular weight.Provides limited information on stereochemistry and connectivity, fragmentation can be complex to interpret.Confirming molecular formula and identifying known compounds through library matching.
X-ray Crystallography Unambiguous 3D structure of a molecule in the solid state, including bond lengths, angles, and intermolecular interactions.[6]Provides the "gold standard" for structural determination.[6]Requires a suitable single crystal, which can be difficult to grow; provides a static picture of the molecule.[4]Absolute and definitive structural confirmation when a crystal is available.

Workflow for Structural Confirmation

A logical workflow ensures that the most efficient and informative experiments are conducted to confirm the structure of a new this compound derivative.

Structural Confirmation Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Start->NMR MS Mass Spectrometry (EI/ESI) Start->MS Confirm_Framework Confirm C-H Framework & Functional Groups NMR->Confirm_Framework Check_MW Confirm Molecular Weight MS->Check_MW XRay Single-Crystal X-ray Crystallography Confirm_Framework->XRay Ambiguity or Need for Absolute Confirmation Final_Structure Definitive Structure Confirmed Confirm_Framework->Final_Structure Structure Likely Check_MW->XRay Ambiguity or Need for Absolute Confirmation Check_MW->Final_Structure Structure Likely XRay->Final_Structure

Caption: A logical workflow for the structural confirmation of novel compounds.

In-Depth Analysis: A Case Study of N-Acetylthis compound

To illustrate the comparative power of these techniques, we will examine the expected data for a representative derivative, N-acetylthis compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the first-line technique for characterizing the carbon-hydrogen framework of a molecule. For our example, we would acquire ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) spectra.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.5br s1HN-HThe acidic proton on the ammonium nitrogen will be a broad singlet and its chemical shift is concentration-dependent.
~3.0d4H-CH₂-The methylene protons adjacent to the nitrogen are deshielded.
~2.1s3H-C(O)CH₃The acetyl methyl protons are a singlet.
~1.9m2H-CH-The methine protons of the isobutyl groups.
~0.9d12H-CH₃The diastereotopic methyl protons of the isobutyl groups.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ) ppmDEPT-135AssignmentRationale
~170No peak-C(O)-The carbonyl carbon.
~55Negative-CH₂-The methylene carbons adjacent to the nitrogen.
~27Positive-CH-The methine carbons of the isobutyl groups.
~21Positive-C(O)CH₃The acetyl methyl carbon.
~20Positive-CH₃The methyl carbons of the isobutyl groups.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The N-H proton signal can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H signal will disappear due to proton-deuterium exchange.[5]

  • ¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Obtain DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the free amine (after in-source deprotonation and removal of HCl) and its characteristic fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative AbundanceAssignmentRationale
171Low[M]⁺Molecular ion of the free amine, N-acetyldiisobutylamine.
128High[M - C₃H₇]⁺Loss of a propyl radical via α-cleavage, a characteristic fragmentation for amines.[7]
86Moderate[M - C(O)CH₃ - C₃H₇]⁺Subsequent loss of the acetyl group.
43High[CH₃CO]⁺Acylium ion.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion (for ESI) or a GC inlet (for EI). Acquire a full scan mass spectrum.

  • High-Resolution MS (HRMS): For an unknown derivative, obtaining a high-resolution mass spectrum is crucial to determine the exact mass and calculate the molecular formula.

Single-Crystal X-ray Crystallography

This technique provides the definitive, unambiguous 3D structure of the molecule in the solid state.

Expected X-ray Crystallography Data for N-Acetylthis compound:

  • Crystal System and Space Group: Provides information on the symmetry of the crystal lattice.

  • Unit Cell Dimensions: The dimensions of the basic repeating unit of the crystal.

  • Bond Lengths and Angles: Confirms the covalent structure of the molecule and can provide insights into electronic effects.

  • Intermolecular Interactions: Will clearly show the hydrogen bonding between the ammonium proton and the chloride anion, confirming the salt form.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

AnalyticalTechniques cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_XRay X-ray Crystallography NMR_H ¹H NMR NMR_Connectivity Connectivity & Environment NMR_H->NMR_Connectivity NMR_C ¹³C NMR NMR_C->NMR_Connectivity NMR_DEPT DEPT NMR_DEPT->NMR_Connectivity MS_Scan Full Scan MS MS_Frag Fragmentation MS_Scan->MS_Frag MS_MW Molecular Weight MS_Scan->MS_MW MS_HRMS High-Resolution MS MS_Formula Molecular Formula MS_HRMS->MS_Formula XRay_Crystal Single Crystal XRay_Diffraction Diffraction Data XRay_Crystal->XRay_Diffraction XRay_Structure 3D Structure XRay_Diffraction->XRay_Structure Molecule Diisobutylamine Derivative Molecule->NMR_H Molecule->MS_Scan Molecule->XRay_Crystal

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion: An Integrated Approach to Structural Certainty

The definitive structural confirmation of this compound derivatives relies on a synergistic approach, leveraging the unique strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography. While NMR and MS provide crucial information about the molecular framework and formula, single-crystal X-ray crystallography stands as the ultimate arbiter for unambiguous 3D structural assignment. By understanding the causality behind the data generated by each technique, researchers can confidently and efficiently characterize novel compounds, ensuring the integrity and validity of their scientific endeavors.

References

Efficacy comparison of herbicides derived from Diisobutylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of herbicidal efficacy is critical for the selection of appropriate weed management strategies in agricultural and horticultural settings. This guide provides a detailed comparative analysis of a significant class of herbicides whose synthesis involves substituted amine precursors, with a primary focus on the dinitroaniline family and the related compound, butamifos. While herbicides directly derived from diisobutylamine hydrochloride are not prevalent, diisobutylamine serves as a precursor for herbicides like butylate, establishing the role of such amines in agrochemical synthesis[1][2]. The dinitroaniline class, including widely-used herbicides such as trifluralin and pendimethalin, are synthesized via amination reactions with structurally similar amines like di-n-propylamine or 1-ethylpropylamine[3][4][5]. This guide delves into their shared mechanism of action, presents standardized methodologies for efficacy evaluation, and provides a comparative analysis of their performance based on published experimental data.

The primary mode of action for dinitroaniline herbicides and butamifos is the disruption of mitosis (cell division)[6][7][8]. This mechanism classifies them as mitotic inhibitors, which act at a specific point in the plant cell cycle.

These herbicides exert their effect by binding to tubulin, the protein subunit that polymerizes to form microtubules[6][9]. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. The herbicide-tubulin complex is malformed and, when incorporated into a growing microtubule, it caps the chain, preventing further elongation[6]. This action leads to a rapid disappearance of the mitotic spindle, which prevents the proper segregation of chromosomes into daughter cells[7].

The macroscopic symptoms resulting from this microscopic disruption are characteristic:

  • Inhibition of Root Growth: The most notable effect is the cessation of root elongation, particularly lateral or secondary roots[10].

  • Swelling of Root Tips: Cells in the root meristem fail to divide but continue to expand, resulting in a distinct swelling behind the root cap[10][11].

  • Stunted Growth: Overall plant growth is stunted as cell division is inhibited in shoots and hypocotyls, often leading to brittle stems[10].

These herbicides are primarily effective as pre-emergence controls, acting on weed seedlings as they germinate and preventing their establishment[7].

Mechanism_of_Action cluster_0 Plant Cell cluster_1 Cellular Process cluster_2 Physiological Outcome Tubulin Free Tubulin Dimers Complex Herbicide-Tubulin Complex (Malformed) Tubulin->Complex Binding Microtubule Growing Microtubule Tubulin->Microtubule Polymerization Herbicide Dinitroaniline or Butamifos Herbicide Capped_Microtubule Capped Microtubule (Growth Arrested) Complex->Capped_Microtubule Incorporation Spindle Mitotic Spindle Formation Microtubule->Spindle Forms Disrupted_Spindle Spindle Disruption Capped_Microtubule->Disrupted_Spindle Causes Division Cell Division (Mitosis) Spindle->Division Enables Inhibited_Division Cell Division Inhibited Disrupted_Spindle->Inhibited_Division Prevents Root_Growth Normal Root & Shoot Growth Division->Root_Growth Leads to Stunted_Growth Inhibited Growth (Swollen Root Tips) Inhibited_Division->Stunted_Growth Results in Experimental_Workflow cluster_G Greenhouse Bioassay cluster_F Field Trial G1 Pot Preparation & Seeding G2 Herbicide Application (Pre-emergence) G1->G2 G3 Incubation (Controlled Environment) G2->G3 G4 Data Collection (21 DAT) (Biomass, Height) G3->G4 Analysis Statistical Analysis (Efficacy & Selectivity Comparison) G4->Analysis F1 Plot Design (RCBD) F2 Herbicide Application & Incorporation F1->F2 F3 Crop Planting F2->F3 F4 Data Collection (30/60 DAT) (Weed Control, Crop Injury) F3->F4 F5 Yield Measurement (End of Season) F4->F5 F5->Analysis

References

A Comparative Guide for Synthetic Chemists: Diisobutylamine vs. Triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of an appropriate base is a critical parameter that can dictate a reaction's success, influencing yield, purity, and reaction time. Among the plethora of choices, diisobutylamine and triethylamine are two prevalent amine bases. While both are often employed as acid scavengers, their distinct structural and chemical properties render them suitable for different synthetic challenges. This guide offers an in-depth comparison of their performance, grounded in physicochemical data and experimental contexts, to assist researchers in making informed selections.

Understanding the Contenders: A Physicochemical Overview

A foundational understanding of the physical and chemical properties of each amine is crucial for predicting their behavior in a reaction. Diisobutylamine is a secondary amine, whereas triethylamine is a tertiary amine. This fundamental difference in their structure has significant implications for their reactivity and applications.

It is also important to note that diisobutylamine is often supplied as its hydrochloride salt, diisobutylamine hydrochloride.[1] To be used as a base, the free amine must be liberated, typically by treatment with a stronger base followed by extraction.

Here is a summary of their key properties:

PropertyDiisobutylamineTriethylamine
Structure ((CH₃)₂CHCH₂)₂NH(CH₃CH₂)₃N
Molar Mass 129.24 g/mol [2]101.19 g/mol [3]
pKa of Conjugate Acid ~10.91-11.07[2][4]~10.75[3][5]
Boiling Point 137-139 °C[2][4]88.6-89.8 °C[3]
Density 0.74 g/mL[2][4]0.726 g/mL[3]
Solubility in Water 5 g/L at 20 °C[2]112.4 g/L at 20 °C[3][5]
Steric Hindrance More sterically hinderedLess sterically hindered

Key Insights from Physicochemical Data:

  • Basicity: With a slightly higher pKa for its conjugate acid, diisobutylamine is a marginally stronger base than triethylamine.[2][3][5] However, this difference is often negligible in many synthetic applications.

  • Steric Hindrance: The two bulky isobutyl groups on diisobutylamine make it significantly more sterically hindered than triethylamine. This increased bulk can be advantageous in preventing undesired side reactions, such as N-alkylation, but may also hinder its ability to act as a base in sterically demanding environments.[6]

  • Nucleophilicity: A crucial distinction is that triethylamine, as a tertiary amine, is generally considered a non-nucleophilic base due to steric shielding of the nitrogen's lone pair.[7] In contrast, diisobutylamine, a secondary amine, possesses an N-H bond and can act as a nucleophile, which could lead to unwanted side reactions in certain contexts.[8]

  • Boiling Point & Solubility: The higher boiling point of diisobutylamine can be beneficial for high-temperature reactions but may necessitate more energy-intensive methods for its removal after the reaction. Triethylamine's lower boiling point facilitates its removal by simple distillation. Furthermore, triethylamine is more soluble in water, which can influence the choice of workup procedure.[3]

Visualizing the Difference: Structure and Steric Hindrance

The structural differences between diisobutylamine and triethylamine are central to their differing reactivity.

G cluster_0 Triethylamine cluster_1 Diisobutylamine TEA_N N TEA_C1 CH2CH3 TEA_N->TEA_C1 TEA_C2 CH2CH3 TEA_N->TEA_C2 TEA_C3 CH2CH3 TEA_N->TEA_C3 DIBA_N NH DIBA_C1 CH2CH(CH3)2 DIBA_N->DIBA_C1 DIBA_C2 CH2CH(CH3)2 DIBA_N->DIBA_C2

A comparison of the chemical structures of triethylamine and diisobutylamine.

Performance in Key Synthetic Transformations

The choice between these two amines often hinges on the specific demands of the reaction, such as the need for a non-nucleophilic base, the steric environment of the reaction center, and the reaction temperature.

1. Amide Bond Formation

Amide bond formation is a cornerstone of organic synthesis, particularly in pharmaceutical and peptide chemistry.[9][10] A common method involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11][12] In these reactions, an amine base is often added to neutralize the acidic species generated and to facilitate the reaction.[13][14]

Case Study: DCC-mediated Amide Coupling

  • Reaction: The coupling of benzoic acid and benzylamine to form N-benzylbenzamide.

  • Role of the Base: To deprotonate the carboxylic acid, facilitating the formation of the active O-acylisourea intermediate with DCC, and to scavenge any acidic byproducts.[12]

BaseYield (%)Reaction Time (h)Purity (%)
Triethylamine921298
Diisobutylamine851895

Fictional data for illustrative purposes.

Discussion:

In this standard amide coupling, triethylamine generally provides a higher yield in a shorter reaction time. Its lower steric hindrance allows for more efficient interaction with the reaction components. Diisobutylamine, being more sterically encumbered, can slow down the reaction rate. Furthermore, as a secondary amine, diisobutylamine could potentially compete with benzylamine as a nucleophile, leading to the formation of an undesired diisobutylamide byproduct, although this is less likely with a highly reactive acylating agent.

2. Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that removes a hydrogen and a halogen from adjacent carbons to form an alkene. An amine base is used to abstract the proton.

Case Study: Synthesis of an Alkene from an Alkyl Halide

  • Reaction: The elimination of HBr from 2-bromobutane to form a mixture of butenes.

  • Role of the Base: To abstract a proton from the carbon adjacent to the bromine-bearing carbon, inducing elimination.

BaseProduct Distribution (1-butene:2-butene)Overall Yield (%)
Triethylamine25:7588
Diisobutylamine40:6082

Fictional data for illustrative purposes.

Discussion:

The sterically more demanding diisobutylamine favors the formation of the less substituted alkene (1-butene), a classic example of Hofmann elimination behavior. Triethylamine, being less hindered, favors the formation of the more substituted, thermodynamically more stable alkene (2-butene), following Zaitsev's rule. The choice of base can thus be used to control the regioselectivity of the elimination.

Experimental Protocols

General Protocol for DCC-Mediated Amide Coupling

  • To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add the amine (1.05 eq) and the amine base (triethylamine or diisobutylamine, 1.1 eq).

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.[15][16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

A Researcher's Comparative Guide to Isotopic Labeling of Diisobutylamine Hydrochloride for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Isotopic Labeling in Elucidating Reaction Mechanisms

In the intricate world of chemical and biochemical research, understanding the precise pathway of a reaction is paramount. Isotopic labeling, a technique that involves the substitution of an atom in a molecule with one of its isotopes, serves as a powerful tool for tracing the journey of molecules through complex transformations.[1][2] By introducing "heavy" isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), researchers can track the fate of specific atoms, providing invaluable insights into reaction mechanisms, metabolic pathways, and the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3][4][5] Diisobutylamine hydrochloride, a secondary amine of industrial and pharmaceutical relevance, is often a subject of such mechanistic scrutiny.[6] This guide provides a comprehensive comparison of isotopic labeling strategies for this compound, offering experimental data and protocols to aid researchers in selecting the optimal approach for their studies.

Strategic Decisions in Isotopic Labeling: A Comparative Overview

The choice of isotope and the labeling position are critical decisions that directly impact the information gleaned from a mechanistic study. The most common stable isotopes for labeling organic molecules are ²H, ¹³C, and ¹⁵N.[3] Each offers distinct advantages and is amenable to different analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Isotopologue Selection: Weighing the Pros and Cons
IsotopeCommon Labeling Position(s)Primary Analytical Technique(s)Key AdvantagesKey Disadvantages
Deuterium (²H or D) α-carbon, β-carbon, N-H¹H NMR, ²H NMR, Mass SpectrometryRelatively low cost of deuterated reagents. Significant kinetic isotope effect (KIE) can provide mechanistic insights.[7]Potential for H/D exchange under certain conditions. Chromatographic isotope effects may be observed.[8]
Carbon-13 (¹³C) Isobutyl backbone¹³C NMR, Mass SpectrometryStable label with minimal risk of exchange. Provides direct information on the carbon skeleton's transformation.Higher cost of ¹³C-labeled starting materials.
Nitrogen-15 (¹⁵N) Amine nitrogen¹⁵N NMR, Mass SpectrometryDirectly probes the reactivity of the nitrogen atom. No risk of exchange under typical conditions.¹⁵N NMR has lower sensitivity compared to ¹H NMR. The cost of ¹⁵N sources can be a factor.[9]
Synthetic Strategies for Labeled this compound

The synthesis of isotopically labeled this compound can be approached through several well-established methods. The two most common strategies are reductive amination and direct alkylation.

1. Reductive Amination: A Versatile and Widely Used Approach

Reductive amination is a robust method for forming amines from carbonyl compounds and ammonia or a primary amine.[10][11] In the context of diisobutylamine synthesis, this typically involves the reaction of isobutyraldehyde with ammonia or isobutylamine, followed by reduction of the intermediate imine.[12] This one-pot reaction is favored for its efficiency and mild conditions.[10][13]

Workflow for Isotopic Labeling via Reductive Amination:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A Labeled Isobutyraldehyde (e.g., Isobutyraldehyde-d7) C Imine Formation A->C B Nitrogen Source (e.g., ¹⁵NH₄Cl) B->C D In situ Reduction (e.g., NaBH₃CN, NaBD₄) C->D E Labeled Diisobutylamine D->E F Conversion to Hydrochloride Salt E->F

Caption: Reductive amination workflow for isotopic labeling.

2. Direct Alkylation: A More Controlled but Potentially Less Selective Method

Direct alkylation involves the reaction of an amine with an alkyl halide.[14] For synthesizing labeled diisobutylamine, one could react a labeled isobutylamine with a labeled isobutyl halide. While this method offers precise control over which fragments are labeled, it can be complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[14][15]

Workflow for Isotopic Labeling via Direct Alkylation:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product A Labeled Isobutylamine (e.g., Isobutylamine-¹⁵N) C Nucleophilic Substitution (SN2) A->C B Labeled Isobutyl Halide (e.g., Isobutyl-d9 bromide) B->C D Labeled Diisobutylamine C->D E Conversion to Hydrochloride Salt D->E

Caption: Direct alkylation workflow for isotopic labeling.

Comparative Performance of Labeling Strategies
StrategySelectivityScalabilityCost-EffectivenessKey Considerations
Reductive Amination High for secondary amine formation.[13]Generally good, suitable for lab-scale and pilot-scale synthesis.Can be cost-effective depending on the choice of reducing agent and labeled precursor.The choice of reducing agent is critical to avoid reduction of the starting carbonyl. NaBH₃CN is often preferred.[11]
Direct Alkylation Can be difficult to control, often leading to mixtures of primary, secondary, and tertiary amines.[14]Scalability can be challenging due to purification difficulties.Can be less cost-effective due to lower yields of the desired product and the need for extensive purification.Requires careful control of stoichiometry and reaction conditions to minimize over-alkylation.

Experimental Protocols and Data

Protocol 1: Synthesis of Diisobutylamine-d18 Hydrochloride via Reductive Amination

This protocol describes the synthesis of perdeuterated this compound, a valuable internal standard for mass spectrometry-based quantitative analysis.

Materials:

  • Isobutyraldehyde-d7 (1.0 eq)

  • Ammonium-d4 chloride (¹⁵NH₄Cl can be used for ¹⁵N labeling) (0.5 eq)

  • Sodium cyanoborodeuteride (NaBD₃CN) (1.5 eq)

  • Methanol-d4

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • Dissolve isobutyraldehyde-d7 and ammonium-d4 chloride in methanol-d4 in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium cyanoborodeuteride to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude diisobutylamine-d18 in a minimal amount of diethyl ether and cool in an ice bath.

  • Add a stoichiometric amount of ethanolic HCl dropwise with stirring to precipitate the hydrochloride salt.

  • Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

Expected Yield: 70-85% Isotopic Purity: >98% D incorporation

Analytical Characterization: A Self-Validating System

The isotopic purity and structural integrity of the synthesized labeled this compound must be rigorously confirmed. This is a crucial step for the trustworthiness of any subsequent mechanistic study.

Mass Spectrometry

Mass spectrometry is a primary technique for determining the level of isotopic incorporation.[1][16] The mass spectrum of the labeled compound will show a shift in the molecular ion peak corresponding to the mass of the incorporated isotopes.

Data Interpretation:

G A Unlabeled Diisobutylamine [M+H]⁺ = m/z 130 B Diisobutylamine-d18 [M+H]⁺ = m/z 148 A->B +18 amu C Diisobutylamine-¹⁵N [M+H]⁺ = m/z 131 A->C +1 amu D Diisobutylamine-¹³C₈ [M+H]⁺ = m/z 138 A->D +8 amu

Caption: Expected mass shifts for different isotopologues.

NMR Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the position of the isotopic labels.[1]

  • ¹H NMR: The disappearance of signals corresponding to the positions of deuterium incorporation is a clear indicator of successful labeling.[17] The chemical shifts of protons adjacent to the nitrogen are typically in the range of 2.3-3.0 ppm.[17]

  • ¹³C NMR: For ¹³C-labeled compounds, the spectrum will show enhanced signals for the labeled carbons. Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm range.[17]

  • ¹⁵N NMR: This technique directly observes the nitrogen atom, providing definitive evidence of ¹⁵N incorporation.

Alternative Approaches and Future Perspectives

While reductive amination and direct alkylation are the workhorses for synthesizing labeled amines, other methods are emerging. For instance, late-stage isotopic exchange offers a way to introduce isotopes into complex molecules without de novo synthesis.[9][18] As synthetic methodologies advance, we can expect more efficient and selective ways to prepare isotopically labeled compounds, further empowering mechanistic studies.

Conclusion

The isotopic labeling of this compound is a critical step in unraveling the mechanisms of reactions in which it participates. This guide has provided a comparative overview of the primary synthetic strategies, highlighting the versatility and efficiency of reductive amination. By carefully selecting the appropriate isotope and synthetic route, and by rigorously characterizing the final product, researchers can confidently employ these powerful tools to gain deeper insights into the fundamental processes of chemistry and biology.

References

A Senior Application Scientist's Guide to Selecting and Qualifying Diisobutylamine Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of a Well-Characterized Reference Standard

Diisobutylamine hydrochloride (DIBA-HCl) is a key chemical intermediate and a potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] For researchers and drug development professionals, the accurate quantification and identification of DIBA-HCl are paramount for ensuring product quality, safety, and regulatory compliance. This necessitates the use of a highly characterized reference standard.

A reference standard is not merely a bottle of chemical; it is the analytical benchmark against which all measurements are made.[4][5] As defined by the United States Pharmacopeia (USP), reference standards are substances chosen for their high purity and critical characteristics, enabling accurate and reproducible analytical results.[4] The International Council for Harmonisation (ICH) Q7 guideline for Good Manufacturing Practice (GMP) further underscores the importance of establishing and maintaining characterized reference standards for APIs and their impurities.[6][7][8][9]

This guide provides an in-depth comparison of the available grades of this compound reference standards, outlines detailed protocols for their qualification, and offers expert insights to help you select the appropriate standard for your specific application.

Comparative Analysis: Choosing the Right Grade of DIBA-HCl Standard

The selection of a reference standard is a critical decision that impacts data quality and project timelines. The primary grades available—Pharmacopeial, Certified Reference Material (CRM), and Analytical Standard—differ significantly in their level of characterization, documentation, and intended use.

FeaturePharmacopeial Standard (e.g., USP RS)Certified Reference Material (CRM)Analytical Standard / Reagent Grade
Primary Intended Use Official compendial assays and tests where specified in a monograph.[4][5][10]Primary calibrant, method validation, and quality control where the highest metrological traceability is required.General research, early-phase development, peak identification, and non-regulated analyses.
Purity (Assay) Assumed to be 100.0% pure for compendial purposes unless a specific potency or content is stated on the label.[4] Characterized by multiple orthogonal methods.A certified value with a stated uncertainty (e.g., 99.9 ± 0.1%) determined via a metrologically valid procedure (e.g., qNMR, mass balance).Typically a minimum purity specification (e.g., >98% or >97%) determined by a single method like titration or GC.[2][11]
Identity Confirmation Exhaustively confirmed using multiple spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, IR, MS).[12][13] The data package is rigorously reviewed.Confirmed by at least two independent spectroscopic methods. The certificate provides this information.Identity is typically confirmed by one or two methods (e.g., ¹H NMR, IR). Full data may not be readily available.
Chromatographic Purity High-purity profile demonstrated, often with specified and unspecified impurities controlled at low levels.Detailed purity profile provided on the certificate, often with impurities identified and quantified.General purity profile by a single chromatographic method (e.g., GC area %).[1]
Documentation Comprehensive, lot-specific USP Certificate and label text must be reviewed together.[14] Includes specific usage instructions.ISO 17034 compliant certificate of analysis providing certified values, uncertainty, and a statement of metrological traceability.A basic Certificate of Analysis (CoA) with measured values for specific tests. Some suppliers may provide limited data.
Regulatory Standing Legally recognized as the official standard for demonstrating compendial compliance.[5]Widely accepted by regulatory agencies as a high-quality standard, but may not be a direct substitute for a required Pharmacopeial standard.Generally not suitable for final product release testing or regulatory submissions without extensive in-house qualification.

Decision Workflow for Reference Standard Selection

Choosing the correct standard is a function of your analytical needs and regulatory context. The following workflow illustrates a logical decision-making process.

Reference_Standard_Selection_Workflow start Start: Define Analytical Need q1 Is the analysis for a compendial method (e.g., USP)? start->q1 use_usp Use the specified Pharmacopeial Standard (USP RS) q1->use_usp Yes q2 Is this for primary calibration, method validation, or QC release in a GMP environment? q1->q2 No end_point Standard Ready for Use use_usp->end_point use_crm Select a Certified Reference Material (CRM) q2->use_crm Yes use_as Use an Analytical Standard q2->use_as No (e.g., R&D, peak ID) use_crm->end_point qualify Perform in-house qualification: - Purity Assay - Identity Confirmation - Impurity Profile use_as->qualify qualify->end_point

Caption: Decision workflow for selecting the appropriate DIBA-HCl reference standard grade.

Experimental Protocols for In-House Qualification

When using an Analytical Standard or qualifying a new lot of a CRM, robust in-house testing is essential. The following protocols describe fundamental qualification procedures.

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

Causality: Gas chromatography is an ideal technique for assessing the purity of volatile amines like diisobutylamine.[1] However, the basic nature of amines can cause peak tailing and adsorption on standard silica-based columns.[1] Therefore, the use of a base-deactivated capillary column is the most critical parameter to ensure sharp, symmetrical peaks and achieve accurate, reproducible quantification.[1] A Flame Ionization Detector (FID) is chosen for its robustness and near-universal response to organic compounds.

Methodology:

  • Instrumentation & Consumables:

    • Gas Chromatograph with a split/splitless injector and FID.

    • GC Column: Agilent CP-Volamine (30 m x 0.32 mm, 5 µm) or equivalent base-deactivated column.[1]

    • Solvent: Acetonitrile or Dichloromethane (HPLC or GC grade).

    • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Standard & Sample Preparation:

    • System Suitability Solution (SSS): Prepare a solution of DIBA-HCl in the chosen solvent at approximately 1 mg/mL. If available, spike with a known related impurity (e.g., isobutylamine) at a low concentration (e.g., 0.1%).

    • Sample Solution: Accurately weigh approximately 25 mg of the DIBA-HCl reference standard candidate into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • GC Instrumental Conditions:

ParameterSettingRationale
Injector Temperature 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading with a concentrated sample.
Injection Volume 1 µLStandard volume for capillary columns.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Flow Rate 1.5 mL/min (constant flow)Provides optimal column efficiency.
Oven Program 60 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min)Separates volatile impurities from the main DIBA peak.
Detector FIDFlame Ionization Detector
Detector Temperature 300 °CPrevents condensation of analytes in the detector.
  • Data Analysis & Acceptance Criteria:

    • System Suitability: Inject the SSS five times. The relative standard deviation (RSD) for the DIBA peak area should be ≤ 2.0%. If an impurity is included, the resolution between it and the DIBA peak should be ≥ 2.0.

    • Purity Calculation: Inject the Sample Solution in duplicate. Determine purity using the area percent method: Purity (%) = (Area of DIBA Peak / Total Area of All Peaks) x 100

    • The calculated chromatographic purity should meet the pre-defined specification (e.g., ≥ 99.5%).

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[15] A ¹H NMR spectrum serves as a unique fingerprint, confirming the identity of DIBA-HCl by showing the expected proton signals with characteristic chemical shifts, multiplicities, and integrations.[12][16]

Methodology:

  • Instrumentation & Reagents:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • Deuterated Solvent: Deuterium oxide (D₂O) or Chloroform-d (CDCl₃).

    • Internal Standard: Tetramethylsilane (TMS) for CDCl₃ or DSS for D₂O.

    • NMR tubes.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the DIBA-HCl standard into a clean vial.

    • Dissolve the sample in ~0.7 mL of the chosen deuterated solvent.

    • If using an internal standard, add it to the solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition & Interpretation:

    • Acquire the ¹H NMR spectrum using standard instrument parameters.

    • Process the spectrum (phasing, baseline correction, and integration).

    • Expected Signals for Diisobutylamine Moiety: The spectrum should be consistent with the known structure, showing characteristic signals for the methyl (doublet), methine (multiplet), and methylene (doublet) protons of the isobutyl groups, along with a broad signal for the amine proton.[12][15][16]

    • The obtained spectrum must match the spectrum of a known authentic standard or literature data.[13]

Workflow for GC-FID Purity Analysis

The following diagram illustrates the logical flow of the GC-FID purity assessment protocol.

GC_Purity_Workflow prep 1. Reagent & Mobile Phase Preparation sample_prep 2. Prepare Sample & System Suitability Solutions prep->sample_prep instrument 3. Instrument Setup & Equilibration sample_prep->instrument sst 4. System Suitability Test (SST) (5x Injections) instrument->sst sst_check SST Passes? (RSD ≤ 2.0%) sst->sst_check analysis 5. Sample Analysis (2x Injections) sst_check->analysis Yes fail Troubleshoot & Remediate sst_check->fail No calc 6. Data Processing & Purity Calculation analysis->calc report 7. Final Report calc->report fail->instrument

Caption: Experimental workflow for the GC-FID purity analysis of DIBA-HCl.

Conclusion and Recommendations

The selection and proper use of a this compound reference standard are fundamental to generating reliable and defensible analytical data.

  • For Compendial Testing: Use of the official USP Reference Standard is non-negotiable.[4][10]

  • For GMP-Regulated Environments: A Certified Reference Material (CRM) provides the highest level of metrological traceability and is the recommended choice for method validation and routine quality control.

  • For Early-Phase R&D: A well-characterized Analytical Standard is often sufficient, provided it is properly qualified in-house using orthogonal methods for identity and purity, as outlined in this guide.

By aligning the grade of the reference standard with the analytical requirements and by implementing robust qualification protocols, researchers, scientists, and drug development professionals can ensure the integrity of their results and the success of their programs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of diisobutylamine hydrochloride, a compound utilized in various organic synthesis applications.[1] By elucidating the chemical principles that underpin these procedures, this document aims to empower researchers to handle this substance with confidence and precision, ensuring the safety of personnel and the preservation of our environment.

Foundational Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is a hydrochloride salt of the secondary amine, diisobutylamine.[1] While the salt form generally exhibits different physical properties from its free base, such as higher water solubility, it is crucial to handle it with care.

Key Hazards:

  • Skin and Eye Irritation: this compound is classified as a skin and eye irritant.[2] Direct contact can cause redness, pain, and in the case of eye contact, serious damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

  • Toxicity: The parent compound, diisobutylamine, is toxic if swallowed and can cause severe skin burns and eye damage.[4] While the hydrochloride salt's toxicity profile may differ, it is prudent to handle it with similar precautions.

Immediate Safety Precautions:

  • Work in a Ventilated Area: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye and Face Protection: Chemical safety goggles and a face shield.[6]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[3][7]

    • Body Protection: A lab coat or chemical-resistant apron.[3][7]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]

Chemical Compatibility: A Critical Consideration

To prevent hazardous reactions, it is essential to understand the chemical incompatibilities of this compound. As a salt of a weak base, it can react with strong bases to liberate flammable and corrosive diisobutylamine. It is also incompatible with strong oxidizing agents.[9][10]

Table 1: Chemical Incompatibility of this compound

Incompatible Chemical ClassPotential Hazard
Strong BasesLiberation of flammable and corrosive diisobutylamine vapor.
Strong Oxidizing AgentsVigorous or violent reaction, potentially leading to fire or explosion.[9][11]
Strong AcidsWhile it is a salt of HCl, further reaction with stronger acids is possible.
Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[5]

Protocol 1: Standard Hazardous Waste Disposal

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.[12]

    • The container must be compatible with the chemical. The original container is often a suitable choice.[13]

    • Crucially, do not mix this compound waste with other chemical waste streams to avoid unforeseen reactions. [5][12]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[13]

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[12][13]

    • Ensure the storage area is away from incompatible materials.[9][12]

  • Arranging for Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate hazards.

Protocol 2: Incidental Spill Cleanup

This protocol is for small, manageable spills that do not pose an immediate threat to personnel.

  • Alert Personnel and Ensure Safety:

    • Notify others in the immediate vicinity of the spill.[14]

    • If the spill is substantial or involves volatile substances, evacuate the area.[15]

    • Ensure proper ventilation.[9]

  • Don Appropriate PPE:

    • Before approaching the spill, don the full PPE ensemble as described in Section 1.[14]

  • Contain the Spill:

    • For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[5][9][14]

  • Absorb and Collect:

    • Carefully cover the spill with the absorbent material, working from the outside in.[14]

    • Once the material is fully absorbed, use non-sparking tools to scoop the mixture into a designated, leak-proof container for hazardous waste.[8][16]

  • Decontaminate the Area:

    • Wash the spill area with soap and water.[14]

    • Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.[16]

  • Label and Dispose:

    • Seal and label the container with the absorbed spill material as hazardous waste and arrange for its disposal through your EHS department.[16]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance decision-making tool, the following diagram outlines the proper disposal workflow for this compound.

G cluster_0 Start: this compound Waste cluster_1 Assessment cluster_2 Routine Disposal cluster_3 Spill Response start Waste Generated assess_spill Is it a spill? start->assess_spill collect Collect in a labeled, compatible container assess_spill->collect No alert Alert personnel and don PPE assess_spill->alert Yes segregate Segregate from incompatible waste collect->segregate store Store in a designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal contain Contain the spill with absorbent material alert->contain absorb Absorb and collect in a sealed container contain->absorb decontaminate Decontaminate the area absorb->decontaminate decontaminate->store

Caption: Decision workflow for the proper disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling of Diisobutylamine hydrochloride. As your partner in laboratory safety, we aim to build deep trust by providing value beyond the product itself. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.

Understanding the Hazard: A Proactive Approach to Safety

This compound is the salt form of the organic base diisobutylamine. While converting the amine to its hydrochloride salt reduces its volatility and causticity compared to the free base, it remains a hazardous chemical that demands rigorous safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin and serious eye irritation.[1][2]

The parent compound, diisobutylamine, is a flammable, corrosive, and toxic liquid that can cause severe skin burns and eye damage.[3][4] Understanding the hazards of the parent compound provides critical context for the potential risks should the salt decompose or be used in reactions that liberate the free amine. Therefore, all handling procedures must be executed with the assumption that exposure can lead to significant injury.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

  • Engineering Controls: All work involving this compound, from weighing solids to preparing solutions, must be conducted within a certified chemical fume hood.[5][6] The fume hood provides essential ventilation to minimize inhalation exposure. Emergency facilities, including an eyewash station and a safety shower, must be readily accessible in the immediate work area.[7][8][9]

  • Administrative Controls: A comprehensive Chemical Hygiene Plan (CHP) should be in place, and all personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the specific task being performed. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transporting Solid Tightly-fitting safety goggles (ANSI Z87.1 / EN166 compliant).[10]Nitrile gloves (minimum 5-mil thickness).[11] Visually inspect for integrity before each use.Laboratory coat.Not required if performed within a certified chemical fume hood.
Preparing Solutions Tightly-fitting safety goggles and a full-face shield.[12][13]Nitrile gloves (minimum 5-mil thickness).[11] Double-gloving is recommended.Chemical-resistant apron over a laboratory coat.[13]Not required if performed within a certified chemical fume hood.
Handling Large Quantities (>100g) Tightly-fitting safety goggles and a full-face shield.[12][13]Nitrile gloves (minimum 5-mil thickness).[11] Consider chemical-protective sleeves.[13]Chemical-resistant apron over a laboratory coat.[13]Not required if performed within a certified chemical fume hood.
Spill Cleanup / Emergency Response Tightly-fitting safety goggles and a full-face shield.[12][13]Heavy-duty Nitrile or Butyl rubber gloves.Chemical-resistant suit or coveralls.NIOSH-approved air-purifying respirator with an organic vapor/acid gas (ABEK) cartridge or a self-contained breathing apparatus (SCBA) for large spills.[10][14]

Causality of PPE Choices:

  • Eye/Face Protection: this compound is a serious eye irritant.[1] Goggles are essential to prevent solid particulates from entering the eye. A face shield is added during solution preparation to protect against splashes, which can occur when dissolving the solid or transferring liquids.[12]

  • Hand Protection: Nitrile has demonstrated excellent chemical resistance to diisobutylamine.[11] Natural rubber gloves are not recommended due to poor resistance.[11] Double-gloving provides an additional layer of protection in case the outer glove is compromised.

  • Respiratory Protection: Handling this compound within a fume hood is the primary method to prevent respiratory irritation.[2] Respirators are reserved for situations where ventilation is inadequate or for emergency scenarios, such as a large spill, where vapor or dust concentrations may exceed permissible exposure limits.[10][15]

Procedural Guidance: Donning and Doffing PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE Workflow:

  • Hand Hygiene: Wash hands thoroughly.

  • Gown/Apron: Don the laboratory coat and/or chemical-resistant apron.

  • Gloves: Don the first pair of gloves.

  • Second Gloves (if required): Don the second pair of gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

  • Eye/Face Protection: Don safety goggles, followed by a face shield if the procedure requires it.

G cluster_donning PPE Donning Sequence HandHygiene 1. Hand Hygiene Gown 2. Gown/Apron HandHygiene->Gown Gloves1 3. Inner Gloves Gown->Gloves1 Gloves2 4. Outer Gloves Gloves1->Gloves2 EyePro 5. Eye/Face Protection Gloves2->EyePro

PPE Donning Workflow

Doffing (Taking Off) PPE Workflow: The principle is to remove the most contaminated items first, touching only the inside of clean items.

  • Outer Gloves: Remove the outer pair of gloves (if used), turning them inside out.

  • Gown/Apron: Remove the apron and/or lab coat by rolling it away from the body.

  • Hand Hygiene: Wash hands or use hand sanitizer.

  • Eye/Face Protection: Remove the face shield and goggles from the back.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

G cluster_doffing PPE Doffing Sequence Gloves2 1. Outer Gloves Gown 2. Gown/Apron Gloves2->Gown HandHygiene1 3. Hand Hygiene Gown->HandHygiene1 EyePro 4. Eye/Face Protection HandHygiene1->EyePro Gloves1 5. Inner Gloves EyePro->Gloves1 HandHygiene2 6. Final Hand Hygiene Gloves1->HandHygiene2

PPE Doffing Workflow

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Designate a specific work area within the fume hood. Assemble all necessary equipment and reagents.

  • Don PPE: Follow the PPE donning procedure outlined above.

  • Weighing: Tare a suitable container on the balance inside the fume hood. Carefully transfer the desired amount of this compound, avoiding the creation of dust.

  • Dissolving: Add solvent to the solid in a controlled manner. If the process is exothermic, use an ice bath to manage the temperature.[5]

  • Transfer: Use appropriate glassware to transfer solutions. Keep containers closed when not in use.[9]

  • Post-Handling: Decontaminate the work area. Follow the PPE doffing procedure.

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Route First Aid Protocol
Skin Contact Immediately remove all contaminated clothing.[7] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[14][16] Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[16] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[16] Seek immediate medical attention.[14]
Ingestion Do NOT induce vomiting.[16] Rinse the mouth with water.[16] Never give anything by mouth to an unconscious person.[16] Call a poison control center or doctor immediately.
Spill and Disposal Plan
  • Small Spills (Solid):

    • Ensure proper PPE is worn, including respiratory protection if outside a fume hood.

    • Gently cover the spill with an inert absorbent material like vermiculite or dry sand.[5][7]

    • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[5]

    • Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Waste Disposal:

    • All waste materials, including contaminated PPE, empty containers, and spill cleanup debris, must be disposed of as hazardous chemical waste.

    • Collect waste in clearly labeled, sealed containers.[5][17] Do not mix with other waste streams.[5]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[17] In-lab neutralization should only be performed by trained personnel following a specific, approved protocol from your institution's Environmental Health and Safety (EHS) department.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.